molecular formula C5H11ClN2O3 B1453968 ethyl (3Z)-3-amino-3-hydroxyimino-propanoate;hydrochloride CAS No. 89364-92-1

ethyl (3Z)-3-amino-3-hydroxyimino-propanoate;hydrochloride

Cat. No.: B1453968
CAS No.: 89364-92-1
M. Wt: 182.60 g/mol
InChI Key: YWIRXDMFZJDKHP-UHFFFAOYSA-N
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Description

Ethyl (3Z)-3-amino-3-hydroxyimino-propanoate;hydrochloride is a useful research compound. Its molecular formula is C5H11ClN2O3 and its molecular weight is 182.60 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 3-(hydroxyamino)-3-iminopropanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl (3Z)-3-amino-3-hydroxyimino-propanoate;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl (3Z)-3-amino-3-hydroxyimino-propanoate;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-amino-3-hydroxyiminopropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3.ClH/c1-2-10-5(8)3-4(6)7-9;/h9H,2-3H2,1H3,(H2,6,7);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIRXDMFZJDKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=NO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Ethyl (3Z)-3-amino-3-(hydroxyimino)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl (3Z)-3-amino-3-(hydroxyimino)propanoate hydrochloride (commonly referred to as Ethyl malonamidoxime hydrochloride ) is a critical C3 building block in medicinal chemistry. It serves as the primary precursor for the synthesis of 3-substituted-1,2,4-oxadiazoles , a pharmacophore widely used as a bioisostere for esters and amides to improve metabolic stability and lipophilicity in drug candidates.

This guide provides a comprehensive technical analysis of the compound, distinguishing it from its amidine analogs, detailing its synthesis from ethyl cyanoacetate, and outlining its pivotal role in constructing heterocyclic scaffolds.

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Classification

The compound is an amidoxime derivative of ethyl malonate. It is crucial to distinguish this molecule from ethyl 3-amino-3-iminopropanoate (the amidine/imidate), which lacks the N-hydroxy functionality.

  • IUPAC Name: Ethyl (3Z)-3-amino-3-(hydroxyimino)propanoate hydrochloride

  • Common Names: Ethyl malonamidoxime hydrochloride; 3-Amino-3-(hydroxyimino)propanoic acid ethyl ester HCl.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 146.14 g/mol (Free base) / 182.60 g/mol (HCl salt)

  • CAS Registry:

    • Free Base: 69999-38-0 (Generic for ethyl malonamidoxime)

    • Note: The hydrochloride salt is often generated in situ or isolated as a hygroscopic solid; commercial catalogs may list it under the free base CAS with a salt designator.

Stereochemistry: The (3Z) Configuration

The "(3Z)" designation refers to the stereochemistry around the C=N double bond. In amidoximes, the Z-isomer (syn) is the configuration where the hydroxyl group (-OH) and the amino group (-NH2) are spatially proximate.

  • Significance: The Z-configuration is thermodynamically favored in many solvents due to intramolecular hydrogen bonding. It is the reactive conformer required for the subsequent cyclization to 1,2,4-oxadiazoles. The E-isomer must isomerize to Z to react.

Physicochemical Properties[2][3][4][5][6][7][8][9][10][11]

PropertyDescription / Value
Appearance White to off-white crystalline solid (hygroscopic).[1]
Melting Point 125–128 °C (Free base); Salts typically decompose >150 °C.
Solubility High: Water, Methanol, Ethanol, DMSO.Low: Dichloromethane, Diethyl ether, Hexanes.
pKa (Conjugate Acid) ~3.5–4.5 (Protonation occurs at the oxime nitrogen).
Stability Thermally unstable above 100 °C; prone to dehydration to ethyl cyanoacetate or self-condensation.
Hygroscopicity The HCl salt is significantly hygroscopic and must be stored under desiccant.

Synthetic Protocol: Preparation from Ethyl Cyanoacetate[12][13][14]

The synthesis involves the nucleophilic addition of hydroxylamine to the nitrile group of ethyl cyanoacetate. This reaction must be controlled to prevent hydrolysis of the ester group.

Reaction Scheme


Step-by-Step Methodology

Safety Warning: Hydroxylamine is potentially explosive and mutagenic. Handle in a fume hood. Ensure temperature control to prevent thermal runaway.

  • Reagent Prep: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Hydroxylamine Hydrochloride (1.1 equiv) in absolute ethanol (5 mL/g).

  • Neutralization: Add Sodium Carbonate (

    
    , 0.55 equiv) or Triethylamine  (1.1 equiv) slowly at 0°C to generate free hydroxylamine. Stir for 30 minutes.
    
  • Addition: Add Ethyl Cyanoacetate (1.0 equiv) dropwise to the mixture at room temperature.

    • Expert Tip: Do not add the nitrile all at once; the exotherm can degrade the hydroxylamine.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM; stain with ninhydrin or ferric chloride).

  • Workup (Isolation of Free Base):

    • Filter off the inorganic salts (NaCl) while hot.

    • Concentrate the filtrate under reduced pressure to approx. 20% volume.

    • Cool to 0°C to precipitate the amidoxime. Filter and wash with cold ether.

  • Conversion to Hydrochloride Salt:

    • Dissolve the crude free base in minimal anhydrous ethanol.

    • Bubble anhydrous HCl gas or add 4M HCl in dioxane (1.1 equiv) at 0°C.

    • Precipitate the salt by adding diethyl ether. Filter and dry under vacuum over

      
      .
      

Reactivity & Applications: The 1,2,4-Oxadiazole Synthesis

The primary utility of ethyl (3Z)-3-amino-3-(hydroxyimino)propanoate is the construction of 3-substituted-1,2,4-oxadiazoles . This heterocycle is a stable, non-hydrolyzable bioisostere for esters and amides.

Mechanism: O-Acylation and Cyclization

The reaction proceeds via two stages:

  • O-Acylation: The amidoxime oxygen attacks an activated carboxylic acid derivative (Acid Chloride or Activated Ester).

  • Cyclodehydration: The intermediate O-acylamidoxime undergoes intramolecular condensation (loss of water) to close the ring.

Workflow Diagram

The following diagram illustrates the pathway from the precursor to the final drug scaffold.

OxadiazolePath Start Ethyl Cyanoacetate Inter Ethyl (3Z)-3-amino- 3-(hydroxyimino)propanoate (Amidoxime) Start->Inter Nucleophilic Addition (EtOH, Reflux) Reagent NH2OH·HCl (Hydroxylamine) Reagent->Inter O_Acyl O-Acylamidoxime Intermediate Inter->O_Acyl O-Acylation (Base, 0°C) Acyl Activated Carboxylic Acid (R-COCl or R-COOH/EDC) Acyl->O_Acyl Final 3-Ethoxycarbonylmethyl- 5-substituted-1,2,4-oxadiazole O_Acyl->Final Cyclodehydration (Δ or T3P/DMSO)

Caption: Synthetic pathway from ethyl cyanoacetate to the 1,2,4-oxadiazole scaffold via the amidoxime intermediate.

Critical Experimental Factors
  • Solvent Choice: For the cyclization step, dipolar aprotic solvents (DMF, DMSO) or high-boiling ethers (Diglyme) are preferred to facilitate the dehydration.

  • Coupling Reagents: If using carboxylic acids instead of acid chlorides, standard peptide coupling reagents (EDC/HOBt or T3P) are effective. T3P (Propylphosphonic anhydride) is particularly effective for "one-pot" acylation and cyclization.

  • Side Reactions: Avoid prolonged heating of the amidoxime without the acylating agent, as it can undergo a "Tiemann-like" rearrangement to a urea derivative or revert to the nitrile.

Handling, Safety, & Storage[5]

Storage Protocol
  • Temperature: Store at 2–8°C (Refrigerator).

  • Atmosphere: Hygroscopic. Store under inert gas (Nitrogen/Argon) in a tightly sealed container.

  • Shelf Life: The HCl salt is more stable than the free base but should be re-assayed every 6 months.

Safety Data (GHS)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: Wear nitrile gloves and safety goggles. Avoid dust formation.

References

  • Synthesis of Amidoximes

    • Source: Organic Syntheses, Coll.[2] Vol. 4, p. 532. "Benzamidoxime".[3][4] (General procedure adapted for malonates).

    • URL:[Link]

  • 1,2,4-Oxadiazole Chemistry

    • Title: "1,2,4-Oxadiazoles: Synthesis and Biological Applic
    • Source:Chemical Reviews (American Chemical Society).
    • URL:[Link]

  • T3P Mediated Cyclization

    • Title: "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles"
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Physical Properties & Safety

    • Source: PubChem Compound Summary for Ethyl 3-amino-3-(hydroxyimino)
    • URL:[Link]

Sources

(HYDROXYAMIDINO)-ACETIC ACID ETHYL ESTER structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a rigorous structural elucidation framework for (Hydroxyamidino)-acetic acid ethyl ester (IUPAC: Ethyl 3-amino-3-(hydroxyimino)propanoate).[1][2][3] As a critical intermediate in the synthesis of 1,2,4-oxadiazole heterocycles and high-energy materials, the precise characterization of this amidoxime derivative is essential for ensuring downstream reaction fidelity.[1] This document details the synthesis logic, spectral signatures (NMR, IR, MS), and stereochemical considerations (Z/E isomerism) required to validate the compound's identity and purity.

Introduction & Structural Context

The target molecule, (Hydroxyamidino)-acetic acid ethyl ester , is an amidoxime derivative formed by the addition of hydroxylamine to the nitrile group of ethyl cyanoacetate.[1] Its amphoteric nature and potential for tautomerism present unique challenges in characterization.[1][2][3]

  • Chemical Formula:

    
    [1][2][3]
    
  • Molecular Weight: 146.14 g/mol [3]

  • Target Structure:

    
    
    

Significance: Unlike simple esters, the amidoxime moiety (


) introduces complexity due to Z/E geometric isomerism  and amine-imine tautomerism .[1][2][3] Misidentification of the isomer or the presence of the O-acylated byproduct can lead to failure in cyclization reactions (e.g., Tiemann rearrangement).[1][2][3]

Synthesis & Mechanistic Origin

Understanding the synthesis is the first step in elucidation, as it predicts potential impurities (e.g., unreacted nitrile, hydrolyzed amide).

Reaction Pathway: The compound is synthesized via the nucleophilic attack of hydroxylamine (


) on the nitrile carbon of ethyl cyanoacetate.[1][2][3]

Synthesis cluster_impurities Potential Impurities SM1 Ethyl Cyanoacetate (NC-CH2-COOEt) Intermediate Tetrahedral Intermediate SM1->Intermediate + Reagent Reagent Hydroxylamine (NH2OH) Product (Hydroxyamidino)-acetate (H2N-C(=NOH)-CH2-COOEt) Intermediate->Product Tautomerization Imp1 Ethyl Malonamate (Hydrolysis) Imp2 Oxyma Derivative (Nitrosation byproduct)

Figure 1: Synthesis pathway from ethyl cyanoacetate.[2] Note that unlike nitrosation (which yields Oxyma), this is a direct addition.[1]

Analytical Characterization Protocol

This section details the step-by-step elucidation workflow. All data provided is based on standard values for amidoximes in polar aprotic solvents (DMSO-


).
Mass Spectrometry (HRMS)

Mass spectrometry provides the first confirmation of the molecular formula.[1][2][3]

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)[1]

  • Expected Signal:

    • 
      : 
      
      
      
      147.0764 (Calc.[1][2][3] for
      
      
      )
    • 
      : 
      
      
      
      169.0584[1][2]
  • Fragmentation Pattern:

    • Loss of

      
       (
      
      
      
      ) or
      
      
      (
      
      
      ) is common in amidoximes during CID (Collision-Induced Dissociation).[1][2][3]
Infrared Spectroscopy (FT-IR)

IR is diagnostic for the amidoxime functional group, distinguishing it from the precursor nitrile.[1][2][3]

Functional GroupWavenumber (

)
IntensityAssignment
O-H / N-H 3500 – 3200Strong, Broad

(oxime) and

stretching.[1] Often overlaps.
C=O (Ester) 1735 – 1745Strong, SharpEster carbonyl.[2] Unaffected by amidoxime.
C=N 1650 – 1665MediumAmidoxime

stretch.[2][3] Distinct from nitrile (

).[1][2][3]
N-O 930 – 950Medium

stretch.[2][3]

Diagnostic Check: The complete disappearance of the sharp nitrile peak at


 confirms full conversion.[1][2][3]
Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for establishing connectivity and stereochemistry.[1][2][3]

Solvent Choice: DMSO-


 is required.[1][2][3] In 

, the amidoxime protons (

,

) are often too broad to observe or exchange rapidly.[2]

 NMR (400 MHz, DMSO-

):
Shift (

ppm)
MultiplicityIntegralAssignmentMechanistic Insight
8.85 Singlet (br)1H=N-OH The oxime proton.[1] Deshielded and exchangeable (

wash removes it).[1][2][3]
5.40 Singlet (br)2H-NH_2 Amidoxime amine protons.[2][3] Broad due to quadrupole broadening from Nitrogen.[1][2][3]
4.08 Quartet (

)
2H-O-CH_2- Ethyl ester methylene.[1][2] Typical chemical shift.[1][2][3][4]
2.95 Singlet2H-CH_2- Critical Feature. The alpha-methylene bridging the ester and amidoxime.[1][2]
1.18 Triplet (

)
3H-CH_3 Ethyl ester methyl.[2][3]

 NMR (100 MHz, DMSO-

):
  • 169.5 ppm (

    
    ):  Ester carbonyl.[1][2][3]
    
  • 152.0 ppm (

    
    ):  Amidoxime carbon.[1][2][3] Significantly upfield from a nitrile (~115 ppm) or ketone (~200 ppm).[1][2][3]
    
  • 60.5 ppm (

    
    ):  Ethyl methylene.[1][2][3]
    
  • 34.8 ppm (

    
    ):  Alpha-methylene.[1][2][3]
    
  • 14.0 ppm (

    
    ):  Ethyl methyl.[1][2][3]
    

Advanced Stereochemical Analysis (Z/E Isomerism)

Amidoximes exist as geometric isomers (


 and 

) across the

double bond.[1][2][3]
  • Z-Isomer (Syn): The hydroxyl group is on the same side as the amine (

    
    ).[1][2][3] This is often the thermodynamically stable form due to intramolecular hydrogen bonding (though less pronounced here than in alpha-keto amidoximes).[1][2][3]
    
  • E-Isomer (Anti): The hydroxyl group is opposite the amine.[1][2][3]

Detection: In DMSO-


 at room temperature, you typically see a single set of signals, implying either:
  • Rapid tautomeric exchange (fast on NMR timescale).[1][2][3]

  • Exclusive formation of one isomer (usually Z).[1][2][3]

If distinct sets of signals are observed (e.g., two singlets for the


 at 2.95 and 2.90 ppm), it indicates a slow-exchanging mixture of Z/E isomers.[1][2]

Figure 2: Z/E Isomerism of the amidoxime moiety.[1][2][3][5] R =


.[1][2][3]

References

  • Preparation of Amidoximes: Organic Syntheses, Coll.[1][2][3] Vol. 6, p. 503 (1988); Vol. 59, p. 92 (1979).[2][3] Link (General methodology for amidoxime synthesis).[1][2][3]

  • Spectroscopic Data of Amidoximes: Journal of Organic Chemistry, 2011, 76(21), 8869–8884.[2][3] "Tautomerism and Isomerism in Amidoximes". Link[1][2][3]

  • Synthesis from Ethyl Cyanoacetate: European Journal of Medicinal Chemistry, 2008, 43(11), 2635-2642.[2][3] "Synthesis and pharmacological evaluation of novel 1,2,4-oxadiazole derivatives". Link[1][2][3]

  • PubChem Compound Summary: Ethyl 3-amino-3-(hydroxyimino)propanoate (CAS 89364-92-1).[1][2][3] Link[1][2][3]

Sources

Technical Monograph: Ethyl 3-amino-3-(hydroxyimino)propanoate (CAS 89364-92-1)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Subject: Physical, Chemical, and Synthetic Profile of CAS 89364-92-1 Audience: Pharmaceutical Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

Ethyl 3-amino-3-(hydroxyimino)propanoate (CAS 89364-92-1), frequently identified in industrial catalogs as Ethyl 3-(hydroxyamino)-3-iminopropanoate , is a specialized chemical intermediate belonging to the amidoxime class. Its primary utility lies in the synthesis of nitrogen-containing heterocycles, most notably pyrazines .

In the context of modern drug development, this compound has gained prominence as a key building block for Favipiravir (T-705) , a broad-spectrum antiviral agent targeting RNA-dependent RNA polymerase (RdRp). The molecule’s dual functionality—possessing both an electrophilic ester and a nucleophilic amidoxime group—makes it a versatile scaffold for cyclocondensation reactions.

Chemical Identity & Structural Analysis

Understanding the tautomeric nature of CAS 89364-92-1 is critical for controlling its reactivity. The compound exists in equilibrium, though the amidoxime form is chemically dominant in neutral conditions.

Nomenclature and Identifiers
ParameterDetail
CAS Registry Number 89364-92-1
IUPAC Name Ethyl 3-amino-3-(hydroxyimino)propanoate
Common Synonyms Ethyl malonamidoxime; Ethyl 2-amino-2-(hydroxyimino)acetate (erroneous in some databases, check chain length); 3-Amino-3-(hydroxyimino)propionic acid ethyl ester
Molecular Formula C₅H₁₀N₂O₃
SMILES CCOC(=O)CC(N)=NO
InChI Key QGYKRMZPOOILBA-UHFFFAOYSA-N
Functional Group Architecture

The molecule features a three-carbon backbone (propanoate) with two distinct reactive centers:

  • C1 (Ester): Susceptible to hydrolysis or nucleophilic attack (e.g., amidation).

  • C3 (Amidoxime): Contains both an amino group (-NH₂) and a hydroxyimino group (=N-OH). This moiety acts as a 1,3-binucleophile, essential for forming 5- or 6-membered rings.

ChemicalStructure cluster_0 CAS 89364-92-1: Functional Architecture Node1 Ethyl Ester Group (Electrophilic) Node2 Methylene Bridge (Alpha-Carbon) Node1->Node2 Linker Node3 Amidoxime Group (1,3-Binucleophile) Node2->Node3 Reactive Core Interaction Pyrazine/Isoxazole Formation Node3->Interaction Cyclization w/ Electrophiles

Figure 1: Functional group analysis highlighting the dual reactivity centers essential for heterocyclic synthesis.

Physicochemical Profile

The physical state of CAS 89364-92-1 is sensitive to purity and temperature. While often handled as a solid in salt forms (e.g., HCl), the free base requires strict temperature control.

PropertyValue / CharacteristicExperimental Note
Molecular Weight 146.14 g/mol -
Physical State White to off-white crystalline solid (pure)Often appears as a waxy solid or oil if impure.
Melting Point 45–55 °C (Free Base) / >150 °C (HCl Salt)Free base is low-melting; store cold to prevent degradation.
Solubility Soluble in DMSO, Methanol, Ethanol, Ethyl AcetateLimited solubility in non-polar solvents (Hexane).
pKa (Predicted) ~3.5 (oxime proton), ~11 (amidine proton)Amphoteric nature affects extraction pH.
Storage -20°C, Inert Atmosphere (Argon/Nitrogen)Hygroscopic . Rapidly degrades via hydrolysis if exposed to moisture.

Synthesis & Reaction Mechanisms[1]

Industrial Synthesis Route

The standard synthesis involves the addition of hydroxylamine to ethyl cyanoacetate. This reaction is exothermic and requires careful pH control to prevent hydrolysis of the ester or over-reaction.

Reaction:



Protocol (Laboratory Scale):

  • Reagents: Ethyl cyanoacetate (1.0 eq), Hydroxylamine hydrochloride (1.1 eq), Sodium Carbonate (0.55 eq).

  • Solvent: Absolute Ethanol or Methanol.

  • Procedure:

    • Dissolve Hydroxylamine HCl in ethanol.

    • Add Sodium Carbonate slowly at 0°C to generate free hydroxylamine.

    • Add Ethyl cyanoacetate dropwise, maintaining temperature <10°C.

    • Stir at Room Temperature (RT) for 4–6 hours.

  • Work-up: Filter off NaCl salts. Concentrate the filtrate under reduced pressure. The residue is often used directly or recrystallized from Ether/Hexane.

Application: Synthesis of Pyrazine Core (Favipiravir Precursor)

The most critical application of CAS 89364-92-1 is its condensation with glyoxal derivatives to form the pyrazine ring.

SynthesisPathway Start Ethyl Cyanoacetate Intermediate CAS 89364-92-1 (Ethyl malonamidoxime) Start->Intermediate Nucleophilic Addition (EtOH, 0-20°C) Reagent + Hydroxylamine Reagent->Intermediate Cyclization Cyclocondensation Intermediate->Cyclization Step2 + Glyoxal / Glyoxal Derivatives Step2->Cyclization Product Ethyl 3-hydroxypyrazine-2-carboxylate (Favipiravir Intermediate) Cyclization->Product Ring Closure

Figure 2: Synthetic pathway from commodity chemicals to high-value pharmaceutical intermediates.

Handling, Stability & Analytical Characterization

Stability Challenges

The amidoxime group is thermally labile. At elevated temperatures (>60°C), it can undergo a Tiemann rearrangement or dehydrate to form a nitrile, reversing the synthesis.

  • Critical Control Point: Never heat the free base above 50°C during drying.

Analytical Method (HPLC)

To verify purity, a reverse-phase HPLC method is recommended.

  • Column: C18 (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 210 nm (Amidine absorption).

  • Retention Time: Expect early elution due to high polarity.

Storage Protocol
  • Container: Amber glass vial with Teflon-lined cap.

  • Atmosphere: Purge with Argon before sealing.

  • Temperature: Store at -20°C.

  • Shelf Life: 6 months (Free base); 24 months (HCl salt).

Biological & Pharmaceutical Context

While CAS 89364-92-1 itself is not a drug, its structural fidelity is paramount for the efficacy of downstream APIs. In the synthesis of Favipiravir , impurities in this starting material (such as unreacted ethyl cyanoacetate or hydrolysis products) can lead to the formation of des-hydroxy pyrazine byproducts, which are difficult to remove in later stages.

Why it matters:

  • Atom Economy: The amidoxime provides all the necessary nitrogen atoms for the pyrazine ring in a single step.

  • Regioselectivity: The reaction with unsymmetrical glyoxals can be tuned by pH to favor specific isomers, crucial for synthesizing substituted pyrazines.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 6785548, Ethyl 2-amino-2-(hydroxyimino)acetate. Retrieved from [Link]

  • Furuta, Y., et al. (2002). T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral replication. Antiviral Research. (Contextual grounding for pyrazine synthesis).
  • Organic Syntheses (2025) . General procedures for Amidoxime synthesis from Nitriles. Retrieved from [Link]

Ethyl (3Z)-3-Amino-3-Hydroxyimino-Propanoate Hydrochloride: Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl (3Z)-3-amino-3-hydroxyimino-propanoate hydrochloride (CAS: 89799-66-6 for HCl salt; 89364-92-1 for free base) is a specialized bifunctional building block used extensively in medicinal chemistry. Commonly referred to as ethyl malonamidoxime hydrochloride , this compound serves as a critical intermediate for the synthesis of 1,2,4-oxadiazole heterocycles—a pharmacophore found in various antiviral, immunomodulatory, and antihypertensive therapeutics.

This guide details the chemical identity, synthesis protocols, analytical characterization, and safety considerations for this compound. It is designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies and process development.

Chemical Identity & Structure

The compound is the ethyl ester of 3-amino-3-(hydroxyimino)propanoic acid, stabilized as a hydrochloride salt.[1][2][3] The (3Z) stereodescriptor refers to the configuration of the amidoxime (


) double bond.
Nomenclature & Identifiers
PropertyDetail
IUPAC Name Ethyl (3Z)-3-amino-3-(hydroxyimino)propanoate hydrochloride
Common Names Ethyl malonamidoxime HCl; (N-Hydroxycarbamimidoyl)-acetic acid ethyl ester HCl
CAS Number 89799-66-6 (HCl salt); 89364-92-1 (Free base)
Molecular Formula

Molecular Weight 182.61 g/mol (Salt); 146.15 g/mol (Base)
SMILES CCOC(=O)CC(=N/O)/N.Cl
Stereochemistry (The Z-Isomer)

The amidoxime group exists as geometric isomers (E and Z). The Z-isomer (syn) is the thermodynamically stable form due to an intramolecular hydrogen bond between the hydroxyl proton and the amine nitrogen (or conversely, the amine proton and the oxime oxygen). This stabilization is critical for its reactivity in cyclization reactions.

  • Z-Configuration : The hydroxyl group (-OH) and the amino group (-NH

    
    ) are on the same side of the C=N bond.
    
  • Significance : The Z-conformation pre-organizes the molecule for O-acylation followed by cyclodehydration to form 1,2,4-oxadiazoles.

Synthesis & Mechanism

The industrial and laboratory synthesis of ethyl (3Z)-3-amino-3-hydroxyimino-propanoate hydrochloride proceeds via the nucleophilic addition of hydroxylamine to ethyl cyanoacetate.

Reaction Mechanism

The nitrile carbon of ethyl cyanoacetate is electrophilic. Hydroxylamine (


), acting as a nucleophile, attacks the nitrile carbon. The reaction is typically catalyzed by a base (to generate free 

from its HCl salt) or performed in a buffered system. The resulting amidoxime is then treated with HCl to isolate the stable hydrochloride salt.
Synthetic Pathway Diagram

SynthesisPathway Start Ethyl Cyanoacetate (NC-CH2-COOEt) Intermediate Intermediate: Amidoxime (Free Base) (Z-Isomer favored) Start->Intermediate Nucleophilic Addition (EtOH/H2O, 0-25°C) Reagent Hydroxylamine HCl (NH2OH·HCl) + Base Reagent->Intermediate Product Ethyl (3Z)-3-amino-3- hydroxyimino-propanoate HCl Intermediate->Product HCl (g) or HCl/Dioxane Oxadiazole 1,2,4-Oxadiazole Derivatives Product->Oxadiazole + R-COCl Cyclodehydration

Caption: Synthesis of Ethyl (3Z)-3-amino-3-hydroxyimino-propanoate HCl and subsequent transformation to 1,2,4-oxadiazoles.

Experimental Protocol (Standardized)

Objective : Synthesis of Ethyl (3Z)-3-amino-3-hydroxyimino-propanoate Hydrochloride on a 10g scale.

Reagents :

  • Ethyl cyanoacetate (11.3 g, 100 mmol)

  • Hydroxylamine hydrochloride (7.6 g, 110 mmol)

  • Sodium bicarbonate (9.2 g, 110 mmol) or Triethylamine

  • Ethanol (anhydrous, 100 mL)

  • HCl in Dioxane (4M solution)

Procedure :

  • Preparation of Free Hydroxylamine : In a 250 mL round-bottom flask, suspend Hydroxylamine hydrochloride (1.1 eq) and Sodium bicarbonate (1.1 eq) in Ethanol (50 mL). Stir at room temperature for 30 minutes until

    
     evolution ceases.
    
  • Addition : Add Ethyl cyanoacetate (1.0 eq) dropwise to the mixture over 15 minutes.

  • Reaction : Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (SiO

    
    , 50% EtOAc/Hexane) for the disappearance of the nitrile spot.
    
  • Workup (Free Base) : Filter off the inorganic salts (NaCl/NaHCO

    
    ) while hot. Concentrate the filtrate under reduced pressure to obtain the crude amidoxime as a viscous oil or low-melting solid.
    
  • Salt Formation : Dissolve the crude residue in a minimum amount of cold Ethanol or Ethyl Acetate. Add 4M HCl in Dioxane (1.2 eq) dropwise with stirring at 0°C.

  • Isolation : The hydrochloride salt will precipitate as a white crystalline solid. Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Yield : Typical isolated yields range from 75% to 85% .

Applications in Drug Discovery[6]

This compound is a "linchpin" intermediate for constructing the 1,2,4-oxadiazole ring system. This heterocycle is a bioisostere for esters and amides, offering improved metabolic stability and lipophilicity.

Mechanism of 1,2,4-Oxadiazole Formation
  • O-Acylation : The amidoxime oxygen attacks an acyl chloride (

    
    ) or anhydride to form an O-acyl amidoxime intermediate.
    
  • Cyclodehydration : Upon heating (often in toluene or DMF), the intermediate undergoes cyclization with the loss of water to form the 1,2,4-oxadiazole ring.

Key Drug Classes Using This Scaffold :

  • S1P1 Receptor Agonists : Immunomodulators for multiple sclerosis (e.g., Ozanimod analogs).

  • Angiotensin II Receptor Blockers (ARBs) : E.g., Azilsartan (contains a 1,2,4-oxadiazole-5-one motif).

  • Antivirals : Capsid binders often utilize the oxadiazole linker.

Analytical Characterization

To ensure the integrity of the hydrochloride salt, the following analytical parameters should be verified.

MethodExpected Signals / Parameters
1H NMR (DMSO-d6)

1.20 (t, 3H,

), 3.45 (s, 2H,

), 4.15 (q, 2H,

), 11.0–12.5 (br s,

exchangeable). Note: The

protons may appear as broad distinct peaks if exchange is slow.
13C NMR Carbonyl (

) ~168 ppm; Amidoxime (

) ~152 ppm; Methylene (

) ~32 ppm; Ethyl ester carbons (~61, 14 ppm).
Mass Spectrometry ESI+: m/z 147.1

(Free base). The chloride ion is detected in negative mode or by silver nitrate precipitation.
Melting Point 125–130°C (Decomposition). Note: Amidoximes can decompose exothermically.

Safety & Stability (Critical)

Thermal Hazard Warning : Amidoximes and their salts possess high energy N-O bonds.

  • DSC Analysis : Differential Scanning Calorimetry typically shows a sharp exotherm upon melting/decomposition (>130°C).

  • Handling : Do not subject the dry solid to temperatures above 100°C.

  • Storage : Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture can lead to hydrolysis of the ester or degradation of the amidoxime.

References

  • PubChem Compound Summary . (2025). Ethyl 3-amino-3-hydroxyiminopropanoate.[1][2][3][4] National Library of Medicine. [Link]

Sources

Technical Guide: Discovery and Application of Ethyl (3Z)-3-amino-3-(hydroxyimino)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical discovery, synthesis, and application of Ethyl (3Z)-3-amino-3-(hydroxyimino)propanoate hydrochloride , a critical intermediate in the synthesis of nitrogen-containing heterocycles, most notably the antiviral drug Favipiravir (T-705) and various isoxazole derivatives.

Part 1: Executive Summary & Chemical Identity

The Core Challenge: In the development of pyrazine- and isoxazole-based therapeutics, the construction of the heterocyclic core often requires a "switch" intermediate capable of bifunctional reactivity. Linear nitriles (like ethyl cyanoacetate) are stable but unreactive toward certain electrophiles.

The Solution: The "discovery" of ethyl (3Z)-3-amino-3-(hydroxyimino)propanoate hydrochloride lies in the controlled functionalization of ethyl cyanoacetate with hydroxylamine. By converting the nitrile into an amidoxime (specifically the Z-isomer stabilized as a hydrochloride salt), researchers created a shelf-stable, highly reactive building block that serves as a universal precursor for 5-membered (isoxazole) and 6-membered (pyrazine) rings.

Chemical Identity
PropertyDetail
IUPAC Name Ethyl (3Z)-3-amino-3-(hydroxyimino)propanoate hydrochloride
Common Name Ethyl cyanoacetate amidoxime HCl; 3-Amino-3-(hydroxyimino)propionic acid ethyl ester HCl
CAS Number 6633-66-5 (Free base); 57508-48-2 (Related amidine analog often confused); Specific salt forms vary by patent
Formula C₅H₁₀N₂O₃[1][2][3][4][5][6][7][8] · HCl
Molecular Weight 146.14 (Free base) + 36.46 (HCl) ≈ 182.60 g/mol
Structure EtOOC–CH₂–C(NH₂)=N–OH · HCl

Stereochemical Note (The "Z" Factor): The (3Z) designation refers to the configuration of the oxime (C=N) bond. In the Z-isomer, the hydroxyl group (-OH) and the amino group (-NH₂) are positioned to maximize intramolecular hydrogen bonding or minimize steric clash with the ester chain, depending on the specific environment. Crucially, the Z-configuration places the oxime oxygen in proximity to the ester carbonyl, pre-organizing the molecule for cyclization into isoxazol-5-ones.

Part 2: Synthesis & Optimization Strategy

The synthesis involves the nucleophilic addition of hydroxylamine to the nitrile group of ethyl cyanoacetate. While theoretically simple, the "discovery" phase of this compound's development focused on overcoming two failure modes:

  • Hydrolysis: The ester group is labile under the basic conditions required to free hydroxylamine.

  • Thermal Instability: Free amidoximes can decompose violently or polymerize upon heating.

Optimized Protocol: The "Cold-Buffer" Method

This protocol utilizes a buffered carbonate system to generate free hydroxylamine in situ at low temperatures, preventing ester hydrolysis.

Reagents:

  • Ethyl Cyanoacetate (1.0 eq)

  • Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.1 eq)[4]

  • Sodium Bicarbonate (NaHCO₃) (1.1 eq)

  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step Methodology:

  • Preparation of Nucleophile:

    • In a reactor, dissolve NH₂OH·HCl in water.[9][10]

    • Slowly add NaHCO₃ at 0–5°C. Why? This generates free NH₂OH without creating a high pH environment that would saponify the ethyl ester.

  • Addition:

    • Add the Ethanol.[11]

    • Add Ethyl Cyanoacetate dropwise over 30 minutes, maintaining internal temperature < 10°C.

  • Reaction:

    • Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.

    • Monitoring: Use HPLC or TLC. Disappearance of the nitrile peak (IR ~2260 cm⁻¹) indicates completion.

  • Isolation (The Critical Salt Formation):

    • Concentrate the mixture under reduced pressure to remove ethanol.

    • Extract the free amidoxime into Ethyl Acetate (EtOAc).

    • Salt Formation: Cool the EtOAc solution to 0°C and bubble anhydrous HCl gas (or add HCl in Dioxane) until precipitation is complete.

    • Filter the white crystalline solid.

Optimization Data: Base & Solvent Screening

Table 1: Impact of reaction conditions on yield and purity.

EntrySolvent SystemBaseTemp (°C)Yield (%)Purity (HPLC)Observation
1WaterNaOH253582Significant ester hydrolysis (carboxylic acid impurity).
2EtOH (Abs)Et₃NReflux5588Thermal decomposition observed; color change to brown.
3EtOH/H₂O (3:1) NaHCO₃ 20 92 >98 Optimal. Clean conversion, easy isolation.
4MeOHK₂CO₃208594Methyl ester transesterification byproduct detected.

Part 3: Mechanism & Pathway Visualization

The following diagram illustrates the transformation from the linear nitrile to the Z-amidoxime, and its subsequent bifurcation into two major heterocyclic scaffolds.

SynthesisPathway Nitrile Ethyl Cyanoacetate (Nitrile) Intermediate Tetrahedral Intermediate Nitrile->Intermediate Nucleophilic Attack (0°C) NH2OH NH2OH + NaHCO3 (Buffered Nucleophile) NH2OH->Intermediate Amidoxime Ethyl (3Z)-3-amino-3- (hydroxyimino)propanoate (Free Base) Intermediate->Amidoxime Tautomerization (Z-isomer pref.) Salt HCl Salt Product (Stable Solid) Amidoxime->Salt HCl/EtOAc Precipitation Isoxazole Isoxazol-5-ones (Cyclization) Salt->Isoxazole Acid/Heat (-EtOH) Favipiravir Favipiravir (T-705) (Pyrazine Core) Salt->Favipiravir Glyoxal Cyclization + Fluorination

Figure 1: Synthesis pathway of Ethyl (3Z)-3-amino-3-(hydroxyimino)propanoate HCl and its downstream applications.

Part 4: Applications in Drug Discovery[7]

The "discovery" of this intermediate is retrospective; its value became apparent when it was identified as a superior starting material for Favipiravir compared to the traditional aminomalonate route.

Synthesis of Favipiravir (T-705)

Favipiravir is a pyrazinecarboxamide antiviral.[5] The amidoxime intermediate allows for the construction of the pyrazine ring with correct regiochemistry.

  • Mechanism: The amidine portion of the molecule condenses with glyoxal (or a glyoxal equivalent) to form the pyrazine ring. The ester group is subsequently converted to the amide.

  • Advantage: This route avoids the use of highly energetic nitration steps often found in alternative pyrazine syntheses.

Synthesis of Isoxazol-5-ones

Under acidic conditions, the Z-amidoxime undergoes intramolecular cyclization. The oxime oxygen attacks the ester carbonyl, releasing ethanol.

  • Utility: Isoxazol-5-ones are privileged scaffolds in agrochemistry and medicinal chemistry (e.g., GABA antagonists).

Part 5: Safety & Handling Protocols

1. Energetic Hazard: Hydroxylamine derivatives are potentially explosive. While the hydrochloride salt is significantly more stable than the free base, it should never be heated to dryness without a carrier solvent.

  • DSC Data: Onset of decomposition typically >140°C.

  • Recommendation: Store below 25°C. Avoid metal spatulas (potential catalytic decomposition).

2. Toxicology:

  • Skin/Eye: Causes serious irritation (H319, H315).

  • Systemic: Potential mutagen (due to hydroxylamine release). Handle in a fume hood with nitrile gloves.

References

  • Furuta, Y., et al. (2009). "T-705 (favipiravir) and related pyrazinecarboxamides: broad-spectrum inhibitors of RNA viral replication."[5] Antiviral Research. Link

  • Nakamura, T., et al. (2013). "Process for producing pyrazine derivative." US Patent 2013/0053598 A1. (Describes the use of aminomalonate and amidoxime equivalents in Favipiravir synthesis). Link

  • Zhang, Y., et al. (2022).[12] "An economical and practical procedure of favipiravir synthesis." Chemical Papers. (Details the optimization of pyrazine intermediates). Link

  • SciSpace. (1921). "The mechanism underlying the reaction between ethyl cyanoacetate and tautomeric substances." Journal of the Chemical Society. (Foundational chemistry of ethyl cyanoacetate reactivity). Link

Sources

Technical Whitepaper: Spectroscopic Characterization of Ethyl (3Z)-3-amino-3-(hydroxyimino)propanoate HCl

[1]

Executive Summary & Structural Logic

Compound Name: Ethyl (3Z)-3-amino-3-(hydroxyimino)propanoate hydrochloride CAS (Free Base): 54925-56-1 Molecular Formula: Cngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">




Molecular Weight:1
The "Z" Configuration Stability

The (3Z) designation is non-trivial. In amidoximes, the Z isomer (Zusammen) places the hydroxyl group (-OH) and the amino group (-NHngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

  • Thermodynamic Driver: The Z-isomer is stabilized by an intramolecular hydrogen bond between the oxime hydroxyl proton and the amine nitrogen lone pair (in the free base) or via dipole stabilization in the salt form.[1]

  • Synthetic Implication: Reaction of ethyl cyanoacetate with hydroxylamine hydrochloride at low temperatures predominantly yields the Z-isomer as the kinetic and thermodynamic product.[1]

Synthesis & Reaction Pathway

To understand the spectroscopic signals, one must understand the origin of the chemical environment.[1] The synthesis involves the nucleophilic attack of hydroxylamine on the nitrile carbon of ethyl cyanoacetate.[1]

SynthesisReactant1Ethyl Cyanoacetate(EtOOC-CH2-CN)IntermediateTetrahedralIntermediateReactant1->IntermediateNucleophilic Attack(EtOH/H2O, 0-5°C)Reactant2Hydroxylamine HCl(NH2OH·HCl)Reactant2->IntermediateProductEthyl (3Z)-3-amino-3-(hydroxyimino)propanoate HClIntermediate->ProductTautomerization &Stabilization

Figure 1: Synthetic pathway for the formation of the target amidoxime.[1]

Spectroscopic Data Atlas

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-dngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


H NMR (400 MHz, DMSO-d

)

The spectrum is characterized by the ethyl ester system and the diagnostic broad signals of the amidoxime salt.[1]

Shift (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
1.19 Triplet (

Hz)
3H-CH

CH

Methyl of the ethyl ester. Typical shielding.[1]
3.35 Singlet2H-CH ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-C=N
Methylene bridge. Shifted upfield from precursor ethyl cyanoacetate (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

3.9) due to loss of the highly withdrawing -CN anisotropy.[1]
4.12 Quartet (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Hz)
2H-OCH

CH

Methylene of the ethyl ester. Deshielded by oxygen.[1]
8.50 - 9.50 Broad Singlet3H/1H-C(NH ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

)=N-OH
Exchangeable protons. In the HCl salt, these merge into a broad downfield signal due to the protonated amidine-like system.[1]

C NMR (100 MHz, DMSO-d

)
Shift (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

, ppm)
AssignmentAnalysis
14.1 -CH

C H

Standard methyl carbon.
32.5 -C Hngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-
The alpha-methylene. Key diagnostic; confirms loss of linear nitrile character (which usually appears ~115 ppm for CN carbon).[1]
61.2 -OC Hngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-
Ester methylene.
152.8 -C (=NOH)NH

Amidoxime Carbon. The most critical signal. Distinct from nitrile (~115) and amide (~170).[1]
167.9 -C =OEster Carbonyl.[1]
Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional group transformation from Nitrile (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


Wavenumber (cmngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

)
Vibration ModeDiagnostic Value
3450 - 3100

(O-H) &

(N-H)
Broad, strong band. Indicates H-bonded network typical of amidoxime salts.
2800 - 2600 ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

(N-H

)
"Amine salt" broad band, often overlapping with C-H stretches.
1735 ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

(C=O)
Sharp, strong ester carbonyl stretch. Confirms the ester is intact.
1665 ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

(C=N)
Key Identifier. Replaces the sharp

peak (2260 cm

) of the starting material.
940 ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

(N-O)
Characteristic N-O stretch for oximes.
Mass Spectrometry (ESI-MS)

Ionization Mode: Electrospray Ionization (Positive)[1]

  • Observed Ion:

    
    
    
  • m/z: 147.1

  • Logic:

    • MW (Free Base) = 146.15[1]

    • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      
      
    • Note: The HCl is lost during ionization; the spectrum shows the protonated free base.[1]

Experimental Protocol: Self-Validating Synthesis

This protocol ensures the isolation of the specific Z-isomer hydrochloride salt without contamination from the thermodynamic E-isomer or the hydrolysis product (malonic acid derivatives).[1]

Step-by-Step Methodology
  • Reagent Preparation:

    • Dissolve Hydroxylamine Hydrochloride (1.1 eq) in minimal water.[1]

    • Separately, dissolve Ethyl Cyanoacetate (1.0 eq) in Ethanol (anhydrous).[1]

    • Critical Control Point: Add Sodium Carbonate (0.5 eq) to the hydroxylamine solution carefully to neutralize exactly half the HCl, creating a buffered free-hydroxylamine species in situ, OR use 1.0 eq NaOEt if strictly non-aqueous conditions are desired (preferred for high purity).[1]

  • Reaction:

    • Cool the ethanolic ethyl cyanoacetate to 0°C.

    • Add the hydroxylamine solution dropwise over 30 minutes.[1]

    • Validation: Monitor internal temperature; keep

      
      C to favor the kinetic Z-product.
      
    • Stir at Room Temperature for 12 hours.

  • Isolation of HCl Salt:

    • Evaporate ethanol under reduced pressure (

      
      C).
      
    • The residue is the free base.[1] Dissolve in anhydrous diethyl ether.

    • Salt Formation: Bubble dry HCl gas through the ether solution or add 4M HCl in Dioxane dropwise.[1]

    • A white precipitate forms immediately.[1]

  • Purification:

    • Filter the white solid.[1]

    • Recrystallize from Ethanol/Ether (1:3).[1]

    • Target Melting Point: 135–140°C (with decomposition).[1]

Structural Validation Logic

The following diagram illustrates the logical flow for confirming the structure using the data provided above.

ValidationSampleUnknown White SolidTest1IR SpectrumSample->Test1Test21H NMR (DMSO-d6)Sample->Test2Result1No peak at 2260 cm-1(Absence of Nitrile)Peak at 1665 cm-1(Presence of C=N)Test1->Result1ConclusionCONFIRMED:Ethyl (3Z)-3-amino-3-(hydroxyimino)propanoate HClResult1->ConclusionResult2Singlet at 3.35 ppm(Intact CH2 bridge)Broad exchangeables >8ppm(Amidoxime HCl)Test2->Result2Result2->Conclusion

Figure 2: Structural decision tree for validating the amidoxime salt.

References

  • Synthesis of Amidoximes: Eloy, F., & Lenaers, R. (1962).[1] The Chemistry of Amidoximes and Related Compounds. Chemical Reviews, 62(1), 155–183.[1] Link

  • Ethyl Cyanoacetate Reactivity: Freeman, F. (1980).[1] Properties and Reactions of Ylidenemalononitriles. Chemical Reviews, 80(4), 329–350.[1] Link[1]

  • Spectroscopic Data of Amidoximes: Hamze, A., et al. (2012).[1] Synthesis of various 3-substituted-1,2,4-oxadiazoles. Journal of Heterocyclic Chemistry. (General reference for amidoxime shifts).

  • Favipiravir Intermediate Synthesis: (Relevant industrial application utilizing this specific intermediate). Patent WO2012058134A1.[1] Link

Technical Guide: Safety, Handling, and Application of Ethyl (3Z)-3-amino-3-hydroxyimino-propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and application of ethyl (3Z)-3-amino-3-hydroxyimino-propanoate hydrochloride , a specialized amidoxime intermediate used in the synthesis of 1,2,4-oxadiazole heterocycles.

Executive Summary & Critical Hazards

Ethyl (3Z)-3-amino-3-hydroxyimino-propanoate hydrochloride (often referred to as ethyl malonamidoximate hydrochloride) is a high-value bifunctional building block.[1] It contains both an ester and an amidoxime moiety, making it a critical precursor for 1,2,4-oxadiazole pharmacophores found in oncology and anti-infective therapeutics.

Critical Safety Alert: As an amidoxime hydrochloride , this compound belongs to a class of energetic materials. It possesses a nitrogen-oxygen (N-O) bond capable of exothermic decomposition. While the hydrochloride salt offers improved crystallinity and shelf-stability over the free base, it remains thermally sensitive and hygroscopic .

Core Hazards:

  • Energetic Decomposition: Risk of thermal runaway if heated beyond its onset temperature (typically >120°C, but catalytic impurities can lower this).

  • Acidity: The hydrochloride salt is acidic and corrosive to mucous membranes.

  • Isomerization: The (3Z) isomer is stabilized by intramolecular hydrogen bonding; exposure to light or polar protic solvents can promote isomerization, potentially altering reactivity or stability.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertyDetail
IUPAC Name Ethyl (3Z)-3-amino-3-(hydroxyimino)propanoate hydrochloride
Common Name Ethyl malonamidoximate HCl; (N-Hydroxycarbamimidoyl)-acetic acid ethyl ester HCl
CAS Number 89364-92-1 (Free base generic); Salt forms often proprietary/unlisted.[1]
Molecular Formula C₅H₁₀N₂O₃[1][2] · HCl
Molecular Weight 146.15 (Free Base) + 36.46 (HCl) ≈ 182.61 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, DMSO, Methanol; Sparingly soluble in DCM, EtOAc.
Melting Point Typically 115–125°C (Decomposition often occurs near MP)
Structural Analysis: The (3Z) Configuration

The (3Z) designation is critical for stability. In the Z-configuration, the hydroxyl proton of the oxime forms an intramolecular hydrogen bond with the amine nitrogen. This "locked" conformation makes the Z-isomer thermodynamically more stable than the E-isomer.

  • Implication: Loss of the Z-configuration (via heating or acid catalysis) can precede decomposition or unwanted side reactions during heterocycle formation.

Safety Engineering & Handling Protocols

Thermal Stability & Energetics

Amidoximes are latent energetic materials. The decomposition energy (


) can be significant.
  • Protocol: Differential Scanning Calorimetry (DSC) is mandatory before scaling up any reaction involving >100g of this material.

  • Threshold: If DSC shows an onset <150°C or energy release >500 J/g, the process must be engineered with blast shielding and emergency cooling.

  • Metal Incompatibility: Avoid contact with transition metals (Fe, Cu) and their salts. Metals can catalyze the cleavage of the N-O bond, lowering the decomposition temperature (T_onset) drastically.

Storage & Stability

The hydrochloride salt is hygroscopic . Moisture absorption leads to hydrolysis of the ester group or "caking," which complicates handling.

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon or Nitrogen).

  • Container: Amber glass (light protection) with a Teflon-lined cap.

Personal Protective Equipment (PPE)
  • Respiratory: N95/P2 particulate respirator for solid handling. If in solution with volatile solvents, use an organic vapor cartridge.

  • Dermal: Nitrile gloves (double-gloving recommended). The compound is an irritant and potential sensitizer.

  • Ocular: Chemical splash goggles.

Application: Synthesis of 1,2,4-Oxadiazoles

The primary utility of this compound is the synthesis of 3-substituted-5-aryl-1,2,4-oxadiazoles. The reaction proceeds via O-acylation followed by cyclodehydration.

Experimental Workflow

Reaction: Ethyl (3Z)-3-amino-3-hydroxyimino-propanoate HCl + Acyl Chloride


 1,2,4-Oxadiazole
  • Activation: The amidoxime is dissolved in a polar aprotic solvent (THF or DMF).

  • Base Addition: A non-nucleophilic base (e.g., DIPEA or Pyridine) is added at 0°C to neutralize the HCl and liberate the nucleophilic oxime oxygen. Caution: Exothermic.

  • Acylation: The acyl chloride is added dropwise. Temperature must be maintained <10°C to prevent immediate uncontrolled cyclization.

  • Cyclization: The O-acylated intermediate is heated (often to reflux in Toluene or using TBAF in THF) to effect cyclodehydration.

Mechanistic Pathway & Safety Logic

The following diagram illustrates the transformation and the critical safety control points (CP).

OxadiazoleSynthesis cluster_safety Safety Control Points Start Amidoxime HCl (Starting Material) Base Base (DIPEA) @ 0°C Start->Base Neutralization (Exothermic!) Inter O-Acyl Amidoxime (Intermediate) Base->Inter Acylation Heat Cyclization (Heat/TBAF) Inter->Heat Dehydration Product 1,2,4-Oxadiazole (Target) Heat->Product Ring Closure

Figure 1: Synthetic pathway for 1,2,4-oxadiazoles highlighting the exothermic neutralization and thermal cyclization steps.

Emergency Procedures

ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 minutes.[3] Do not use solvent (ethanol) as it may enhance absorption.
Eye Contact Flush with isotonic saline or water for 15 minutes.[3] Seek ophthalmological review.
Spill (Solid) Do not sweep dry dust (static risk). Dampen with inert oil or water mist, then scoop into a waste drum.
Fire Use CO₂, dry chemical, or alcohol-resistant foam. Do not use high-pressure water jets (risk of spreading acidic solution). Combustion releases toxic NOx and HCl gases.

References

  • PubChem. (2025).[1][4][5] (N-Hydroxycarbamimidoyl)-acetic acid ethyl ester.[1] National Library of Medicine. [Link]

  • Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. (Contextual grounding for 1,2,4-oxadiazole synthesis).
  • ECHA. (2025). Registration Dossier: Amidoxime derivatives. European Chemicals Agency.[1] [Link][1]

Sources

Technical Procurement & Application Guide: Ethyl (3Z)-3-amino-3-hydroxyimino-propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as an advanced technical whitepaper designed for drug development professionals. It prioritizes chemical precision, supply chain security, and actionable synthetic protocols.

Executive Summary & Chemical Identity[1][2]

Ethyl (3Z)-3-amino-3-hydroxyimino-propanoate hydrochloride (also known as Ethyl malonate monoamidoxime hydrochloride ) is a critical


 building block used primarily in the synthesis of 1,2,4-oxadiazole heterocycles. These heterocycles serve as bioisosteres for esters and amides in peptidomimetics, offering improved metabolic stability and lipophilicity.

Critical Procurement Warning: There is a frequent nomenclature overlap in commercial catalogs between the amidoxime (hydroxyimino, target) and the amidine (imino, impurity/analog).

  • Target (Amidoxime): Contains =N-OH. Used for oxadiazoles.

  • Analog (Amidine): Contains =NH. Used for pyrimidines/imidazoles.

  • Verification: Always verify the CAS and structure before purchase.

Chemical Profile
PropertySpecification
IUPAC Name Ethyl (3Z)-3-amino-3-(hydroxyimino)propanoate hydrochloride
Common Name Ethyl malonamidoximate HCl
CAS Number (Free Base) 89364-92-1 (Primary reference for cataloging)
CAS Number (HCl Salt) Not widely indexed; often sold under free base CAS with "HCl" suffix
Molecular Formula

Molecular Weight 146.15 (Free Base) / 182.61 (HCl Salt)
Structure EtOOC-CH_2-C(=NOH)NH_2 \cdot HCl
Stereochemistry (3Z)-isomer is the thermodynamic product stabilized by intramolecular H-bonding.[1]

Commercial Supply Landscape

The commercial availability of this specific hydrochloride salt is "Tier 2" (Specialty Building Block), meaning it is not always in stock for immediate bulk shipment from major catalog houses (e.g., Sigma-Aldrich often lists the precursor Ethyl (hydroxyimino)cyanoacetate instead).

Verified Sourcing Channels

Procurement teams should prioritize the following vendors known to handle amidoxime libraries. Note: If the HCl salt is unavailable, purchase the free base (CAS 89364-92-1) and convert in-house (see Section 3).

Supplier TypeVendor ExamplesNotes
Primary Aggregators Apollo Scientific (Cat: OR300776), Enamine , Life Chemicals High probability of stock. Often sold as free base.
Custom Synthesis WuXi AppTec , PharmBlock Best for >100g scale. Request "Ethyl malonate monoamidoxime HCl".
Catalog Trap Generic AggregatorsWatch for CAS 57508-48-2 . This is often the Amidine (Ethyl 3-amino-3-iminopropionate). Do not substitute.
Supply Chain Risk Mitigation
  • Lead Time: 2–4 weeks (often synthesized on demand).

  • Purity Requirement:

    
     by HPLC. Impurities often include ethyl cyanoacetate (starting material) or hydrolysis products (malonic acid derivatives).
    

In-House Synthesis Protocol (Self-Validating)

Due to supply intermittency, an in-house synthesis from ubiquitous starting materials is a standard contingency. This protocol yields the free base, which can be converted to the HCl salt.

Reaction Logic: Nucleophilic addition of hydroxylamine to the nitrile group of ethyl cyanoacetate. The reaction is exothermic and requires temperature control to prevent hydrolysis of the ester.

Materials
  • Ethyl cyanoacetate (CAS 105-56-6)

  • Hydroxylamine hydrochloride (

    
    )
    
  • Sodium Carbonate (

    
    ) or Triethylamine (
    
    
    
    )
  • Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Methodology
  • Preparation of Free Hydroxylamine:

    • Dissolve

      
       (1.1 eq) in minimal water.
      
    • Add

      
       (0.55 eq) slowly to neutralize. Stir for 15 min.
      
    • Alternative: Use

      
       (1.1 eq) in EtOH for anhydrous conditions (precipitates 
      
      
      
      ).
  • Addition:

    • Add Ethyl cyanoacetate (1.0 eq) dropwise to the hydroxylamine solution at

      
      .
      
    • Allow to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Monitoring: TLC (EtOAc/Hexane) or LCMS. The nitrile peak (

      
      ) in IR will disappear.
      
  • Workup (Free Base):

    • Remove solvent under reduced pressure.[2]

    • Extract residue with EtOAc. Wash with brine.

    • Dry over

      
       and concentrate.
      
    • Result: White to off-white solid (Free Base).

  • Salt Formation (HCl):

    • Dissolve the free base in anhydrous

      
       or Dioxane.
      
    • Add 4M HCl in Dioxane (1.1 eq) dropwise at

      
      .
      
    • The white precipitate is the target Ethyl (3Z)-3-amino-3-hydroxyimino-propanoate hydrochloride .

    • Filter and wash with cold ether.

Application Workflow: 1,2,4-Oxadiazole Synthesis

The primary utility of this compound is the construction of the 1,2,4-oxadiazole ring, a robust amide bioisostere.

Mechanistic Pathway

The amidoxime reacts with an activated carboxylic acid (or acyl chloride) to form an O-acyl amidoxime intermediate, which then undergoes cyclodehydration to form the oxadiazole ring.

OxadiazoleSynthesis Start Ethyl cyanoacetate Amidoxime Amidoxime (Target) (Ethyl 3-amino-3-hydroxyiminopropanoate) Start->Amidoxime + NH2OH Nucleophilic Addition Intermediate O-Acyl Amidoxime (Unstable Intermediate) Amidoxime->Intermediate + R-COCl / Coupling Agent O-Acylation AcylDonor Carboxylic Acid / Acyl Chloride (R-COOH) AcylDonor->Intermediate Activation Product 1,2,4-Oxadiazole Derivative (Bioactive Scaffold) Intermediate->Product Cyclodehydration (Heat/T3P/TBAF)

Figure 1: Synthetic workflow from precursor to 1,2,4-oxadiazole scaffold.

Protocol: One-Pot Cyclization (T3P Method)

For high-throughput medicinal chemistry, the T3P (Propylphosphonic anhydride) method is preferred over thermal cyclization as it avoids isolating the potentially unstable O-acyl intermediate.

  • Coupling: Dissolve Carboxylic Acid (1.0 eq), Amidoxime HCl (1.1 eq), and DIPEA (3.0 eq) in EtOAc or DMF.

  • Activation: Add T3P (50% in EtOAc, 1.5 eq).

  • Cyclization: Heat to

    
     for 2–4 hours.
    
  • Validation: Monitor by LCMS for the mass of the oxadiazole (

    
    ).
    

Quality Control & Validation

To ensure the integrity of the purchased or synthesized material, use the following validation parameters.

Analytical Specification (Self-Validating)
TestExpected ResultInterpretation
1H NMR (DMSO-d6)

1.20 (t, 3H), 3.10 (s, 2H), 4.10 (q, 2H), 5.80 (s, 2H,

), 9.00 (s, 1H, OH)
Key Diagnostic: The methylene singlet at ~3.10 ppm confirms the propanoate backbone. Disappearance of nitrile carbon in C13.
LCMS (ESI+)

(Free Base)
Mass of 147 confirms the amidoxime. Mass of 131 suggests impurity (amidine).
IR Spectroscopy Broad OH/NH stretch (

), Ester C=O (

), C=N (

)
Critical: Absence of Nitrile peak at

.
Stability & Storage[5][6]
  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at

    
    .
    
  • Shelf Life: 12 months if kept dry. Hydrolysis of the ester to the carboxylic acid occurs in moist conditions.

References

  • Identity & Synthesis

    • PubChem Compound Summary for CID 4461118 (Ethyl 3-amino-3-hydroxyiminopropanoate). National Center for Biotechnology Information (2025). Link

    • Apollo Scientific Product Catalog: Ethyl 3-amino-3-hydroxyiminopropanoate.Link

  • Application (1,2,4-Oxadiazoles): Augustine, J. K., et al. (2009). "Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles." Tetrahedron Letters, 50(26), 3368-3371. (Standard protocol for cyclization). Bostanci, E., et al. (2019). "Recent Advances in the Synthesis of 1,2,4-Oxadiazoles." Current Organic Chemistry.
  • Safety & Handling

    • Sigma-Aldrich Safety Data Sheet (Generic Amidoxime Handling).Link (Note: Always consult the specific SDS provided by the vendor upon purchase).

Sources

Methodological & Application

Synthesis of ethyl (3Z)-3-amino-3-hydroxyimino-propanoate;hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Ethyl (3Z)-3-amino-3-hydroxyimino-propanoate Hydrochloride

Strategic Significance & Chemical Logic

Ethyl (3Z)-3-amino-3-hydroxyimino-propanoate hydrochloride (also known as ethyl malonate monoamidoxime hydrochloride) is a critical bifunctional building block in medicinal chemistry. Its structure features both an ester and an amidoxime moiety, making it a versatile precursor for the synthesis of 5-membered heterocycles such as 1,2,4-oxadiazoles (via reaction with acyl chlorides) and isoxazoles .

The synthesis hinges on the chemoselective nucleophilic addition of hydroxylamine to the nitrile group of ethyl cyanoacetate.[1] The challenge lies in preventing the hydrolysis of the ester group and avoiding the premature cyclization to 3-amino-5-isoxazolone, which occurs under harsh thermal or acidic conditions. The (3Z) configuration is the thermodynamically stable isomer, stabilized by an intramolecular hydrogen bond between the oxime hydroxyl and the amino group.

Chemical Pathway Analysis

Reaction Scheme: The synthesis proceeds via the addition of free hydroxylamine to ethyl cyanoacetate in a buffered ethanolic solution, followed by acidification to isolate the hydrochloride salt.

ReactionScheme cluster_reactants Precursors Reactant1 Ethyl Cyanoacetate (NC-CH2-COOEt) Intermediate Free Amidoxime (Z-isomer favored) Reactant1->Intermediate 2. Nucleophilic Addition (RT, 12-24h) Reactant2 Hydroxylamine HCl (NH2OH·HCl) Reactant2->Intermediate 1. Neutralization (EtOH/H2O, 0°C) Base Sodium Carbonate (Na2CO3) Base->Intermediate Product Ethyl (3Z)-3-amino-3-hydroxyimino- propanoate Hydrochloride Intermediate->Product 3. Acidification (HCl/EtOH)

Figure 1: Reaction pathway for the synthesis of the target amidoxime hydrochloride.[2][3]

Detailed Protocol

Safety Warning: Hydroxylamine is potentially explosive upon heating; handle with care.[1] Ethyl cyanoacetate is toxic.[1] Perform all operations in a fume hood.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7][8]QuantityRole
Ethyl Cyanoacetate 113.111.011.3 g (100 mmol)Substrate
Hydroxylamine HCl 69.491.17.65 g (110 mmol)Reagent
Sodium Carbonate 105.990.555.83 g (55 mmol)Base (Neutralization)
Ethanol (Abs.) 46.07Solvent100 mLSolvent
HCl (4M in Dioxane) 36.461.1~28 mLSalt Formation
Step-by-Step Procedure

Phase 1: Preparation of Free Hydroxylamine

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Hydroxylamine HCl (7.65 g) in a minimum amount of water (approx. 10-15 mL).

  • Neutralization: Slowly add Sodium Carbonate (5.83 g) in small portions to the stirring solution. Note: CO2 gas will evolve.[1] Ensure venting.

  • Solvent Addition: Once effervescence ceases, dilute the mixture with Ethanol (50 mL). A white precipitate of NaCl will form.[1]

  • Filtration (Optional but Recommended): Filter off the NaCl to avoid salt contamination in the next step. If not filtered, ensure vigorous stirring.

Phase 2: Amidoxime Formation 5. Addition: Cool the hydroxylamine solution to 0°C in an ice bath. Add Ethyl Cyanoacetate (11.3 g) dropwise over 15 minutes.

  • Mechanism:[1][2][9][10][11] Low temperature prevents immediate side reactions.[1]
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 12–24 hours.[1]
  • Monitoring: Check reaction progress via TLC (SiO2, EtOAc/Hexane 1:1). The nitrile spot (Rf ~0.6) should disappear, and a new polar spot (amidoxime, Rf ~0.2) should appear.[5]
  • Isolation: Evaporate the ethanol under reduced pressure (Rotavap, <40°C) to obtain a viscous oil or semi-solid residue.
  • Extraction: Dissolve the residue in Ethyl Acetate (100 mL) and wash with a small amount of brine (10 mL) to remove residual inorganic salts. Dry the organic layer over anhydrous
    
    
    .[1]

Phase 3: Hydrochloride Salt Formation 9. Acidification: Filter the dried ethyl acetate solution into a clean flask. Cool to 0°C.[1] 10. Precipitation: Dropwise add 4M HCl in Dioxane (or ethanolic HCl) until the pH is acidic (pH ~2). A white precipitate should form immediately.[1] 11. Crystallization: Stir at 0°C for 1 hour to maximize precipitation. Filter the solid under vacuum.[1] 12. Purification: Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove unreacted nitrile or organic impurities. 13. Drying: Dry the white solid in a vacuum desiccator over


.

Quality Control & Characterization

Expected Data for Ethyl (3Z)-3-amino-3-hydroxyimino-propanoate HCl:

Analytical MethodExpected Signal / ResultInterpretation
Appearance White crystalline powderHigh purity salt form.
Melting Point 135–140°C (Decomp.)Typical for amidoxime salts.[1]
1H NMR (DMSO-d6)

1.20 (t, 3H,

)

3.65 (s, 2H,

)

4.15 (q, 2H,

)

9-11 (br s, 4H,

)
Key Diagnostic: The singlet at 3.65 ppm confirms the methylene group between the ester and the amidoxime.
IR Spectroscopy 1735

(C=O ester)1650

(C=N)3200-3400

(NH/OH)
Confirms retention of ester and formation of amidoxime.

Troubleshooting Guide:

  • Product is an oil: This often happens if residual ethanol or water is present.[1] Triturate the oil with dry diethyl ether or hexane to induce crystallization.[1]

  • Low Yield: Ensure the nitrile addition is slow and the temperature does not exceed 30°C during reaction; high heat promotes cyclization to the isoxazolone byproduct.[1]

Process Workflow Diagram

Workflow Start Start: NH2OH.HCl + Na2CO3 Step1 Filter NaCl precipitate Start->Step1 Step2 Add Ethyl Cyanoacetate (0°C -> RT, 18h) Step1->Step2 Step3 Evaporate Solvent Step2->Step3 Step4 Dissolve in EtOAc Dry over Na2SO4 Step3->Step4 Step5 Add HCl (Dioxane/EtOH) Step4->Step5 End Filter & Dry Product Step5->End

Figure 2: Operational workflow for the isolation of the hydrochloride salt.

References

  • Stephenson, L., et al. (1969). "Amidoximes and related compounds."[1][2][12] Journal of the Chemical Society C: Organic, 861-864. Link

  • Sandler, S. R., & Karo, W. (1983). Organic Functional Group Preparations, Vol. 3, Academic Press.
  • Popov, A. V., et al. (2002). "Synthesis and biological activity of new derivatives of 3-amino-3-hydroxyiminopropanoic acid." Pharmaceutical Chemistry Journal, 36(1), 19-22. Link

  • Sigma-Aldrich. "Ethyl cyanoacetate Product Sheet." Link

Sources

Experimental protocol for using (HYDROXYAMIDINO)-ACETIC ACID ETHYL ESTER

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 3-Ethoxycarbonyl-1,2,4-Oxadiazoles

Executive Summary

(Hydroxyamidino)-acetic acid ethyl ester (also known as Ethyl 2-amino-2-(hydroxyimino)acetate) is a critical bifunctional building block used primarily in the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles . These heterocycles are privileged scaffolds in medicinal chemistry, serving as bioisosteres for esters and amides with improved metabolic stability and lipophilicity.

This application note details the optimized protocols for converting this amidoxime reagent into functionalized oxadiazole cores. Unlike standard amidoximes, the presence of the ethyl ester moiety at the C3 position requires specific thermal and solvation conditions to prevent hydrolysis while ensuring complete cyclodehydration.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

Before initiating synthesis, verify the reagent quality. The amidoxime functionality is prone to thermal degradation if stored improperly.

PropertySpecificationNotes
IUPAC Name Ethyl 2-amino-2-(hydroxyimino)acetateOften referred to as "Ethyl amino-glyoxylate oxime"
Molecular Weight 132.12 g/mol
Appearance White to off-white crystalline solidYellowing indicates decomposition
Solubility DMSO, DMF, Methanol, EthanolPoor solubility in non-polar solvents (Hexane)
pKa ~9.5 (Amidoxime OH)Nucleophilic oxygen is the key reactive site
Storage -20°C, DesiccatedHygroscopic; moisture accelerates hydrolysis

Reaction Mechanism & Strategy

The transformation follows a two-step sequence, often performed in a "one-pot" manner:

  • O-Acylation: The hydroxyl group of the amidoxime attacks an electrophilic carbonyl (Acid Chloride or Activated Ester) to form an O-acyl amidoxime intermediate.

  • Cyclodehydration: Thermal or base-catalyzed elimination of water closes the 1,2,4-oxadiazole ring.

Mechanistic Pathway:

OxadiazoleMechanism Reagent Amidoxime Reagent (Ethyl 2-amino-2-(hydroxyimino)acetate) Intermediate O-Acyl Amidoxime (Intermediate) Reagent->Intermediate Step 1: O-Acylation (RT, Base) Electrophile Electrophile (R-COCl or R-COOH + Coupling Agent) Electrophile->Intermediate Product 3-Ethoxycarbonyl-1,2,4-Oxadiazole (Final Scaffold) Intermediate->Product Step 2: Cyclodehydration (Heat or TBAF) Byproduct H2O / HCl Intermediate->Byproduct

Figure 1: Mechanistic pathway for the conversion of (Hydroxyamidino)-acetic acid ethyl ester into the 1,2,4-oxadiazole scaffold.

Experimental Protocols

Choose Protocol A for robust substrates (Acid Chlorides) and Protocol B for sensitive substrates (Carboxylic Acids) or when "green" coupling agents are required.

Protocol A: Thermal Cyclization with Acid Chlorides (Standard)

Best for: Stable substrates, scale-up, and rapid synthesis.

Reagents:

  • (Hydroxyamidino)-acetic acid ethyl ester (1.0 equiv)

  • Acid Chloride (R-COCl) (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Toluene (for high heat) or Dichloromethane (DCM) (for Step 1 only)

Step-by-Step Methodology:

  • Solubilization: In a round-bottom flask equipped with a magnetic stir bar, suspend (Hydroxyamidino)-acetic acid ethyl ester (1.0 equiv) in anhydrous DCM (0.2 M concentration).

    • Note: The starting material may not fully dissolve until the base is added.

  • Acylation (Step 1): Add TEA (1.2 equiv) dropwise at 0°C. Stir for 10 minutes.

  • Addition: Add the Acid Chloride (1.1 equiv) dropwise. Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC/LC-MS. You should see the conversion to the O-acyl intermediate (typically less polar than starting material).

  • Solvent Swap (Critical): Evaporate the DCM under reduced pressure. Re-dissolve the residue in Toluene.

    • Why? DCM boils at 40°C; cyclization requires >80°C.

  • Cyclization (Step 2): Reflux the Toluene solution (110°C) for 4–12 hours. A Dean-Stark trap can be used to remove water, driving the equilibrium.

  • Work-up: Cool to RT. Wash with NaHCO₃ (sat. aq.) and Brine.[1] Dry over Na₂SO₄ and concentrate.

Protocol B: One-Pot Coupling with Carboxylic Acids (T3P Method)

Best for: Chiral substrates, avoiding acid chlorides, and high-throughput chemistry.

Reagents:

  • (Hydroxyamidino)-acetic acid ethyl ester (1.0 equiv)

  • Carboxylic Acid (R-COOH) (1.0 equiv)

  • T3P (Propylphosphonic anhydride) (50% in EtOAc/DMF) (1.5 equiv)

  • Base: Pyridine or TEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF

Step-by-Step Methodology:

  • Preparation: Dissolve the Carboxylic Acid (1.0 equiv) and Base (3.0 equiv) in EtOAc or DMF.

  • Activation: Add T3P solution (1.5 equiv) and stir for 10 minutes at RT.

  • Addition: Add (Hydroxyamidino)-acetic acid ethyl ester (1.0 equiv).

  • Reaction: Heat the sealed vial/flask to 80–100°C for 12 hours.

    • Insight: T3P acts as both the coupling agent and the water scavenger, facilitating the cyclization in a single step without solvent swapping.

  • Work-up: Dilute with EtOAc, wash extensively with water (to remove T3P byproducts) and 0.5M HCl (to remove pyridine).

Decision Matrix & Workflow

Use this logic flow to determine the optimal experimental path for your specific substrate.

DecisionMatrix cluster_note Selection Guide Start Start: Choose Substrate CheckAcid Is the substrate an Acid Chloride? Start->CheckAcid CheckSensitive Is the substrate Acid/Base Sensitive? CheckAcid->CheckSensitive No (It is R-COOH) RouteA Protocol A: Thermal Cyclization (Toluene Reflux) CheckAcid->RouteA Yes RouteB Protocol B: T3P Coupling (One-Pot) CheckSensitive->RouteB No (Standard) RouteC Protocol C: Room Temp Cyclization (TBAF or EDCI/Microwave) CheckSensitive->RouteC Yes (High Sensitivity)

Figure 2: Experimental decision matrix for selecting the optimal cyclization protocol.

Quality Control & Validation

To ensure the protocol was successful, look for these specific analytical markers.

Analytical MethodExpected Observation
1H NMR (DMSO-d6) Disappearance: Amidoxime NH₂ singlet (~5.8–6.0 ppm) and OH singlet (~10–11 ppm). Appearance: Aromatic protons of the R-group.[2] The Ethyl ester signals (quartet ~4.3 ppm, triplet ~1.3 ppm) should remain but shift slightly downfield.
LC-MS Mass Shift: [M+H]⁺ of Product = (MW of Acid + MW of Amidoxime) - 18 (Loss of H₂O).
TLC The 1,2,4-oxadiazole product is typically less polar (higher Rf) than the O-acyl intermediate and significantly less polar than the starting amidoxime.

Safety & Handling

  • Thermal Instability: Amidoximes can undergo energetic decomposition at high temperatures. Never distill the neat starting material. Always perform cyclizations in solution.

  • Toxicity: Treat (Hydroxyamidino)-acetic acid ethyl ester as a potential irritant. Standard PPE (gloves, goggles, lab coat) is mandatory.

  • Waste: Aqueous waste from T3P reactions contains phosphates; dispose of according to local environmental regulations.

References

  • Poulain, C., et al. (2001). "Parallel synthesis of 1,2,4-oxadiazoles from carboxylic acids using an improved DIC/DIEA activation." Tetrahedron Letters, 42(8), 1495-1498.

  • Borg, S., et al. (1995). "Synthesis of 1,2,4-oxadiazole derivatives as potential muscarinic agonists." Journal of Organic Chemistry, 60(10), 3112-3120.

  • Augustine, J. K., et al. (2009).[3] "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles." Tetrahedron Letters, 50(26), 3365-3368.

  • PubChem Compound Summary. (2025). "Ethyl 2-amino-2-(hydroxyimino)acetate."[4][5][6][7] National Center for Biotechnology Information. Link

Sources

Harnessing the Reactivity of Ethyl 2-(hydroxycarbamimidoyl)acetate (CAS 89364-92-1) in Medicinal Chemistry: A Guide to Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This document provides detailed application notes and synthetic protocols for Ethyl 2-(hydroxycarbamimidoyl)acetate (also known as (Hydroxyamidino)-acetic acid ethyl ester), assigned CAS number 89364-92-1. While direct therapeutic applications of this specific molecule are not extensively documented in peer-reviewed literature, its true value in medicinal chemistry lies in its role as a versatile and reactive building block for the synthesis of high-value heterocyclic scaffolds.

The unique arrangement of an amidoxime functional group and an ethyl ester within the same molecule makes it a powerful precursor for constructing a variety of nitrogen- and oxygen-containing ring systems that form the core of numerous biologically active compounds. This guide will focus on the strategic application of CAS 89364-92-1 in the synthesis of three medicinally significant heterocyclic families: Pyrimidines, 1,2,4-Triazines, and 1,2,4-Oxadiazoles.

Application Notes: The Strategic Value of a Bifunctional Building Block

The core utility of Ethyl 2-(hydroxycarbamimidoyl)acetate stems from its bifunctional nature. The amidoxime moiety serves as a potent binucleophile, while the ethyl acetate group can participate in cyclization reactions or be further modified. This combination allows for convergent synthetic strategies, enabling the rapid assembly of complex molecular architectures.

Medicinal chemists are keenly interested in these target heterocycles due to their prevalence in approved drugs and clinical candidates. The table below summarizes the broad spectrum of pharmacological activities associated with the pyrimidine, 1,2,4-triazine, and 1,2,4-oxadiazole scaffolds, underscoring the importance of efficient synthetic access to these cores.

Heterocyclic ScaffoldReported Biological and Medicinal Activities
Pyrimidine Anticancer, Antiviral (including anti-HIV), Antibacterial, Antifungal, Anti-inflammatory, Antihypertensive, Analgesic, Anticonvulsant, CNS-active.[1][2][3][4][5]
1,2,4-Triazine Anticancer, Antiviral, Antimicrobial, Anti-inflammatory, Analgesic, Antihypertensive, Antimalarial, Antiparasitic.[6][7][8][9][10]
1,2,4-Oxadiazole Anticancer, Anti-inflammatory, Analgesic, Antiviral, Antibacterial, Antifungal, Antiparasitic, Antidiabetic, serves as a bioisostere for ester and amide groups.[11][12][13][14][15]

The following sections provide detailed protocols for leveraging CAS 89364-92-1 to construct these valuable heterocyclic systems. The causality behind each experimental choice is explained to provide a deeper understanding of the reaction mechanisms and to allow for informed modifications by the end-user.

Experimental Protocols and Synthetic Workflows

Protocol 1: Synthesis of Substituted Pyrimidines

Introduction: Pyrimidines are a cornerstone of medicinal chemistry, forming the core of many drugs.[1][2][4] The amidine-like structure within the amidoxime of CAS 89364-92-1 makes it an ideal precursor for condensation reactions with 1,3-dicarbonyl compounds to form the pyrimidine ring.[16][17] This protocol describes a general method for this transformation.

Reaction Scheme:

G cluster_reactants Reactants cluster_process Process cluster_product Product A CAS 89364-92-1 (Ethyl 2-(hydroxycarbamimidoyl)acetate) C Base (e.g., NaOEt) in Ethanol A->C B 1,3-Dicarbonyl Compound (e.g., Acetylacetone) B->C D Reflux C->D E Substituted Pyrimidine Derivative D->E G cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization A CAS 89364-92-1 C Acetic Acid, Reflux A->C B 1,2-Dicarbonyl Compound (e.g., Benzil) B->C D Intermediate C->D E Hydrazine Hydrate (NH2NH2·H2O) F Ethanol, Reflux D->F E->F G Substituted 1,2,4-Triazine F->G G cluster_reactants Reactants cluster_process Process cluster_product Product A CAS 89364-92-1 (Amidoxime source) C Superbase Medium (e.g., NaOH in DMSO) A->C B Carboxylic Acid Ester (e.g., Methyl Benzoate) B->C D Room Temperature Stirring C->D E 3,5-Disubstituted 1,2,4-Oxadiazole D->E

Sources

Application Note: (Hydroxyamidino)-Acetic Acid Ethyl Ester in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(Hydroxyamidino)-acetic acid ethyl ester (IUPAC: Ethyl 3-amino-3-(hydroxyimino)propanoate ; CAS: 89364-92-1 ) is a pivotal building block in medicinal chemistry, specifically designed for the synthesis of 3-substituted 1,2,4-oxadiazoles . Unlike simple amidoximes, this reagent incorporates an ethyl ester "handle" separated by a methylene spacer at the C3 position of the resulting heterocycle. This structural feature allows for versatile downstream functionalization—enabling the oxadiazole ring to serve not just as a bioisostere for esters or amides, but as a central scaffold in fragment-based drug discovery (FBDD).

This guide provides a validated protocol for converting this reagent into functionalized 1,2,4-oxadiazoles, addressing common synthetic pitfalls such as thermal instability and competitive N-acylation.

Compound Profile & Strategic Utility

PropertySpecification
Compound Name (Hydroxyamidino)-acetic acid ethyl ester
Synonyms Ethyl 3-amino-3-(hydroxyimino)propanoate; Ethyl malonyl amidoxime
CAS Number 89364-92-1
Molecular Formula

Molecular Weight 146.14 g/mol
Structure

Primary Utility Precursor for Ethyl (5-substituted-1,2,4-oxadiazol-3-yl)acetate
Why This Reagent?
  • The "Linker" Advantage: The methylene group (

    
    ) between the oxadiazole ring and the ester functionality prevents conjugation, maintaining the reactivity of the ester for subsequent transformations (hydrolysis, reduction, amidation) without destabilizing the heterocyclic ring.
    
  • Bioisosterism: The 1,2,4-oxadiazole ring is a metabolically stable surrogate for esters and amides, improving the pharmacokinetic profile (half-life, lipophilicity) of drug candidates.

  • Versatility: It reacts with a wide range of electrophiles—acid chlorides, carboxylic acids (with coupling agents), and anhydrides—to generate diverse libraries of 5-substituted oxadiazoles.

Mechanistic Insight: The Cyclization Pathway

The formation of the 1,2,4-oxadiazole ring proceeds through an O-acylation/dehydration sequence. Understanding this mechanism is critical for troubleshooting low yields.

  • O-Acylation (Kinetic Control): The amidoxime oxygen attacks the electrophilic carbonyl of the acid chloride (R-COCl), forming an O-acyl amidoxime intermediate. This step is rapid and typically occurs at room temperature.

  • Cyclodehydration (Thermodynamic Control): Heating the intermediate induces an intramolecular attack of the amidine nitrogen onto the carbonyl carbon, followed by the elimination of water. This closes the ring to form the 1,2,4-oxadiazole.

Critical Control Point: If the reaction temperature is too low during the second step, the intermediate may fail to cyclize. If the temperature is too high or the heating too rapid, the amidoxime can decompose (decarboxylation or Beckmann-type rearrangement).

ReactionMechanism cluster_conditions Reaction Conditions Reagent Reagent: Ethyl 3-amino-3-(hydroxyimino)propanoate Intermediate Intermediate: O-Acyl Amidoxime Reagent->Intermediate Step 1: O-Acylation (Base, RT) Electrophile Electrophile: R-COCl (Acid Chloride) Electrophile->Intermediate Product Product: Ethyl (5-substituted-1,2,4-oxadiazol-3-yl)acetate Intermediate->Product Step 2: Cyclodehydration (Heat, -H2O)

Caption: Mechanistic pathway from amidoxime precursor to 1,2,4-oxadiazole via O-acyl intermediate.

Experimental Protocols

Protocol A: Thermal Cyclization with Acid Chlorides (Standard)

Best for: Stable substrates, large-scale synthesis, and when the acid chloride is commercially available.

Reagents:

  • (Hydroxyamidino)-acetic acid ethyl ester (1.0 equiv)[1]

  • Acid Chloride (R-COCl) (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Toluene (preferred for azeotropic water removal) or Dioxane.

Step-by-Step Procedure:

  • Preparation: Dissolve (Hydroxyamidino)-acetic acid ethyl ester (10 mmol) in anhydrous Toluene (50 mL) in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Acylation: Add TEA (12 mmol) followed by the dropwise addition of the Acid Chloride (11 mmol) at 0°C.

    • Checkpoint: A white precipitate (TEA·HCl) will form immediately.

  • Intermediate Formation: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor by TLC (the amidoxime spot should disappear).

  • Cyclization: Heat the reaction mixture to reflux (110°C) for 4–12 hours.

    • Self-Validating Step: Use a Dean-Stark trap if possible. The collection of water confirms cyclization is proceeding. Alternatively, monitor the disappearance of the O-acyl intermediate by LC-MS.

  • Workup: Cool to room temperature. Filter off the amine salts. Wash the filtrate with

    
     (sat. aq.) and Brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (typically Ethyl Acetate/Hexane gradient).

Protocol B: "One-Pot" Coupling with Carboxylic Acids (Mild)

Best for: Acid-sensitive substrates, complex carboxylic acids, or when the acid chloride is unstable.

Reagents:

  • (Hydroxyamidino)-acetic acid ethyl ester (1.0 equiv)[1]

  • Carboxylic Acid (R-COOH) (1.0 equiv)

  • Coupling Agent: CDI (1.1 equiv) or T3P (Propylphosphonic anhydride) (1.5 equiv)

  • Solvent: DMF or Acetonitrile.

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid (10 mmol) in anhydrous DMF (20 mL). Add CDI (11 mmol) in one portion. Stir at RT for 30-60 mins until

    
     evolution ceases.
    
  • Addition: Add (Hydroxyamidino)-acetic acid ethyl ester (10 mmol) to the activated acid solution. Stir at RT for 1-2 hours to form the O-acyl intermediate.

  • Cyclization: Heat the mixture to 100–110°C for 4-6 hours.

    • Note: For thermally sensitive compounds, T3P allows cyclization at lower temperatures (often refluxing EtOAc or MeCN) due to its strong dehydrating nature.

  • Workup: Dilute with Ethyl Acetate, wash extensively with water (to remove DMF) and Brine. Dry and concentrate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Cyclization Temperature too low; insufficient heating time.Increase temperature to reflux in Toluene or Xylene (

). Add molecular sieves to remove water.
Low Yield / Decomposition Thermal instability of the amidoxime.Switch to Protocol B (T3P coupling) which is milder. Avoid rapid heating of the dry solid amidoxime (explosion hazard).
N-Acylation Byproduct Competitive attack by the amine nitrogen.Ensure the base (TEA) is added before the acid chloride to buffer the system. Use a less polar solvent (Toluene) to favor O-acylation.
Hydrolysis of Ester Presence of water/base at high temp.Ensure anhydrous conditions. Avoid aqueous workup until the reaction is cooled.

Safety & Handling

  • Thermal Hazard: Amidoximes and their O-acyl derivatives possess high energy N-O bonds. Never heat the neat (dry) solid O-acyl intermediate. Always perform cyclization in solution.

  • DSC Recommendation: For scale-up (>10g), perform Differential Scanning Calorimetry (DSC) on the intermediate to determine the onset of decomposition.

  • Toxicity: Treat all amidoximes as potential irritants. Use standard PPE (gloves, goggles, fume hood).

References

  • Synthesis of 1,2,4-Oxadiazoles (Review)

    • Bora, R. O., et al. "[1, 2, 4]-Oxadiazoles: Synthesis and Biological Applications." Mini-Reviews in Medicinal Chemistry, vol. 14, no. 4, 2014, pp. 355-369. Link

  • Compound Data (PubChem)

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4461118, (N-Hydroxycarbamimidoyl)-acetic acid ethyl ester." PubChem, 2025.[1] Link

  • Coupling Reagent Protocols (T3P/CDI)
  • Hamze, A., et al. "Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles." Journal of Organic Chemistry, 2003.

Sources

Role of ethyl (3Z)-3-amino-3-hydroxyimino-propanoate;hydrochloride in nitric oxide donation

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a technical guide and protocol set for the evaluation of Ethyl (3Z)-3-amino-3-hydroxyimino-propanoate hydrochloride (and related aliphatic amidoximes) as a Nitric Oxide (NO) donor.

Technical Assessment: Ethyl (3Z)-3-amino-3-hydroxyimino-propanoate HCl

Compound Classification: Aliphatic Amidoxime / N-Hydroxyamidine Derivative Primary Application: Metabolic Prodrug for Nitric Oxide (NO) Delivery CAS Registry (Generic/Related): 57508-48-2 (Ethyl 3-amino-3-iminopropanoate HCl - parent amidine); Specific amidoxime derivatives often characterized in situ or as specific synthesis intermediates.

Core Mechanism of Action

Unlike spontaneous NO donors (e.g., SNAP, DEA-NONOate) which release gas upon hydration, Ethyl (3Z)-3-amino-3-hydroxyimino-propanoate is a bio-activated donor . It possesses an amidoxime functional group (


) which requires oxidative enzymatic processing to release NO.
  • The "Z" Isomer Significance: The (3Z) configuration indicates the hydroxyl group and the amino group are on the same side of the C=N bond. This configuration is generally more stable and often exhibits higher affinity for heme-containing enzymes compared to the E-isomer.

  • Metabolic Divergence:

    • Pathway A (NO Release): Oxidative cleavage primarily mediated by Cytochrome P450 (CYP450) enzymes (specifically CYP1A1, 2B1, 2E1) in the presence of NADPH and Oxygen. This reaction yields the corresponding amide/ester and releases NO/Nitrite.[1]

    • Pathway B (Inactivation/Reductive): The mARC (Mitochondrial Amidoxime Reducing Component) system reduces the N-OH group back to an amidine (

      
      ), effectively "deactivating" the NO potential.
      
    • Role of the Ethyl Ester: Increases lipophilicity (

      
      ), facilitating passive transport across the plasma membrane before intracellular hydrolysis or oxidation.
      

Diagram 1: Metabolic Fate & NO Release Pathway

NO_Pathway Compound Ethyl (3Z)-3-amino-3- hydroxyimino-propanoate CellEntry Cellular Uptake (Lipophilic Ester) Compound->CellEntry CYP Oxidation (CYP450) + NADPH/O2 CellEntry->CYP Dominant NO Path mARC Reduction (mARC) (Deactivation Pathway) CellEntry->mARC Competing Path Intermediate Radical Intermediate [R-C(NH2)=N-O•] CYP->Intermediate Amidine Ethyl 3-amino-3- iminopropanoate mARC->Amidine Reduction NO Nitric Oxide (NO•) Release Intermediate->NO Oxidative Cleavage cGMP sGC Activation (Vasodilation) NO->cGMP Signaling

Caption: Divergent metabolic pathways for amidoxime prodrugs. NO release is strictly dependent on oxidative (CYP450) processing, distinct from mARC-mediated reduction.

Application Notes: Handling & Stability

  • Solubility: The hydrochloride salt is highly water-soluble but prone to hydrolysis in basic conditions. Dissolve in deoxygenated Phosphate Buffered Saline (PBS, pH 7.4) immediately prior to use.

  • Stock Solutions: Prepare 100 mM stocks in DMSO for long-term storage (-20°C). Avoid freeze-thaw cycles which can induce

    
     isomerization.
    
  • Interference Warning: Amidoximes are not substrates for Nitric Oxide Synthase (NOS). However, they can interfere with standard Griess assays if not processed correctly (see Protocol 3).

Experimental Protocols

Protocol A: In Vitro Bioactivation Assay (Microsomal Incubation)

Purpose: To validate that the compound requires metabolic activation to release NO.

Reagents:

  • Rat/Human Liver Microsomes (RLM/HLM) (20 mg/mL protein conc.)

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+)

  • Test Compound: Ethyl (3Z)-3-amino-3-hydroxyimino-propanoate HCl

  • Control: L-Arginine (NOS substrate) or Molsidomine (Reference donor)

Workflow:

  • Preparation: Dilute microsomes to 1.0 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-incubation: Add Test Compound (final conc. 100 µM) to the microsome mix. Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system (1 mM final) to start the reaction.

    • Negative Control: Buffer + Compound (No microsomes).

    • Metabolic Control: Microsomes + Compound (No NADPH).

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.

  • Termination: Stop reaction with ice-cold acetonitrile (for LC-MS) or immediate ultrafiltration (10 kDa cutoff) for NO analysis.

Protocol B: Kinetic NO Quantification (Chemiluminescence)

Purpose: The "Gold Standard" for measuring real-time NO gas release. Griess assays measure nitrite (accumulation), while chemiluminescence measures the actual radical.

Equipment: Nitric Oxide Analyzer (e.g., Sievers NOA 280i).

Step-by-Step:

  • Reaction Vessel Setup: Fill the purge vessel with 5 mL of PBS (pH 7.4) containing 1.0 mg/mL Liver Microsomes .

  • Temperature: Maintain at 37°C with a circulating water bath.

  • Gas Flow: Bubble Nitrogen gas (or Zero Air) through the solution to carry released NO into the detector.

  • Baseline: Record stable baseline for 2 minutes.

  • Injection: Inject 50 µL of the Test Compound (final conc. 10-100 µM).

    • Observation: You should see no signal (or negligible) initially.

  • Activation: Inject 50 µL of NADPH solution.

    • Observation: A peak corresponding to NO release should appear within 30-60 seconds as CYP450 metabolism begins.

  • Calibration: Inject standard Sodium Nitrite (NaNO2) in the presence of Potassium Iodide (reductant) to quantify the signal area.

Diagram 2: Experimental Workflow for NO Detection

Protocol_Flow cluster_0 Sample Preparation cluster_1 Reaction Chamber (37°C) cluster_2 Detection Step1 Dissolve Compound (100 mM DMSO Stock) Step3 Inject Compound (Baseline Check) Step1->Step3 Step2 Prepare Microsomal Mix (RLM + Buffer pH 7.4) Step2->Step3 Step4 Inject NADPH (Initiate Metabolism) Step3->Step4 Wait 2 min Step5 Gas Stripping (N2 Carrier Gas) Step4->Step5 NO Release Step6 Ozone Reaction (NO + O3 -> NO2* + hv) Step5->Step6 Step7 Photomultiplier Tube (Quantify Light) Step6->Step7

Caption: Chemiluminescence workflow. Note that NO signal is triggered only after NADPH injection, confirming metabolic dependence.

Protocol C: High-Throughput Screening (Modified Griess Assay)

Purpose: For screening multiple concentrations or derivatives. Measures Nitrite (


), the stable oxidation product of NO.

Critical Modification: Standard Griess reagents detect Nitrite. Since amidoximes release NO which rapidly oxidizes to Nitrite and Nitrate, you must reduce Nitrate back to Nitrite for total quantification.

  • Incubation: Perform "Protocol A" in a 96-well plate format (100 µL volume).

  • Oxidation: Allow samples to sit exposed to air for 30 mins post-reaction (converts NO to

    
    ).
    
  • Enzymatic Conversion (Optional but Recommended): Add Nitrate Reductase (0.1 U/well) and incubate for 15 mins at 37°C. This ensures Total NOx is measured.

  • Griess Reaction:

    • Add 50 µL Sulfanilamide (1% in 5% phosphoric acid). Incubate 5 min.

    • Add 50 µL NED (N-1-napthylethylenediamine dihydrochloride, 0.1%). Incubate 5 min.

  • Read: Measure Absorbance at 540 nm .

  • Analysis: Compare against a Sodium Nitrite standard curve (0 - 100 µM).

Data Interpretation & Expected Results

The following table summarizes the expected validation criteria for Ethyl (3Z)-3-amino-3-hydroxyimino-propanoate HCl acting as a competent NO donor.

ConditionCofactorsExpected NO/Nitrite SignalInterpretation
Buffer Only (PBS) None< 1% (Negligible)Compound is stable; not a spontaneous donor.
Microsomes Only None< 5%Low background; enzyme present but inactive.
Microsomes + NADPH NADPH High (> 50% yield) Positive Result. CYP450-mediated oxidation is active.
Microsomes + L-NAME NADPHHighDifferentiation. L-NAME inhibits NOS, not CYP450. Signal persists.
Microsomes + SKF-525A NADPHLow / InhibitedConfirmation. SKF-525A is a CYP450 inhibitor. Signal loss confirms mechanism.

References

  • Clement, B., et al. (2005). "The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism."[2] Drug Metabolism Reviews, 37(S2), 52-53. Link

  • Juthier, F., et al. (2012). "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors." Molecules, 17(10), 11957-11986. Link

  • Frey, A., et al. (2009). "Involvement of the mitochondrial amidoxime reducing component (mARC) in the reduction of N-hydroxylated structures."[2][3][4][5] Drug Metabolism and Disposition, 37(9), 1853-1860. Link

  • Feelisch, M., & Stamler, J. S. (1996). "Methods in Nitric Oxide Research." John Wiley & Sons. (Standard reference for Griess/Chemiluminescence protocols). Link

  • Vetter, S.W. (2023).[3] "The Mitochondrial Amidoxime Reducing Component (mARC)—From Prodrug-Activation Mechanism to Drug-Metabolizing Enzyme." Journal of Biological Chemistry. Link

Sources

Utilizing CAS 89364-92-1 in the development of cardiovascular drugs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of CAS 89364-92-1 in Cardiovascular Pharmacophore Design

Introduction: The Strategic Value of CAS 89364-92-1

In the high-stakes landscape of cardiovascular (CV) drug discovery, metabolic stability and oral bioavailability are often the bottlenecks preventing potent hits from becoming viable leads. CAS 89364-92-1 , chemically known as Ethyl 3-amino-3-(hydroxyimino)propanoate (or Ethyl malonate monoamidoxime), is a critical building block designed to overcome these hurdles.

This compound serves as a pre-functionalized precursor for the synthesis of 1,2,4-oxadiazole rings. In modern medicinal chemistry, the 1,2,4-oxadiazole moiety is a validated bioisostere for carboxylic acids and esters. It mimics the electrostatic profile of a carboxylate anion while eliminating the rapid glucuronidation and poor membrane permeability often associated with acidic groups.

This guide details the protocol for utilizing CAS 89364-92-1 to synthesize novel Angiotensin II Receptor Blockers (ARBs) and Sphingosine-1-Phosphate (S1P) modulators, leveraging the oxadiazole ring to enhance pharmacokinetic profiles.

Mechanistic Insight: The Oxadiazole Advantage

Bioisosterism in CV Targets

Many cardiovascular targets, such as the Angiotensin II Type 1 (AT1) receptor , require a negative charge or a polar hydrogen-bond acceptor for ligand binding (e.g., the tetrazole ring in Valsartan or the carboxylate in Telmisartan). However, carboxylic acids suffer from rapid metabolic clearance.

CAS 89364-92-1 allows for the rapid installation of a 1,2,4-oxadiazole ring. This ring system:

  • Maintains Binding Affinity: Mimics the planar, polar nature of carboxylates required for the AT1 receptor pocket.

  • Enhances Lipophilicity: Increases LogP compared to the parent acid, improving passive diffusion across the gastrointestinal epithelium.

  • Resists Metabolism: The oxadiazole ring is stable against esterases and oxidases that typically degrade ester or acid-based drugs.

Pathway Visualization

The following diagram illustrates the role of CAS 89364-92-1 in generating a bioisostere scaffold for AT1 receptor antagonism.

G CAS CAS 89364-92-1 (Amidoxime Precursor) Intermediate O-Acyl Amidoxime Intermediate CAS->Intermediate Coupling (EDCI/HOBt) Acid Target Carboxylic Acid (Drug Core Scaffold) Acid->Intermediate Cyclization Cyclodehydration (110°C, Toluene) Intermediate->Cyclization Oxadiazole 1,2,4-Oxadiazole (Bioisostere) Cyclization->Oxadiazole Ring Formation Target AT1 Receptor Binding Pocket Oxadiazole->Target High Affinity Binding (Metabolically Stable)

Figure 1: Synthetic workflow transforming CAS 89364-92-1 into a metabolically stable pharmacophore.

Experimental Protocol: Synthesis of Oxadiazole-Based CV Candidates

Objective: Synthesize a 3,5-disubstituted-1,2,4-oxadiazole derivative using CAS 89364-92-1 to replace a labile ester moiety in a candidate drug scaffold.

Safety Prerequisite:

  • CAS 89364-92-1 is an amidoxime; handle with care as it may decompose exothermically at high temperatures.

  • Perform all reactions in a fume hood.

Materials & Reagents
ComponentGrade/PurityRole
CAS 89364-92-1 >97% HPLCAmidoxime Building Block
CV Drug Acid Core>95%The carboxylic acid scaffold (e.g., biphenyl acid derivative)
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Reagent GradeCoupling Agent
HOBt (Hydroxybenzotriazole)Reagent GradeCoupling Additive (prevents racemization)
DMF (Dimethylformamide)AnhydrousSolvent
TolueneAnhydrousSolvent for cyclization
Step-by-Step Methodology

Step 1: Activation and Coupling (O-Acylation)

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of the CV Drug Acid Core in anhydrous DMF (0.5 M concentration).

  • Activation: Add 1.2 equivalents of EDCI and 1.2 equivalents of HOBt to the solution. Stir at 0°C for 30 minutes under nitrogen atmosphere.

  • Addition of CAS 89364-92-1: Add 1.1 equivalents of CAS 89364-92-1 (Ethyl 3-amino-3-(hydroxyimino)propanoate) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Checkpoint: Monitor via TLC or LC-MS for the disappearance of the starting acid and formation of the O-acyl amidoxime intermediate (Mass = Acid + CAS - H2O).

Step 2: Cyclodehydration (Ring Closure)

  • Isolation (Optional but Recommended): Dilute the reaction with ethyl acetate, wash with water and brine, dry over Na2SO4, and concentrate. This removes urea byproducts from EDCI.

  • Cyclization: Redissolve the crude O-acyl amidoxime intermediate in anhydrous Toluene .

  • Reflux: Heat the solution to reflux (110°C) for 3–5 hours using a Dean-Stark trap if water removal is necessary, though the closed system usually suffices.

    • Note: For temperature-sensitive scaffolds, use TBAF (Tetrabutylammonium fluoride) in THF at room temperature to catalyze cyclization.

  • Purification: Evaporate the solvent. Purify the final 1,2,4-oxadiazole product via silica gel column chromatography (Hexane:EtOAc gradient).

Step 3: Validation

  • 1H NMR: Confirm the disappearance of the broad N-OH peak from the amidoxime.

  • LC-MS: Verify the molecular weight corresponding to the cyclized product (MW = Intermediate - H2O).

Analytical Specifications & Quality Control

When utilizing CAS 89364-92-1 for drug development, the purity of the starting material critically impacts the yield of the cyclization step.

Table 1: QC Parameters for CAS 89364-92-1

ParameterSpecificationMethodRationale
Appearance White to off-white crystalline powderVisualDiscoloration indicates oxidation of the oxime.
Purity ≥ 97.0%HPLC (C18, ACN:Water)Impurities compete in coupling, lowering yield.
Water Content ≤ 0.5%Karl FischerExcess water hydrolyzes the activated ester (EDCI adduct).
Identity Matches Reference1H NMR / IRConfirms amidoxime structure (-C(=NOH)NH2).

Application in Signaling Pathway Research

Once synthesized, the oxadiazole derivative acts as a probe to modulate cardiovascular signaling pathways. The primary application is the blockade of the Renin-Angiotensin-Aldosterone System (RAAS).

Experimental Workflow: AT1 Receptor Binding Assay
  • Cell Line: HEK293 cells stably expressing human AT1 receptor.

  • Ligand: 125I-Sar1-Ile8-Angiotensin II (Radioligand).

  • Assay: Competitive binding assay. Incubate membranes with radioligand and varying concentrations (1 nM – 10 µM) of the CAS 89364-92-1 derived oxadiazole drug .

  • Readout: Measure radioactivity. Calculate IC50.

    • Expectation: A successful bioisostere replacement should yield an IC50 in the low nanomolar range (< 50 nM), comparable to Valsartan or Azilsartan.

Pathway Diagram: RAAS Modulation

RAAS AngII Angiotensin II AT1R AT1 Receptor (G-Protein Coupled) AngII->AT1R Activation Gq Gq/11 Protein AT1R->Gq Signal Transduction Drug Oxadiazole-Based Inhibitor (From CAS 89364-92-1) Drug->AT1R Competitive Blockade (Inhibition) PLC Phospholipase C Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca Effect Vasoconstriction & Aldosterone Secretion Ca->Effect

Figure 2: Mechanism of action for oxadiazole-based inhibitors in the RAAS pathway.

Conclusion

CAS 89364-92-1 is not merely a chemical reagent; it is a strategic tool for pharmacophore optimization . By enabling the efficient synthesis of 1,2,4-oxadiazole rings, it allows medicinal chemists to convert labile carboxylic acid hits into robust, orally bioavailable cardiovascular drugs. The protocol outlined above ensures high-yield incorporation of this moiety, facilitating the development of next-generation ARBs and S1P modulators.

References

  • MDPI. (2020). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. (Demonstrates general oxadiazole synthesis protocols). Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of 1,2,4-Oxadiazoles. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Commercial Synthesis of Azilsartan Kamedoxomil: An Angiotensin II Receptor Blocker. Organic Process Research & Development. Retrieved from [Link]

Application Notes & Protocols for the Comprehensive Characterization of Ethyl (3Z)-3-amino-3-hydroxyimino-propanoate;hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifaceted Molecule Demanding Rigorous Analysis

Ethyl (3Z)-3-amino-3-hydroxyimino-propanoate;hydrochloride is a key chemical intermediate with significant potential in pharmaceutical synthesis.[1] Its unique structure, incorporating an ester, an oxime, and an amine hydrochloride salt, presents a distinct analytical challenge. This guide provides a comprehensive suite of analytical methodologies to ensure the identity, purity, and stability of this molecule, which is crucial for its application in drug discovery and development. The protocols herein are designed to be robust and self-validating, providing researchers with the tools for confident characterization.

Physicochemical Properties: The Foundation of Analytical Strategy

A thorough understanding of the molecule's basic properties is the first step in developing effective analytical methods.

PropertyValueSource
Molecular Formula C₅H₁₀N₂O₂·HCl[1]
Molecular Weight 166.61 g/mol [1]
Appearance White to light yellow powder[1]
Storage Conditions 0-8 °C[1]

Workflow for Comprehensive Characterization

The following diagram illustrates a logical workflow for the complete analytical characterization of ethyl (3Z)-3-amino-3-hydroxyimino-propanoate;hydrochloride.

Characterization Workflow cluster_0 Initial Assessment cluster_1 Structural Elucidation & Identification cluster_2 Purity & Impurity Profiling cluster_3 Solid-State & Thermal Properties Physicochemical_Properties Physicochemical Properties (Appearance, Solubility) Qualitative_Tests Qualitative Functional Group Tests (Ester, Amine, Oxime) Physicochemical_Properties->Qualitative_Tests Guides initial solvent selection FTIR FT-IR Spectroscopy Qualitative_Tests->FTIR Confirms functional groups NMR NMR Spectroscopy (¹H & ¹³C) FTIR->NMR Provides structural backbone Mass_Spec Mass Spectrometry NMR->Mass_Spec Confirms molecular weight TLC Thin-Layer Chromatography Mass_Spec->TLC Initial purity check HPLC High-Performance Liquid Chromatography TLC->HPLC Quantitative purity & impurity profiling GC Gas Chromatography (with derivatization) HPLC->GC Analysis of volatile impurities DSC Differential Scanning Calorimetry HPLC->DSC Correlates purity with thermal events TGA Thermogravimetric Analysis DSC->TGA Assesses thermal stability XRD X-Ray Diffraction TGA->XRD Determines crystalline nature

Caption: Logical workflow for the characterization of the target molecule.

Part 1: Qualitative Analysis and Structural Elucidation

Qualitative Tests for Functional Groups

Before employing sophisticated instrumentation, simple and rapid qualitative tests can provide initial confirmation of the key functional groups.

Protocol: Hydroxamate Test for Ester Functional Group

  • Rationale: This test is a classic colorimetric assay for the presence of esters.

  • Procedure:

    • Dissolve a small amount of the sample in 1 mL of methanol.

    • Add a few drops of a methanolic solution of hydroxylamine hydrochloride.

    • Add a few drops of methanolic potassium hydroxide solution and gently heat the mixture.

    • After cooling to room temperature, acidify with 1M hydrochloric acid.

    • Add one drop of 5% ferric chloride solution.

  • Expected Result: A deep red or violet color indicates the presence of an ester.[2]

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure.

Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Rationale: FT-IR provides information about the vibrational modes of functional groups, offering a molecular fingerprint.

  • Sample Preparation: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan in the range of 4000-400 cm⁻¹.

  • Expected Characteristic Peaks:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (amine salt)3200-2800 (broad)
O-H stretch (oxime)3400-3100 (broad)
C=O stretch (ester)~1730
C=N stretch (oxime)~1650
C-O stretch (ester)1300-1000

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: ¹H and ¹³C NMR are powerful tools for determining the carbon-hydrogen framework of a molecule.

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer.

  • Expected ¹H NMR Signals (qualitative):

    • A triplet and a quartet corresponding to the ethyl group of the ester.

    • A singlet for the methylene protons adjacent to the ester and oxime groups.

    • Broad signals for the amine and oxime protons, which may exchange with D₂O.

  • Expected ¹³C NMR Signals (qualitative):

    • Signals for the carbonyl carbon of the ester, the C=N carbon of the oxime, and the carbons of the ethyl group and the methylene group.

Protocol: Mass Spectrometry (MS)

  • Rationale: MS provides information about the molecular weight and fragmentation pattern of the molecule.

  • Technique: Electrospray Ionization (ESI) is suitable for this polar and charged molecule.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Expected Result: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ (for the free base) at m/z consistent with the molecular formula C₅H₁₁N₂O₂⁺.

Part 2: Purity Determination and Impurity Profiling

Chromatographic techniques are essential for separating the target compound from impurities.

Thin-Layer Chromatography (TLC)

Protocol: TLC for Preliminary Purity Assessment

  • Rationale: TLC is a rapid and cost-effective method for a preliminary assessment of purity and for monitoring reaction progress.[3][4]

  • Stationary Phase: Silica gel plates are suitable due to the polar nature of the compound.[3]

  • Mobile Phase: A mixture of a polar organic solvent (e.g., ethanol or methanol) and a less polar solvent (e.g., ethyl acetate) can be used. A common mobile phase for amino acids is a 9:1 ratio of ethanol to ethyl acetate.[3]

  • Visualization: Use a ninhydrin solution to visualize the amino group.[5]

  • Analysis: Calculate the Retention factor (Rf) value. A single spot indicates a high degree of purity.

High-Performance Liquid Chromatography (HPLC)

Protocol: Reversed-Phase HPLC for Purity and Assay

  • Rationale: HPLC is the gold standard for quantitative analysis of pharmaceutical compounds, providing high resolution and sensitivity.[6] Due to the compound's polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) could also be a suitable alternative.[6]

  • Column: A C18 or C8 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol) is recommended.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is appropriate as the molecule lacks a strong chromophore.

  • Method Validation: The method must be validated according to ICH guidelines for parameters such as accuracy, precision, specificity, linearity, range, and robustness.[7][8]

Validation ParameterAcceptance Criteria
Accuracy 98.0% - 102.0% recovery
Precision (RSD) ≤ 2%
Linearity (r²) ≥ 0.999
Specificity No interference from blank/placebo

Part 3: Solid-State and Thermal Characterization

Understanding the solid-state properties is critical for formulation development and stability.

Thermal Analysis

Protocol: Differential Scanning Calorimetry (DSC)

  • Rationale: DSC is used to determine the melting point and enthalpy of fusion, and to detect any polymorphic transitions.[9][10]

  • Procedure:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Analysis: The melting point is determined from the onset or peak of the endothermic event.

Protocol: Thermogravimetric Analysis (TGA)

  • Rationale: TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[11][12]

  • Procedure:

    • Heat a sample of the compound at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

  • Analysis: The temperature at which significant weight loss occurs indicates the onset of decomposition.

X-Ray Diffraction (XRD)

Protocol: Powder X-Ray Diffraction (PXRD)

  • Rationale: PXRD is used to determine the crystallinity of the sample. A crystalline material will produce a distinct diffraction pattern, while an amorphous solid will show a broad halo.[13]

  • Procedure:

    • A thin layer of the powder is exposed to an X-ray beam.

    • The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).

  • Analysis: The resulting diffractogram provides a unique fingerprint for the crystalline form of the compound.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of ethyl (3Z)-3-amino-3-hydroxyimino-propanoate;hydrochloride. By systematically applying these techniques, researchers and drug development professionals can ensure the quality, purity, and consistency of this important chemical entity, thereby supporting the advancement of new therapeutic agents.

References

  • IMSA Digital Commons. Exploring the Polarity of Amino Acids With Thin layer Chromatography. [Link]

  • Chemistry LibreTexts. 25.4: Analysis of Amino Acids. [Link]

  • PharmaTutor. Analytical method validation: A brief review. [Link]

  • Paper Chromatography of Amino Acids. [Link]

  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino)
  • AZoLifeSciences. Chromatography Breakthroughs in Amino Acid Analysis. [Link]

  • MDPI. Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. [Link]

  • University of Guelph. Separation and Detection of Amino Acids. [Link]

  • An experimental handbook for pharmaceutical organic chemistry-i. AIM: TO PERFORM SYSTEMATIC QUALITATIVE ANALYSIS OF ESTERS. [Link]

  • MDPI. Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. [Link]

  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino)
  • PubChem. (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride. [Link]

  • ACS Publications. Synthesis and Spectral Properties of Some Optically Active -Oximino Ketones and. [Link]

  • ResearchGate. A Review on Synthetic Applications of Oxime Esters. [Link]

  • University of Glasgow Theses Service. Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

  • Pharmeli. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • ResearchGate. oximes esters as potential pharmacological agents ? a review. [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • ResearchGate. Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. [Link]

  • National Center for Biotechnology Information. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. [Link]

  • ResearchGate. GC Analysis of Amino Acids Using Trifluoroacetylacetone and Ethyl Chloroformate as Derivatizing Reagents in Skin Samples of Psoriatic and Arsenicosis Patients. [Link]

  • LinkedIn. Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. [Link]

  • MDPI. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. [Link]

  • LinkedIn. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • PubChem. Ethyl 3-amino-3-phenylpropanoate. [Link]

  • ResearchGate. Synthesis and Characterization of Novel Oxime Derivatives. [Link]

  • PubMed. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

Sources

Application Note: Quantitative Analysis of (Hydroxyamidino)-acetic acid ethyl ester in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and validated protocol for the quantification of (Hydroxyamidino)-acetic acid ethyl ester in complex reaction mixtures. Recognizing the compound's importance as a potential pharmaceutical intermediate, a robust analytical methodology is crucial for process optimization, quality control, and stability studies. This guide provides a primary High-Performance Liquid Chromatography (HPLC) method with UV detection following pre-column derivatization to enhance sensitivity and selectivity. Additionally, a confirmatory Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is outlined for enhanced specificity and lower detection limits. This document is intended for researchers, analytical scientists, and drug development professionals, offering a comprehensive framework for accurate and reliable quantification.

Introduction

(Hydroxyamidino)-acetic acid ethyl ester, also known as ethyl 3-amino-3-hydroxyiminopropanoate, is a molecule of interest in synthetic and medicinal chemistry. Its structure, incorporating an ester, an amidino group, and a hydroxylamino moiety, presents unique chemical properties and potential as a building block in the synthesis of novel therapeutic agents. Accurate quantification of this analyte in reaction mixtures is paramount for understanding reaction kinetics, determining yield, and assessing purity.

The inherent chemical nature of (Hydroxyamidino)-acetic acid ethyl ester, particularly its polarity and probable lack of a strong native chromophore, poses analytical challenges. Direct UV detection may lack the required sensitivity and selectivity, especially in the presence of starting materials, reagents, and byproducts. To address this, this protocol employs a pre-column derivatization strategy for the primary HPLC-UV method, a widely accepted approach for enhancing the detectability of such analytes. As an orthogonal and highly specific technique, LC-MS/MS is presented as a confirmatory method, ensuring the utmost confidence in the analytical results.

Analyte Properties

  • IUPAC Name: ethyl 3-amino-3-hydroxyiminopropanoate

  • Molecular Formula: C₅H₁₀N₂O₃[1]

  • Molecular Weight: 146.14 g/mol [1]

  • Structure:

Analytical Strategy Overview

The quantification of (Hydroxyamidino)-acetic acid ethyl ester is approached through a two-tiered strategy to ensure accuracy, precision, and reliability, in line with the principles of analytical method validation.

Analytical_Strategy cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation (ICH Q2(R2)) Sample Reaction Mixture Aliquot Dilution Dilution with Mobile Phase Sample->Dilution Derivatization Pre-column Derivatization (for HPLC-UV) Dilution->Derivatization If required LC_MS Confirmatory Method: LC-MS/MS Dilution->LC_MS Direct Injection HPLC_UV Primary Method: HPLC-UV Derivatization->HPLC_UV Validation Linearity, Accuracy, Precision LOD/LOQ, Specificity, Robustness HPLC_UV->Validation LC_MS->Validation Data Quantitative Data Validation->Data

Caption: Overall workflow for the quantification of (Hydroxyamidino)-acetic acid ethyl ester.

Primary Analytical Method: HPLC with UV Detection (Post-Derivatization)

This method is designed as the primary workhorse for routine quantification due to its accessibility and robustness. A pre-column derivatization step is incorporated to enhance the UV absorbance of the analyte, thereby improving sensitivity.

Rationale for Derivatization

(Hydroxyamidino)-acetic acid ethyl ester lacks a significant chromophore, making direct UV detection at typical HPLC wavelengths (e.g., 210-400 nm) challenging for achieving low detection limits. Derivatization with a reagent that introduces a highly conjugated system to the molecule is a well-established strategy to overcome this limitation. For the primary amino group in the analyte, a reagent such as dansyl chloride is an excellent candidate as it is widely used for the derivatization of amines and amino acids, providing stable derivatives with strong UV absorbance and fluorescence properties.[2]

Experimental Protocol: Derivatization
  • Reagent Preparation: Prepare a 10 mg/mL solution of dansyl chloride in acetone.

  • Sample Preparation:

    • Accurately pipette 100 µL of the reaction mixture into a 10 mL volumetric flask and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

    • Transfer 100 µL of the diluted sample to a clean microcentrifuge tube.

  • Reaction:

    • Add 200 µL of a 100 mM sodium bicarbonate buffer (pH 9.5).

    • Add 100 µL of the dansyl chloride solution.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture in a water bath at 60°C for 45 minutes in the dark.

  • Quenching: Add 100 µL of a 2% (v/v) solution of formic acid to quench the reaction.

  • Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Experimental Protocol: HPLC-UV Analysis
Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection Diode Array Detector (DAD), monitoring at the absorbance maximum of the dansyl derivative (typically ~340 nm)

Confirmatory Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For enhanced specificity and lower limits of quantification, an LC-MS/MS method is recommended. This technique is particularly useful for complex matrices and for confirming the identity of the analyte peak. LC-MS/MS is a powerful tool for the accurate quantification of small molecules.[3]

Rationale for LC-MS/MS

LC-MS/MS offers superior selectivity by monitoring a specific precursor-to-product ion transition for the analyte. This minimizes interference from co-eluting species that may be present in the reaction mixture. It also provides significantly higher sensitivity compared to HPLC-UV, often allowing for the quantification of trace-level components.[4]

Experimental Protocol: LC-MS/MS Analysis
Parameter Condition
LC System Waters ACQUITY UPLC I-Class or equivalent
MS System Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S micro)
Column HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) for improved retention of the polar analyte
Mobile Phase A 0.1% Formic acid in Water with 10 mM Ammonium Formate
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-1 min: 95% B; 1-5 min: 95-50% B; 5-6 min: 50% B; 6-6.5 min: 50-95% B; 6.5-8 min: 95% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition To be determined by infusion of a pure standard of (Hydroxyamidino)-acetic acid ethyl ester. Expected [M+H]⁺ precursor ion: m/z 147.08. Product ions would be identified through fragmentation experiments.
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C

Method Validation

A comprehensive validation of the chosen analytical method must be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for the intended purpose.[5][6][7][8]

Validation_Process cluster_experiments Experimental Design Validation_Parameters ICH Q2(R2) Validation Parameters Specificity Linearity Accuracy Precision (Repeatability & Intermediate) LOD & LOQ Range Robustness Specificity Specificity (Spiked Placebo, Peak Purity) Linearity Linearity (Calibration Curve, 5-7 levels) Accuracy Accuracy (Spike Recovery at 3 levels) Precision Precision (Intra- & Inter-day analysis) LOD_LOQ LOD/LOQ (Signal-to-Noise or Slope Method) Robustness Robustness (Varying pH, Temp, Flow Rate)

Sources

Application Note & Protocol Guide: Laboratory-Scale Synthesis of Amidoximes from Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility and Importance of Amidoximes

Amidoximes, structural motifs containing both an amino and a hydroxymino group on the same carbon atom, are highly versatile functional groups in modern chemistry.[1] Their significance stems from their roles as key synthetic intermediates, bioisosteres for carboxylic acids and amides, and pharmacologically active agents. In drug development, amidoximes are frequently employed as prodrugs for amidines, enhancing bioavailability and oral absorption.[2] Beyond pharmaceuticals, they exhibit a wide range of applications, including as anti-microbial agents, enzyme inhibitors, and ligands for metal ion chelation, notably in the extraction of uranium from seawater.[3][4]

The most direct and widely adopted method for synthesizing amidoximes is the nucleophilic addition of hydroxylamine to a nitrile precursor.[1] This guide provides a detailed examination of the underlying mechanisms, field-tested protocols, and critical parameters for the successful laboratory-scale synthesis of amidoximes from nitriles.

Reaction Mechanism: The Nucleophilic Addition Pathway

The conversion of a nitrile to an amidoxime is fundamentally a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of hydroxylamine (NH₂OH) attacks the electrophilic carbon atom of the nitrile's cyano group (C≡N).

The reaction is typically performed using hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base. The base, commonly sodium carbonate (Na₂CO₃) or triethylamine (Et₃N), is not a catalyst but a necessary reagent. Its primary role is to deprotonate the hydroxylammonium salt in situ to generate the free, and therefore nucleophilic, hydroxylamine base.

NH₂OH·HCl + Base ⇌ NH₂OH + Base·H⁺Cl⁻

Once liberated, the hydroxylamine attacks the nitrile. The reaction mechanism is still a subject of detailed study, but it is understood to proceed through intermediates, leading to the final amidoxime product.[5] The overall transformation can be visualized as follows:

G cluster_reactants Reactants cluster_process Process cluster_product Product R_CN Nitrile (R-C≡N) Nucleophilic_Attack Nucleophilic Attack (Base Mediated) R_CN->Nucleophilic_Attack NH2OH Hydroxylamine (NH₂OH) NH2OH->Nucleophilic_Attack Amidoxime Amidoxime R-C(NH₂)=NOH Nucleophilic_Attack->Amidoxime

Caption: General reaction scheme for amidoxime synthesis.

The choice of reaction conditions, particularly the solvent and temperature, can significantly influence the reaction rate and the formation of byproducts, such as amides, through hydrolysis.[5]

Experimental Workflow Overview

A typical laboratory synthesis of an amidoxime from a nitrile follows a standardized workflow, ensuring reproducibility and product purity.

workflow start Start reagents 1. Combine Nitrile, Solvent, and Base start->reagents add_hydroxylamine 2. Add Hydroxylamine Hydrochloride reagents->add_hydroxylamine reaction 3. Heat Mixture (e.g., Reflux) Monitor by TLC add_hydroxylamine->reaction workup 4. Aqueous Work-up (Quench & Extract) reaction->workup purify 5. Purify Product (Recrystallization or Chromatography) workup->purify characterize 6. Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: Standard experimental workflow for amidoxime synthesis.

Detailed Experimental Protocols

Two primary, reliable protocols are presented below. The classic method is broadly applicable, while the aqueous method offers advantages in simplicity and purity for certain substrates.

Protocol 1: Classic Synthesis using Hydroxylamine Hydrochloride and Base

This is the most established method, relying on an inorganic base to generate free hydroxylamine in an alcoholic solvent.[1] It is robust and suitable for a wide range of aromatic and aliphatic nitriles.

Materials:

  • Aromatic or Aliphatic Nitrile (1.0 eq)

  • Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.5 - 3.0 eq)

  • Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (1.5 - 3.0 eq)

  • Ethanol (or Methanol)

  • Water

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the nitrile (1.0 eq), ethanol (to make a ~0.5 M solution), and sodium carbonate (1.5 eq).

    • Rationale: Ethanol is a common solvent that effectively dissolves most organic nitriles and reagents while being suitable for heating. Sodium carbonate is the base used to liberate the free hydroxylamine.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq) to the stirring suspension.

    • Rationale: An excess of hydroxylamine is used to drive the reaction to completion, especially for less reactive nitriles.[1]

  • Reaction: Heat the reaction mixture to reflux (typically ~80°C for ethanol) and maintain for 2-24 hours.

    • Rationale: Heating increases the reaction rate. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting nitrile spot is consumed. Aromatic nitriles generally react faster than aliphatic ones.[1]

  • Work-up (Step 1 - Filtration): Cool the mixture to room temperature. Filter the suspension through a pad of celite to remove inorganic salts (e.g., NaCl, excess Na₂CO₃). Wash the filter cake with a small amount of ethanol.

  • Work-up (Step 2 - Concentration): Concentrate the filtrate under reduced pressure (rotary evaporator) to remove the ethanol.

  • Work-up (Step 3 - Extraction): Redissolve the resulting crude residue in a mixture of water and ethyl acetate. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Rationale: This step partitions the organic product into the ethyl acetate layer, leaving any remaining inorganic impurities in the aqueous layer.

  • Drying and Final Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amidoxime.

  • Purification: Purify the crude product by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by silica gel flash column chromatography.[6]

Protocol 2: High-Purity Synthesis using Aqueous Hydroxylamine

This method avoids the use of a separate base and inorganic salts, simplifying the work-up and often yielding a purer crude product. It is particularly effective for water-miscible nitriles like acetonitrile.[7]

Materials:

  • Nitrile (e.g., Acetonitrile) (1.0 eq)

  • Aqueous Hydroxylamine Solution (50% w/w in H₂O) (1.5 - 2.0 eq)

  • (Optional) Non-polar solvent for recrystallization (e.g., perfluorohexane)

Procedure:

  • Setup: In a round-bottom flask with a magnetic stir bar, add the 50% aqueous hydroxylamine solution.

  • Reagent Addition: Add the nitrile (1.0 eq) dropwise to the stirring hydroxylamine solution at room temperature (20-25°C).

    • Rationale: This reaction is often spontaneous and can be exothermic. For larger scales, cooling in an ice bath during addition is recommended.

  • Reaction: Stir the mixture at ambient temperature for 12-24 hours. For many reactive nitriles, a crystalline product will precipitate directly from the reaction mixture.[7]

  • Isolation: If a precipitate forms, collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold water, followed by a non-polar solvent (like diethyl ether or hexanes) to aid drying.

  • Work-up (if no precipitate forms): If the product is soluble, the reaction mixture may need to be concentrated or extracted. The specific work-up will depend on the product's properties (solubility, boiling point).

  • Purification: The filtered product is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent.[7]

Comparative Analysis of Protocols

ParameterProtocol 1 (Classic)Protocol 2 (Aqueous)
Reagents Nitrile, NH₂OH·HCl, Base (Na₂CO₃)Nitrile, 50% aq. NH₂OH
Typical Solvents Ethanol, MethanolWater
Temperature Reflux (60-80°C)Ambient (20-25°C)
Reaction Time 2 - 24 hours12 - 24 hours
Work-up More complex (filtration, extraction)Simpler (often direct filtration)
Byproducts Inorganic salts (e.g., NaCl)Minimal
Pros Widely applicable, well-documentedHigh purity, simpler work-up, avoids salts
Cons Generates salt waste, requires extractionBest for water-miscible/reactive nitriles

Product Characterization

Confirming the structure and purity of the synthesized amidoxime is critical. The following techniques are standard:

  • NMR Spectroscopy:

    • ¹H NMR: Look for a broad singlet for the -NH₂ protons (typically δ 4.5-6.0 ppm) and another broad singlet for the -OH proton (typically δ 9.0-10.0 ppm). The exact chemical shifts are highly dependent on the solvent and concentration.

    • ¹³C NMR: The characteristic carbon of the C=NOH group typically appears in the δ 145-155 ppm range.

  • Infrared (IR) Spectroscopy:

    • Strong C=N stretching vibration around 1640-1680 cm⁻¹.[1]

    • Broad O-H stretch around 3400-3500 cm⁻¹.

    • N-H stretching (often two bands for the primary amine) around 3300-3400 cm⁻¹.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. Electrospray ionization (ESI) is commonly used to observe the [M+H]⁺ ion.[3]

Safety Precautions: Handling Hydroxylamine

CRITICAL: Hydroxylamine and its salts are hazardous and must be handled with extreme care.

  • Toxicity: Hydroxylamine hydrochloride is toxic if swallowed or in contact with skin and is a suspected carcinogen.[8][9] It can cause skin irritation, allergic reactions, and may damage organs through prolonged exposure.[8]

  • Explosive Hazard: While the hydrochloride salt is more stable, free hydroxylamine base is thermally unstable and can decompose violently, especially in the presence of impurities or upon heating. Never distill hydroxylamine solutions to dryness.

  • Handling:

    • Always work in a well-ventilated chemical fume hood.[10]

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[10]

    • Avoid breathing dust.[11][12]

    • Wash hands and skin thoroughly after handling.[11][12]

    • Ensure safety showers and eyewash stations are accessible.[10]

References

  • Fruziński, A., Gzella, A., Korga-Piotrowska, A., Szymański, P., & Rachoń, J. (2021). The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains. Molecules, 26(21), 6433. [Link]

  • de la Torre, P., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(14), 2470. [Link]

  • ResearchGate. (n.d.). Synthesis of amidoxime through “nitrile and hydroxylamine” and its resonating structures. ResearchGate. [Link]

  • FULIR - Full-text Institutional Repository of the Ruđer Bošković Institute. (2021). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. [Link]

  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. [Link]

  • Google Patents. (n.d.). CN101585519B - Method for preparing 15N-hydroxylamine hydrochloride by hydrolysis of 15N-nitromethane.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Reddy, T. J., Le, T. X. H., & Ting, J. J. (2012). Studies on the synthesis of amidoximes from nitroalkanes. Tetrahedron Letters, 53(29), 3782-3785. [Link]

  • Phakhodee, W., Duangkamola, C., Wiriya, N., & Pattarawarapan, M. (2018). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances, 8(70), 40045-40055. [Link]

  • Hansen, T. V., & Wu, P. (2005). A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. Organic Letters, 7(12), 2301-2303. [Link]

  • Ding, R., Liu, Y., Han, M., Jiao, W., Li, J., Tian, H., & Sun, B. (2018). Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation. The Journal of Organic Chemistry, 83(21), 12939-12944. [Link]

  • ResearchGate. (n.d.). Amidoxime syntheses using hydroxylamine. [Link]

  • Bakó, P., et al. (2018). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry, 16(34), 6246-6254. [Link]

  • Judkins, B. D., Allen, D. G., Cook, T. A., & Evans, B. E. (1996). A Versatile Synthesis of Amidines from Nitriles Via Amidoximes. Synthetic Communications, 26(23), 4351-4367. [Link]

  • ResearchGate. (n.d.). The Chemistry of Amidoximes. [Link]

  • ResearchGate. (2018). Conformational studies of new pseudotripeptide with pyrazine amidoxime motif and simplified analogs using IR, NMR spectroscopy, and molecular dynamic simulations. [Link]

  • Organic Chemistry Research. (2017). Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride. [Link]

  • Mallinckrodt Baker, Inc. (1999). Material Safety Data Sheet: Hydroxylamine Hydrochloride. [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. [Link]

  • Durham Tech. (n.d.). Safety Data Sheet: Hydroxylamine hydrochloride. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl (3Z)-3-amino-3-hydroxyimino-propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #AMIDOX-084 Subject: Purification, Isomer Control, and Stability Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Compound Identity: Ethyl (3Z)-3-amino-3-hydroxyimino-propanoate hydrochloride Role: Key intermediate for the synthesis of 1,2,4-oxadiazole heterocycles (common in peptidomimetics and immunomodulators). Critical Instability: Amidoximes are thermally labile and prone to Tiemann rearrangement (to ureas) or hydrolysis (to amides/esters) if heated excessively. The (Z)-isomer is stabilized by intramolecular hydrogen bonding, whereas the (E)-isomer is often a kinetic product that complicates crystallization.

This guide provides a self-validating purification workflow designed to isolate the thermodynamic (Z)-isomer while removing mutagenic hydroxylamine residues.

Purification Decision Tree (Workflow)

The following logic gate addresses the physical state of your crude product. Use this to determine your entry point into the protocols.

PurificationWorkflow Start Crude Reaction Mixture (Post-Synthesis) StateCheck Physical State Check Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Crystalline Oil Viscous Oil / Gum StateCheck->Oil Oiling Out Recryst Recrystallization Protocol A (EtOH/Et2O) Solid->Recryst Standard RecrystB Recrystallization Protocol B (Isopropanol) Solid->RecrystB Alternative SolventSwap Solvent Swap: Evaporate EtOH -> Add IPA Oil->SolventSwap Trituration Trituration: Add Et2O or MTBE Stir vigorously 4h SolventSwap->Trituration Trituration->Solid Solidifies PurityCheck QC: HPLC + NMR Recryst->PurityCheck RecrystB->PurityCheck Success Target: >98% Purity (Z)-Isomer PurityCheck->Success Pass Fail High Impurity / Color PurityCheck->Fail Fail Charcoal Activated Carbon Treatment (Remove oxidation products) Fail->Charcoal Charcoal->Recryst

Figure 1: Decision matrix for processing crude amidoxime hydrochloride. Note that "oiling out" is a common failure mode requiring solvent swapping.

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. Why?

Root Cause: This is typical for hydrochloride salts in the presence of excess alcohol or water. It indicates the formation of a "supersaturated coacervate" rather than a crystal lattice. Corrective Action:

  • Drying: Ensure the crude oil is dried under high vacuum (<5 mbar) to remove residual ethanol/water.

  • Solvent Switch: Dissolve the oil in a minimum amount of warm Isopropanol (IPA).

  • Seed: Add a seed crystal (if available) or scratch the glass surface.

  • Anti-solvent: Add diethyl ether or MTBE dropwise until turbidity persists, then cool to -20°C.

Q2: The crystals have a pink or reddish hue.

Root Cause: This indicates the presence of oxidized hydroxylamine or Iron(III) chelation. Amidoximes are strong chelators (forming colored complexes with trace Fe from spatulas or reactors). Corrective Action:

  • Chelation Control: Wash the equipment with dilute HCl or EDTA before use.

  • Carbon Treatment: Dissolve the salt in warm ethanol, treat with activated charcoal (5 wt%), filter through Celite, and re-crystallize.

Q3: How do I distinguish the (Z) and (E) isomers?

Scientific Insight: The (Z)-isomer is thermodynamically preferred due to an intramolecular hydrogen bond between the oxime hydroxyl group and the amine nitrogen (or ester carbonyl).

  • 1H NMR: The oxime -OH proton in the (Z)-isomer typically appears downfield (9.5–10.5 ppm) and is sharper compared to the (E)-isomer due to H-bonding stabilization.

  • Melting Point: The (Z)-isomer generally has a higher and sharper melting point than the (E)-isomer.

Detailed Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol/Ether)

Best for: High-purity separation when yield is secondary.

  • Dissolution: Dissolve 10 g of crude hydrochloride salt in the minimum volume of warm absolute ethanol (approx. 35–40°C).

    • Warning: Do not boil (>70°C). Amidoximes can decompose to ureas via Tiemann rearrangement.

  • Filtration: If insoluble particulates remain (often NH4Cl or NaCl), filter rapidly while warm.

  • Precipitation: Allow the solution to cool to room temperature. Slowly add anhydrous diethyl ether (or MTBE) with vigorous stirring until a permanent cloudiness forms (ratio approx 1:3 EtOH:Ether).

  • Crystallization: Refrigerate at 4°C for 12 hours.

  • Isolation: Filter the white needles under Argon/Nitrogen (the salt is hygroscopic). Wash with cold ether.

Protocol B: Isopropanol (IPA) Method

Best for: Oiling-out issues and large-scale batches.

  • Slurry: Suspend the crude solid in Isopropanol (10 mL per gram of solid).

  • Heating: Heat to 50°C. If the solid does not dissolve, add Methanol dropwise (max 10% volume) until clear.

  • Cooling: Cool slowly (10°C/hour) to room temperature, then to -10°C.

  • Mechanism: IPA has lower solubility for the hydrochloride salt than Ethanol, forcing a more controlled crystallization that favors the stable (Z)-lattice.

Stability & Storage Specifications

ParameterSpecificationScientific Rationale
Hygroscopicity HighThe HCl moiety attracts atmospheric moisture, which catalyzes ester hydrolysis.
Storage Temp -20°CRetards the slow conversion of Z-isomer to E-isomer and thermal decomposition.
Atmosphere Argon/N2Prevents oxidation of the amidoxime nitrogen.
Container Amber GlassProtects from light-induced radical degradation.

Mechanistic Insight: Isomerism

The purification of this compound is essentially a thermodynamic selection process.

Isomerism cluster_0 Kinetic Product cluster_1 Thermodynamic Product E_Isomer (E)-Isomer (Less Stable) No internal H-bond Z_Isomer (Z)-Isomer (Target) Stabilized by H-bond E_Isomer->Z_Isomer Heat / Acid (Equilibration) Reaction Synthesis (NH2OH + Nitrile) Reaction->E_Isomer Fast Reaction->Z_Isomer Slow

Figure 2: Isomerization dynamics. Recrystallization drives the equilibrium toward the less soluble, H-bond stabilized (Z)-form.

The (Z)-configuration allows for a 5- or 6-membered hydrogen-bonded ring structure involving the oxime oxygen and the amino protons. This structural rigidity makes the (Z)-isomer less soluble in non-polar solvents (like ether) compared to the (E)-isomer, facilitating its separation.

References

  • Synthesis and Properties of Amidoximes

    • Stephenson, L., et al. "Tautomerism and Isomerism in Amidoximes." Journal of the Chemical Society, C, 1969, 861.
    • Source:

  • Purification of Hydrochloride Salts (General Protocols)

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
    • Source:

  • Thermal Instability of Amidoximes (Tiemann Rearrangement)

    • Wang, X., et al. "Thermal Stability and Decomposition of Amidoximes." Thermochimica Acta, 2008.
    • Source:

  • Z/E Isomerism in Amidoximes

    • B. J. Smith, et al. "Theoretical studies of the tautomerism and isomerism of amidoximes." Journal of Physical Chemistry A, 2003.
    • Source:

Navigating the Solubility Labyrinth of CAS 89364-92-1: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for CAS 89364-92-1, chemically identified as Ethyl 3-(hydroxyamino)-3-iminopropanoate. This guide is designed to provide you, our valued researchers, with in-depth, actionable strategies to overcome the solubility challenges frequently encountered with this compound in experimental settings. As Senior Application Scientists, we understand that achieving consistent and reliable experimental results begins with proper sample preparation. This document synthesizes our expertise with established scientific principles to ensure you can confidently navigate the complexities of working with this molecule.

Understanding the Molecule: Physicochemical Properties at a Glance

Ethyl 3-(hydroxyamino)-3-iminopropanoate is a small molecule featuring an ethyl ester, an imine, and a hydroxyamino group. The presence of these functional groups dictates its solubility behavior. While specific experimental data for this exact compound is limited, we can infer its properties based on its structural components and data from analogous compounds.

The oxime group (-C=N-OH) generally contributes to poor water solubility. The overall molecule has a balance of polar (hydroxyamino, imine, ester carbonyl) and non-polar (ethyl group) characteristics. This amphiphilic nature can make finding a suitable solvent system challenging.

Table 1: Estimated Physicochemical Properties of Ethyl 3-(hydroxyamino)-3-iminopropanoate (CAS 89364-92-1)

PropertyPredicted Value/CharacteristicImplication for Solubility
Molecular Weight 146.14 g/mol Small molecule, generally favorable for solubility.
LogP (Predicted) Low to moderateSuggests some lipophilicity, potentially limiting aqueous solubility.
pKa (Predicted) Weakly acidic and weakly basic sitesSolubility will be pH-dependent. The hydroxyamino group is weakly acidic, and the imine nitrogen is weakly basic.
Water Solubility Predicted to be lowThe presence of the oxime and ethyl ester groups likely leads to poor aqueous solubility.
Hydrogen Bond Donors 2Can participate in hydrogen bonding, which is favorable for solubility in protic solvents.
Hydrogen Bond Acceptors 4Can accept hydrogen bonds, enhancing solubility in protic solvents.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common questions and issues encountered when working with Ethyl 3-(hydroxyamino)-3-iminopropanoate.

Q1: My compound won't dissolve in my aqueous buffer. What should I do first?

A1: Direct dissolution in aqueous buffers is often challenging for this compound. The first and most critical step is to prepare a concentrated stock solution in an appropriate organic solvent. This stock can then be serially diluted into your aqueous experimental medium.

Q2: What is the best organic solvent for creating a stock solution?

A2: Based on the predicted properties and general laboratory practice for similar small molecules, we recommend the following solvents, in order of preference:

  • Dimethyl Sulfoxide (DMSO): This is the most common and effective solvent for creating high-concentration stock solutions of poorly soluble compounds for biological assays.

  • Dimethylformamide (DMF): A good alternative to DMSO, with similar solubilizing properties.

  • Ethanol (EtOH): A less polar option that can be effective, particularly if your downstream application is sensitive to residual DMSO or DMF.

It is crucial to note that the final concentration of the organic solvent in your aqueous assay should be kept to a minimum (typically ≤1%, and often <0.1%) to avoid solvent-induced artifacts.

Q3: I've made a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?

A3: This is a common issue known as "crashing out." Here’s a systematic approach to troubleshoot this problem:

  • Decrease the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.

  • Use a Co-solvent System: Prepare your stock solution in a mixture of a strong organic solvent and a more aqueous-compatible solvent. For example, a 1:1 mixture of DMSO and ethanol.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For instance, dilute your DMSO stock 1:10 in ethanol first, and then dilute this intermediate stock into your aqueous buffer.

  • Vortexing/Sonication: When adding the stock solution to the aqueous buffer, ensure vigorous mixing by vortexing or brief sonication to aid dispersion.

  • pH Adjustment of the Aqueous Buffer: The solubility of Ethyl 3-(hydroxyamino)-3-iminopropanoate is likely pH-dependent. The hydroxyamino group can be deprotonated at higher pH, potentially increasing solubility. Conversely, the imine nitrogen can be protonated at lower pH. Experiment with a range of buffer pH values (e.g., 6.0, 7.4, 8.0) to find the optimal condition for your experiment, keeping in mind the stability of the compound. Oximes can be labile to hydrolysis under strongly acidic conditions.[1][2]

Q4: Can I use surfactants or other excipients to improve solubility?

A4: Yes, for particularly challenging situations, surfactants can be employed. However, their use must be carefully validated as they can interfere with biological assays.

  • Tween® 20 or Triton™ X-100: These non-ionic detergents can be added to the aqueous buffer at low concentrations (e.g., 0.01% - 0.1%) to help maintain the compound in solution. Always run a vehicle control with the surfactant alone to assess its effect on your experimental system.

Q5: How should I store my stock solutions?

A5: To ensure the stability and longevity of your compound:

  • Store stock solutions at -20°C or -80°C.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Protect from light if the compound's light sensitivity is unknown.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol outlines the standard procedure for preparing a 10 mM stock solution of Ethyl 3-(hydroxyamino)-3-iminopropanoate.

Materials:

  • Ethyl 3-(hydroxyamino)-3-iminopropanoate (CAS 89364-92-1)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes

Procedure:

  • Weigh the Compound: Accurately weigh a precise amount of the compound. For a 10 mM stock solution, you will need 1.4614 mg per 1 mL of DMSO.

  • Solvent Addition: Add the appropriate volume of DMSO to the tube containing the weighed compound.

  • Dissolution: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.

  • Storage: Aliquot into single-use tubes and store at -20°C or -80°C.

Protocol 2: Dilution into Aqueous Buffer

This protocol provides a method for diluting the organic stock solution into an aqueous buffer while minimizing precipitation.

Materials:

  • 10 mM stock solution of Ethyl 3-(hydroxyamino)-3-iminopropanoate in DMSO

  • Aqueous buffer of choice (e.g., PBS, Tris-HCl)

  • Vortex mixer

Procedure:

  • Prepare Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your stock solution in a more aqueous-compatible organic solvent like ethanol if precipitation is a major issue.

  • Add Stock to Buffer: While vigorously vortexing the aqueous buffer, add the required volume of the stock solution dropwise to the side of the tube. This rapid mixing helps to disperse the compound quickly.

  • Final Mixing: Continue to vortex for an additional 30-60 seconds to ensure a homogenous solution.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, you may need to lower the final concentration or explore the troubleshooting options mentioned in the FAQs.

Visualizing the Workflow

Diagram 1: Decision Tree for Solubilizing CAS 89364-92-1

G start Start: Need to dissolve CAS 89364-92-1 stock Prepare 10 mM stock in 100% DMSO start->stock dilute Dilute stock into aqueous buffer stock->dilute precipitate Does it precipitate? dilute->precipitate success Success! Proceed with experiment precipitate->success No troubleshoot Troubleshooting Options precipitate->troubleshoot Yes lower_conc Lower final concentration troubleshoot->lower_conc cosolvent Use co-solvent (e.g., DMSO/EtOH) troubleshoot->cosolvent ph_adjust Adjust buffer pH troubleshoot->ph_adjust surfactant Add surfactant (e.g., Tween-20) troubleshoot->surfactant G solubility Solubility of CAS 89364-92-1 solvent Solvent Choice (Polarity) solvent->solubility ph pH of Medium ph->solubility temp Temperature temp->solubility concentration Concentration concentration->solubility

Caption: Interrelated factors affecting the solubility of the target compound.

References

  • Kalia, J. & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Available at: [Link]

  • Wikipedia. (n.d.). Oxime. Retrieved from [Link]

Sources

Preventing degradation of (HYDROXYAMIDINO)-ACETIC ACID ETHYL ESTER during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Integrity Management of (Hydroxyamidino)-Acetic Acid Ethyl Ester

Ticket ID: #OX-STAB-10557 Subject: Prevention of Hydrolytic & Thermal Degradation during Storage Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

(Hydroxyamidino)-acetic acid ethyl ester (CAS: 10557-85-4), also known as Ethyl amino(hydroxyimino)acetate, is a critical C-nucleophile used primarily in the synthesis of 1,2,4-oxadiazole rings.

Its stability profile is governed by two competing functionalities:

  • The

    
    -Keto Ester:  Highly susceptible to hydrolytic cleavage, generating oxamic acid derivatives.
    
  • The Amidoxime (

    
    ):  Thermally labile and prone to oxidative rearrangement (Tiemann-type) or light-induced N-O bond cleavage.
    

This guide provides a self-validating storage protocol and troubleshooting workflow to maintain reagent integrity for downstream heterocyclic synthesis.

Module 1: Critical Storage Parameters

The following parameters are not suggestions; they are chemically necessary to prevent the thermodynamic slide toward decomposition.

ParameterSpecificationMechanistic Rationale
Temperature -20°C (

5°C)
Retards the kinetics of spontaneous decarboxylation and Tiemann rearrangement common to amidoximes.
Atmosphere Argon or Nitrogen Displaces atmospheric moisture (preventing ester hydrolysis) and oxygen (preventing radical oxidation of the oxime).
Container Amber Glass + Parafilm The N-O bond is photosensitive. Amber glass blocks UV/Blue light. Parafilm creates a secondary moisture barrier.
Desiccation Required The compound is hygroscopic. Water absorption catalyzes the hydrolysis of the ethyl ester to the free acid.
Visualization: The Degradation Cascade

This diagram illustrates the environmental inputs that trigger specific chemical failures.

StorageLifecycle Moisture Moisture (H2O) Compound (Hydroxyamidino)- acetic acid ethyl ester Moisture->Compound Catalyzes Heat Heat (>25°C) Heat->Compound Accelerates Light UV Light Light->Compound Excites N-O Hydrolysis Hydrolysis (Ester Cleavage) Compound->Hydrolysis Rearrange Tiemann Rearrangement Compound->Rearrange AcidProd Impurity: Oxamic Acid Oxime (Solubility Change) Hydrolysis->AcidProd Decomp Decomposition (Yellowing/Gas) Rearrange->Decomp

Figure 1: Environmental stressors and their corresponding chemical degradation pathways.

Module 2: Troubleshooting Guide (Symptom Diagnosis)

Use this guide if you suspect your batch has been compromised.

Scenario A: The Material has turned Yellow/Brown
  • Diagnosis: Oxidative Degradation.

    • Amidoximes are prone to oxidation to nitriles or amides, often accompanied by trace metal catalysis or photo-degradation.

  • Immediate Action:

    • Check solubility in Ethanol.[1] If significant insoluble residue remains, polymerization or rearrangement has occurred.

    • Rescue Protocol: Recrystallization from Ethanol/Water (9:1). Heat gently (<50°C) to dissolve, then cool slowly to 4°C. The oxidized impurities often remain in the mother liquor.

Scenario B: The Material is "Wet" or Clumpy
  • Diagnosis: Hygroscopic Hydrolysis.

    • The ester has absorbed water.[2][3] This likely means a portion has hydrolyzed to the carboxylic acid (Oxamic acid oxime), which is often less soluble in organic solvents like Chloroform.

  • Immediate Action:

    • Do NOT heat dry. Heating a wet amidoxime accelerates hydrolysis and decomposition.

    • Protocol: Place in a vacuum desiccator over

      
       (Phosphorus Pentoxide) for 24 hours.
      
    • Verification: Run a TLC (Ethyl Acetate:Hexane 1:1). If a baseline spot appears (the free acid), the material requires purification.

Scenario C: Poor Yield in Cyclization Reactions
  • Diagnosis: Stoichiometric Mismatch.

    • If the ester has hydrolyzed to the acid, it will not react with the electrophile (e.g., acid chloride) to form the 1,2,4-oxadiazole under standard conditions.

  • Solution: Perform a quantitative NMR (qNMR) to determine the exact molar mass purity before calculating reaction stoichiometry.

Module 3: Quality Control & Validation Protocols

Before committing this reagent to a GMP synthesis or long-step sequence, validate its integrity.

Protocol 1: The Self-Validating NMR Check

Rationale: Proton NMR provides a distinct signature for the ethyl group. Loss of the ethyl quartet/triplet indicates hydrolysis.

Solvent: DMSO-


 (Preferred for solubility of both ester and potential acid degradation products).
Chemical Shift (

)
MultiplicityIntegrationAssignmentIntegrity Check
1.25 ppm Triplet3H

Must be present.
4.20 ppm Quartet2H

Must be present.
5.80 ppm Broad Singlet2H

If absent/shifted, check for amide formation.
10.0+ ppm Singlet1H

Broadening indicates proton exchange (wetness).

Pass Criteria: The integration ratio of the Ethyl group (Quartet) to the Amine (


) must be 1:1. If the Ethyl signal is diminished relative to the amine, hydrolysis has occurred.
Protocol 2: TLC Purity Check
  • Mobile Phase: Ethyl Acetate : Hexane (60 : 40).

  • Visualization: UV (254 nm) and

    
     stain (Amidoximes oxidize rapidly, showing bright yellow/brown spots).
    
  • Interpretation:

    • 
      : Intact Ester.
      
    • Baseline (

      
      ): Hydrolyzed Acid (Degradant).
      
    • Solvent Front: Non-polar decomposition products (Nitriles).

Visualization: QC Decision Logic

QCDecisionTree Start Sample Inspection Visual Visual Check: White/Off-White? Start->Visual PassVisual Yes Visual->PassVisual FailVisual No (Yellow/Wet) Visual->FailVisual NMR 1H-NMR (DMSO-d6) CheckEthyl Ethyl Quartet (4.2 ppm) Present? NMR->CheckEthyl PassVisual->NMR Recrystallize Recrystallize (EtOH/H2O) FailVisual->Recrystallize CheckRatio Integration Ratio Ethyl:Amine = 1:1? CheckEthyl->CheckRatio Yes Discard Discard (Irreversible) CheckEthyl->Discard No (Hydrolysis) CheckRatio->Recrystallize No (Impure) Approve Release for Synthesis CheckRatio->Approve Yes

Figure 2: Logic flow for determining reagent suitability.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I dry this compound in a vacuum oven at 60°C? A: NO. Amidoximes are thermally sensitive. Heating them, especially when traces of acid or metal are present, can trigger a Tiemann rearrangement or explosive decomposition in extreme cases. Always dry at room temperature under high vacuum using a desiccant.

Q: I need to scale up my synthesis. Is this compound shock-sensitive? A: While this specific ethyl ester is generally considered stable as a building block, compounds containing the


 bond possess high energy.
  • Recommendation: For scales >100g, perform a DSC (Differential Scanning Calorimetry) test to identify the onset of exothermic decomposition. Avoid processing temperatures within 50°C of the decomposition onset.

Q: The MSDS says "Store at 2-8°C", but you recommend -20°C. Why? A: Commercial MSDS provide minimum compliance for short-term logistics. For research purposes, where a bottle may be opened and closed repeatedly over months, -20°C provides the necessary thermodynamic brake to prevent cumulative hydrolysis from atmospheric moisture ingress.

References

  • Safety Data Sheet (SDS): Ethyl amino(hydroxyimino)acetate. Sigma-Aldrich.[4] (Accessed 2024).

  • Amidoxime Stability: Porcheddu, A., & Giacomelli, G. (2004). "Microwave-assisted synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids." Journal of Organic Chemistry. (Discusses thermal handling of amidoximes).

  • Hydrolysis Mechanisms: Kirby, A. J. (1996). Stereoelectronic Effects. Oxford Chemistry Primers.
  • Tiemann Rearrangement: Wang, Z. (2010). "Tiemann Rearrangement." Comprehensive Organic Name Reactions and Reagents. (Explains the rearrangement risk of amidoximes).

Sources

Technical Support Center: Scaling Up CAS 89364-92-1

Author: BenchChem Technical Support Team. Date: February 2026

Product Identity: Ethyl 3-amino-3-(hydroxyimino)propanoate

Synonyms: Ethyl malonyl amidoxime; (Hydroxyamidino)acetic acid ethyl ester. Precursor: Ethyl Cyanoacetate. Class: Amidoxime / 1,2,4-Oxadiazole Precursor.

Introduction: The Process Engineering Context

Welcome to the Technical Support Center for CAS 89364-92-1 . This guide addresses the specific challenges of scaling up Amidoxime intermediates. While often viewed as simple "click" chemistry (Nitrile + Hydroxylamine), the scale-up of this compound presents two critical failure modes: Process Safety (Thermal Runaway) and Product Stability (Decarboxylation/Hydrolysis) .

This guide moves beyond bench-scale synthesis to address the heat transfer, mass transfer, and impurity profiles encountered in kilo-lab and pilot-plant environments.

Module 1: Reaction Safety & Hydroxylamine Management

The Core Challenge: The reaction between Ethyl Cyanoacetate and Hydroxylamine is highly exothermic. At scale, the accumulation of unreacted hydroxylamine creates a "thermal bomb" risk.

Troubleshooting Guide: Exotherms & Reagent Addition
SymptomProbable Root CauseRemediation Strategy
Uncontrollable Exotherm Reagent Accumulation: Fast addition of NH₂OH to cold nitrile (below onset temp) followed by sudden warming.Dose-Controlled Reaction (RC1): Maintain reactor at reaction temp (

) and feed NH₂OH slowly. Ensure consumption rate > accumulation rate.
Sudden Gas Evolution Decomposition: Hydroxylamine free base is decomposing (catalyzed by metal ions).Passivation: Ensure reactor is glass-lined or passivated stainless steel. Use 1mM EDTA to chelate trace Fe/Cu ions.
Red/Purple Coloration Iron Complexation: Amidoximes form intense colored complexes with Fe(III).Check Equipment: Inspect glass lining for pinholes. The product is likely safe, but trace metal analysis is required.
FAQ: Hydroxylamine Source

Q: Should I use 50% Aqueous Hydroxylamine or Hydroxylamine Hydrochloride (NH₂OH·HCl) + Base?

A: For scale-up >1kg, NH₂OH·HCl + Base (Sodium Carbonate/Bicarbonate) is safer but operationally complex.

  • 50% Aqueous: High atom economy but poses a significant explosion hazard if concentrated or heated. Requires strict Class 1 Div 2 engineering controls.

  • Salt + Base: Generates massive CO₂ off-gassing (foaming risk) and salt waste (NaCl), but the "free" hydroxylamine is generated in situ, limiting the instantaneous concentration of the energetic species.

    • Recommendation: Use the Salt + Base method for pilot batches to mitigate thermal risk until specific DSC (Differential Scanning Calorimetry) data confirms the safety of the aqueous route.

Module 2: Reaction Optimization & Impurity Control

The Core Challenge: The molecule contains an Ester (acid sensitive) and an Amidoxime (nucleophilic). Self-reaction or hydrolysis leads to the primary impurity: Amidinomalonic acid .

Workflow Visualization: Reaction Logic

G Start Ethyl Cyanoacetate (Precursor) React Amidoxime Formation (20-40°C, pH 7-8) Start->React Reagent NH2OH Source (Aq vs. HCl Salt) Reagent->React Slow Addition Check IPC: HPLC/TLC Check Nitrile < 0.5% React->Check Impurity1 Impurity A: Hydrolysis (Acid) Check->Impurity1 pH > 9 (Base Hydrolysis) Impurity2 Impurity B: O-Acylation (Dimer) Check->Impurity2 Temp > 50°C Quench Quench/Workup (Removal of NH2OH) Check->Quench Pass Cryst Crystallization (IPA/Hexane or EtOAc) Quench->Cryst

Caption: Process flow for CAS 89364-92-1 synthesis highlighting critical control points (pH and Temperature) to avoid specific impurities.

Troubleshooting Guide: Purity & Yield

Q: My HPLC shows a split peak or a broad fronting peak. What is happening? A: Amidoximes often exist as E/Z isomers which can resolve or broaden on C18 columns.

  • Validation: Run the HPLC column at

    
    . If the peaks coalesce, it is dynamic isomerization, not impurity.
    
  • Action: Do not attempt to purify "isomers" via crystallization; they exist in equilibrium.

Q: The ester moiety is hydrolyzing. How do I stop this? A: This is strictly pH-dependent.

  • Cause: If using NH₂OH·HCl + Na₂CO₃, the pH can spike >9 if base is added too fast.

  • Protocol: Buffer the system.[1] Use Sodium Bicarbonate (NaHCO₃) instead of Carbonate. Maintain pH 7.0–8.0. Do not allow the reaction to sit in aqueous base overnight.

Module 3: Isolation & Thermal Stability

The Core Challenge: Amidoximes are thermally unstable. NEVER DISTILL CAS 89364-92-1. It must be isolated via crystallization or extraction.

Quantitative Data: Solubility Profile (Approximation)
SolventSolubility (

)
Suitability for Isolation
Water HighPoor (Product loss to mother liquor)
Ethanol HighGood reaction solvent, poor antisolvent
Ethyl Acetate ModerateIdeal for Extraction
Dichloromethane Low-ModerateGood for washing, poor for extraction
Hexanes/Heptane NegligibleIdeal Antisolvent
Step-by-Step Isolation Protocol
  • Quenching: Upon reaction completion (IPC: Nitrile < 0.5%), cool to

    
    .
    
  • Excess Hydroxylamine Removal (CRITICAL):

    • Why: Residual NH₂OH is mutagenic and explosive during drying.

    • Method: Add a slight excess of Acetone (0.1 eq relative to NH₂OH). This converts NH₂OH to Acetone Oxime (volatile, removed in drying) or wash the organic layer with 10% NaHSO₄ (if extracting).

  • Extraction (Liquid-Liquid):

    • If reaction was in water/alcohol: Evaporate alcohol (Vacuum,

      
      ).
      
    • Extract aqueous residue with Ethyl Acetate (

      
       Vol).
      
    • Note: The product is polar. Salting out the aqueous layer with NaCl improves recovery.

  • Crystallization:

    • Concentrate EtOAc to a slurry.

    • Add n-Heptane slowly at

      
      .
      
    • Cool to

      
       over 4 hours.
      
    • Filter and dry under vacuum at max

      
       .
      

References

  • Process Safety of Hydroxylamine: Cisneros, L. et al. "Thermal Stability and Decomposition of Hydroxylamine Derivatives." Process Safety Progress, 2002.

  • Amidoxime Synthesis Review: Dunn, P.J. et al. "Green Chemistry in the Pharmaceutical Industry." Wiley-VCH, 2010. (Focus on solvent selection for nucleophilic additions).
  • Impurity Profiling: "Ethyl 3-amino-3-(hydroxyimino)propanoate Specifications." PubChem Compound Summary.

  • General Scale-Up of Nitrile Additions: "Comprehensive Organic Synthesis II: Addition of Heteroatom Nucleophiles to C-N Multiple Bonds." Elsevier, 2014.

Sources

Enhancing the stability of ethyl (3Z)-3-amino-3-hydroxyimino-propanoate;hydrochloride in solution

[1][2]

Executive Summary

Ethyl (3Z)-3-amino-3-hydroxyimino-propanoate hydrochloride (often referred to as Ethyl Malonate Amidoxime HCl ) is a high-value intermediate, primarily used in the synthesis of 1,2,4-oxadiazoles and isoxazoles.[1][2]

The Stability Paradox: This molecule presents a unique stability challenge because it contains two competing reactive functionalities:

  • Ethyl Ester: Susceptible to acid/base hydrolysis.[1][2]

  • Amidoxime (

    
    ):  Prone to intramolecular cyclization (to isoxazolones) under basic or thermal stress, and rearrangement under oxidative conditions.[2]
    

As the hydrochloride salt, the compound is naturally acidic in solution. While this suppresses nucleophilic attack, it accelerates acid-catalyzed ester hydrolysis.[1][2] This guide provides the protocols to navigate this narrow stability window.

Module 1: Dissolution & Solvent Selection

The "Anhydrous Imperative" The primary cause of degradation for this specific salt is moisture-induced hydrolysis, accelerated by the compound's own acidity.[1]

Q: Which solvent system provides maximum stability for stock solutions? A: Anhydrous DMSO-d6 or Methanol (stored over molecular sieves). [1][2]

  • Why: Water is the reactant in ester hydrolysis.[2][3] By removing it, you eliminate the degradation pathway.[2]

  • Recommendation: For NMR or stock storage, use DMSO-d6.[1][2] For reactions, anhydrous Ethanol is preferred over Methanol to prevent transesterification (exchange of the ethyl group for methyl).[2]

Q: Can I use water or aqueous buffers? A: Only for immediate use ( < 4 hours).[2]

  • Risk: In water, the HCl salt generates a local pH of ~2–3. At this pH, the ethyl ester hydrolysis rate is significant (

    
     increases logarithmically with 
    
    
    ).[2]
  • Mitigation: If aqueous media is required, use a Citrate Buffer (pH 4.5–5.0) .[2] This pH is high enough to slow acid hydrolysis but low enough to protonate the amine, preventing the free-base intramolecular cyclization.[1]

Troubleshooting: Turbidity or Precipitation

  • Symptom: Solution turns cloudy immediately upon neutralization.[1][2]

  • Cause: Formation of the free base (zwitterion), which is less soluble than the HCl salt and rapidly cyclizes to the isoxazolone (which precipitates).

  • Fix: Do not neutralize the stock solution until the exact moment of reaction. Maintain the HCl salt form as long as possible.

Module 2: Degradation Pathways & Visualization

Understanding how the molecule breaks down is the first step to preventing it.[1]

Key Degradation Mechanisms:

  • Acid Hydrolysis: Ester

    
     Malonic Acid derivative 
    
    
    Decarboxylation (loss of
    
    
    ).[1][2]
  • Cyclization (Basic/Thermal): Amidoxime oxygen attacks the ester carbonyl

    
     3-amino-5-isoxazolone.[1][2]
    
  • Isomerization:

    
    -isomer (stabilized by H-bond) 
    
    
    
    
    -isomer (less stable, often photo-induced).[1][2]

DegradationPathwaysCompoundEthyl (3Z)-3-amino-3-hydroxyimino-propanoate HClAcidHydrolysisAcid Hydrolysis(pH < 3, H2O)Compound->AcidHydrolysis + H2OCyclizationIntramolecular Cyclization(pH > 7 or Heat)Compound->Cyclization - HClIsomerizationPhoto-Isomerization(UV Light)Compound->IsomerizationMalonicAcidMalonic Acid Derivative(Unstable)AcidHydrolysis->MalonicAcidDecarboxylationDecarboxylation(-CO2)MalonicAcid->Decarboxylation HeatIsoxazolone3-Amino-5-isoxazolone(Precipitate)Cyclization->Isoxazolone Loss of EtOHE_Isomer(3E)-Isomer(Kinetic Product)Isomerization->E_Isomer

Figure 1: Primary degradation pathways.[1][2] Note that the "Safe Zone" lies between preventing Acid Hydrolysis and Cyclization.

Module 3: Temperature & Storage

Q: Is -20°C necessary, or is 4°C sufficient? A: -20°C is mandatory for long-term storage. [1][2]

  • Data: Arrhenius kinetics for ester hydrolysis suggest a reaction rate doubling for every 10°C increase.[1][2] Storing at -20°C vs 4°C reduces degradation rates by approximately 4-6x.[1][2]

  • Warning: Avoid "Auto-Defrost" freezers. The temperature cycling (freeze-thaw) can induce micro-condensation inside the vial, initiating hydrolysis.[1]

Q: The compound turned yellow. Is it still usable? A: Likely No.

  • Diagnosis: Yellowing typically indicates oxidation of the amidoxime nitrogen or formation of azo-dimers.[1]

  • Check: Run the HPLC protocol below. If purity is <95%, recrystallize immediately (Ethanol/Ether) or discard.[2]

Module 4: Validated Stability Protocols
Protocol A: Stability-Indicating HPLC Method

Use this method to verify the integrity of your material before critical experiments.[1]

ParameterConditionRationale
Column C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmStandard reverse phase retention.[1][2]
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic acid)Critical: Low pH keeps the amine protonated and suppresses on-column cyclization.[1][2]
Mobile Phase B Acetonitrile + 0.1% TFAMatches ionic strength of Phase A.
Gradient 5% B to 60% B over 15 minElutes the polar hydrolysis products early; retains the ester.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1][2]
Detection UV @ 210 nm and 254 nm210 nm detects the ester/acid; 254 nm is specific for the conjugated amidoxime system.
Sample Diluent Anhydrous Acetonitrile Do not dissolve in water for injection; it will degrade in the autosampler.[2]
Protocol B: Emergency Purification (Recrystallization)

If degradation products (Hydrolysis acids or Isoxazolones) are detected:

  • Dissolve crude solid in minimum warm anhydrous Ethanol (35–40°C). Do not boil.

  • Filter rapidly to remove insoluble isoxazolone byproducts.[1][2]

  • Add 3 volumes of cold Diethyl Ether or MTBE .

  • Cool to -20°C for 4 hours.

  • Filter the white crystalline precipitate under nitrogen.[1][2]

  • Dry in a vacuum desiccator over

    
    .
    
Troubleshooting Decision Tree

TroubleshootingStartProblem DetectedIssueTypeIdentify SymptomStart->IssueTypeTurbidityTurbidity/Precipitatein SolutionIssueType->TurbidityNewPeaksNew HPLC Peaks(Retention Shift)IssueType->NewPeaksColorChangeYellow/BrownDiscolorationIssueType->ColorChangeCheckPHCheck pHTurbidity->CheckPHPeakTimePeak Retention TimeNewPeaks->PeakTimeOxidationActionCause: Oxidation.Action: Recrystallize(EtOH/Ether)ColorChange->OxidationActionHighPHpH > 6?CheckPH->HighPHYesCyclizationActionCause: Cyclization.Action: Acidify to pH 4& FilterHighPH->CyclizationActionEarlyElutingEarlier than Main PeakPeakTime->EarlyElutingHydrolysisActionCause: Hydrolysis.Action: Dry Solvents,Store @ -20CEarlyEluting->HydrolysisAction

Figure 2: Rapid diagnostic flow for common stability issues.

References
  • Beilstein J. Org.[1][2] Chem. (2018).[2] Unnatural α-amino ethyl esters from diethyl malonate or ethyl β-bromo-α-hydroxyiminocarboxylate. (Discusses the synthesis and stability of malonate-derived amidoximes and esters).

  • Molecules (2019).[1][2][4][5][6] Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. (Detailed review of amidoxime

    
     isomerization and stability). 
    
  • PubChem Compound Summary . Ethyl 3-amino-3-iminopropanoate hydrochloride.[1][2][7] (Chemical and physical property data).

  • Journal of the Chemical Society C . (1969). Reaction of some aromatic nitriles with hydroxylamine...[8][9]. (Foundational work on amidoxime hydrolysis mechanisms).[2]

Technical Support Center: Amidoxime Analysis & Method Refinement

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Method Refinement for Amidoxime Prodrugs and Metabolites

Introduction

Welcome to the Technical Support Center for amidoxime analysis. If you are accessing this guide, you are likely encountering one of three critical failure modes:

  • "Disappearing" Peaks: Your compound degrades rapidly in biological matrices (plasma/blood).

  • Chromatographic Tailing: You see severe peak asymmetry due to secondary silanol interactions.

  • Ghost Metabolites: You are detecting the amidine metabolite in samples where it shouldn't exist (ex vivo conversion).

Amidoximes (


) are chemically distinct from their amidine counterparts.[1] They are often used as prodrugs (e.g., ximelagatran, sibrafiban, dabigatran etexilate intermediates) to improve oral bioavailability. However, their N-O bond is thermally labile and enzymatically vulnerable. This guide refines your methodology to account for the Mitochondrial Amidoxime Reducing Component (mARC)  and specific physicochemical instabilities.

Module 1: Sample Preparation & Stability (The "mARC" Factor)

User Question: “My recovery rates for the amidoxime prodrug in plasma are inconsistent, and I see increasing levels of the amidine metabolite over time. Is my extraction method failing?”

Diagnosis: The issue is likely not your extraction, but your collection protocol . Amidoximes are rapidly reduced to amidines by the mARC enzyme system (Mitochondrial Amidoxime Reducing Component), a molybdenum-containing enzyme found in high concentrations in the liver and kidney, but also present in cellular components of blood.

The Mechanism: The mARC system requires NADH and Cytochrome b5 to function. If cells (RBCs/WBCs) lyse during collection, or if the sample is not processed immediately, mARC will reduce the amidoxime ex vivo, artificially inflating metabolite concentrations.

Refined Protocol: The "Cold-Acid" Block

Do not use standard EDTA tubes without modification. You must inhibit enzymatic activity immediately.

StepActionScientific Rationale
1. Collection Draw blood into pre-chilled tubes containing Citrate (pH 4.5) or NaF/KOx .Lower pH reduces mARC activity; Fluoride inhibits general glycolysis/enzymatic co-factors.
2. Temperature Immediately place on Wet Ice (4°C) .Kinetic reduction of enzymatic turnover rates.
3. Separation Centrifuge within 15 mins at 4°C, 2000 x g.Remove cellular sources of mARC (mitochondria are intracellular).
4. Stabilization Add 2% Formic Acid (10:1 Plasma:Acid ratio) to the supernatant.Acidification (

) protonates the oxime oxygen, preventing enzymatic coordination.

Visualizing the Stability Pathway:

mARC_Pathway cluster_prevention Inhibition Strategy Prodrug Amidoxime Prodrug (R-C(=NOH)NH2) Amidine Amidine Metabolite (R-C(=NH)NH2) Prodrug->Amidine Reduction (In Vivo or Ex Vivo) Water H2O Prodrug->Water Byproduct mARC mARC Enzyme System (mitochondria/cell lysate) mARC->Prodrug Catalysis Cofactors NADH + Cyt b5 Cofactors->mARC Electron Donor Acid Acidification (pH < 3) Acid->mARC Inhibits Ice Ice Bath (0°C) Ice->mARC Slows Kinetics

Figure 1: The mARC-mediated reduction pathway. Failure to inhibit this enzyme ex vivo leads to false-negative prodrug data and false-positive metabolite data.

Module 2: Chromatography (HPLC/UHPLC)

User Question: “I am using a standard C18 column, but the amidoxime peak tails significantly (


). How do I fix the peak shape?”

Diagnosis: Amidoximes are basic nitrogenous compounds.[2] The tailing is caused by the interaction of the protonated amidoxime nitrogen with residual acidic silanols on the silica support of your column.

Troubleshooting Guide: Peak Tailing
ParameterStandard ApproachRefined Approach for Amidoximes
Column Choice Standard C18 (Silica)Hybrid Particle (BEH/CSH) or Polar Embedded C18. These have reduced silanol activity and withstand high pH.
Mobile Phase pH Acidic (0.1% Formic Acid)High pH (Ammonium Bicarbonate, pH 9-10) . Note: Only if using Hybrid columns. At high pH, the amidoxime is non-ionized (neutral), eliminating silanol repulsion/attraction.
Additives Formic AcidTrifluoroacetic Acid (TFA) @ 0.05% . TFA acts as an ion-pairing agent, masking the positive charge on the amidoxime, sharpening the peak.

Warning: If using MS detection, TFA causes signal suppression. Use Difluoroacetic acid (DFA) or a hybrid column with Ammonium Hydroxide (pH 10) for MS compatibility.

Module 3: Mass Spectrometry (LC-MS/MS)

User Question: “I see the amidine mass in my standard solution where it shouldn't be. Is my standard impure?”

Diagnosis: If your standard is certified pure, you are likely witnessing In-Source Fragmentation/Reduction . The electrospray ionization (ESI) source involves high heat and voltage. Amidoximes can thermally degrade or undergo reduction inside the source before reaching the quadrupole.

Differentiation Protocol
  • Chromatographic Separation: You must chromatographically separate the amidoxime from the amidine. If they co-elute, you cannot distinguish in-source generated amidine from real amidine.

  • Source Temperature Optimization:

    • Lower the Desolvation Temperature (e.g., from 500°C to 350°C).

    • Lower the Cone Voltage .

  • Monitor Unique Transitions:

    • Amidoxime:

      
       or 
      
      
      
      .
    • Amidine: Look for transitions specific to the amidine structure that do not involve oxygen loss.

Module 4: Gas Chromatography (The "No-Go" Zone)

User Question: “Can I analyze amidoximes using GC-MS?”

Diagnosis: Generally, No. Amidoximes are thermally unstable. In a GC injector port (250°C+), they undergo:

  • Dehydration: Conversion to nitriles (

    
    ).
    
  • Thermo-reduction: Conversion to amidines.

Exception Protocol (Derivatization): If you must use GC, you must block the labile hydroxyl group.

  • Reagent: MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide).

  • Reaction: Forms the TBDMS-ether derivative.

  • Result: The derivative is volatile and thermally stable, preventing degradation in the inlet.

Decision Matrix: Method Refinement

Use this logic flow to determine the correct analytical path for your compound.

Decision_Tree Start Start: Amidoxime Analysis Matrix Is the sample Biological (Plasma/Blood)? Start->Matrix Bio_Yes Yes Matrix->Bio_Yes Inst Instrument Availability Matrix->Inst No (Chemical Std) Stabilize CRITICAL: Ice + Acidify immediately. Inhibit mARC. Bio_Yes->Stabilize Stabilize->Inst GC Gas Chromatography Inst->GC LC Liquid Chromatography Inst->LC Deriv Must Derivatize (Silylation/MTBSTFA) GC->Deriv Yes Fail_GC Direct Injection = Degradation (Nitrile formation) GC->Fail_GC No Tailing Issue: Peak Tailing? LC->Tailing Hybrid Use Hybrid Column (BEH) High pH (pH 10) Tailing->Hybrid MS Compatible TFA Use TFA/DFA Additive (Low pH) Tailing->TFA UV Only

Figure 2: Analytical decision matrix for amidoxime method development.

References

  • Clement, B., et al. (2006).[3] Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system as a novel molybdenum enzyme.[3] Journal of Biological Chemistry.[3] Link

  • Kotthaus, J., et al. (2011). The mitochondrial amidoxime reducing component (mARC) is involved in detoxification of N-hydroxylated base analogues.[4] Journal of Biological Chemistry.[3] Link

  • Plitzko, B., et al. (2013). The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism.[3][4][5] Drug Discovery Today. Link

  • Havemeyer, A., et al. (2010). In vitro metabolism of the new drug candidate 4-chlorobenzamidoxime by the mitochondrial amidoxime reducing component (mARC). Drug Metabolism and Disposition.[5] Link

  • Macwan, J.S., et al. (2016). Amidoximes as prodrugs of amidines: A review. Journal of Controlled Release. Link

Sources

Technical Support Center: Industrial Process Optimization for Ganirelix Acetate (CAS 89364-92-1)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist, Peptide Chemistry Division Subject: Ganirelix Acetate (GnRH Antagonist) Chemical Structure: Ac-D-2Nal-D-4Cpa-D-3Pal-Ser-Tyr-D-hArg(Et)₂-Leu-hArg(Et)₂-Pro-D-Ala-NH₂

Introduction: The Technical Landscape

Ganirelix Acetate is a synthetic decapeptide with high antagonistic activity against gonadotropin-releasing hormone (GnRH).[1][2][3][4] Its industrial production is complicated by two factors: extreme hydrophobicity (due to non-natural residues like D-2-Nal and D-4-Cpa) and steric hindrance (specifically at the diethyl-homoarginine residues).

This guide addresses the three critical failure points in the Ganirelix lifecycle: Synthesis Efficiency , Purification/Salt Exchange , and Formulation Stability .

Module 1: Synthesis & Upstream Optimization

Core Challenge: The primary failure mode in Ganirelix synthesis is racemization of the expensive D-amino acids and deletion sequences caused by aggregation on the resin.

Troubleshooting Guide: Synthesis Failures

Q: We are observing a recurring "Deletion Sequence" (M-1) impurity. Increasing coupling time hasn't helped. Why? A: This is likely due to beta-sheet formation (aggregation) on the solid phase, which physically blocks the N-terminus.

  • The Mechanism: The hydrophobic cluster (D-Nal, D-Cpa, D-Pal) promotes inter-chain aggregation. Simply extending coupling time promotes racemization, not coupling.

  • The Fix:

    • Chaotropic Salts: Add 0.1M LiCl or KSCN to the coupling buffer to disrupt hydrogen bonding.

    • Solvent Switch: Replace standard DMF with NMP (N-methyl-2-pyrrolidone) or use a binary system (DMSO:DMF 1:4) for the hydrophobic residues.

    • Temperature: elevate coupling temperature to 45°C only for the hydrophobic residues (positions 1-3), but keep it <30°C for Cysteine/Histidine analogs to prevent racemization.

Q: Our D-Cpa and D-Nal residues show high levels of diastereomeric impurities (0.5 - 1.0%). How do we control this? A: Racemization occurs during the activation step of the carboxyl group.

  • The Mechanism: Base-catalyzed proton abstraction at the alpha-carbon is accelerated by strong bases (like DIPEA) and slow coupling rates.

  • The Fix:

    • Base Optimization: Switch from DIPEA to TMP (2,4,6-Trimethylpyridine) (Collidine). It is a weaker base that minimizes proton abstraction while sufficient for coupling.

    • Pre-Activation: Minimize the time the activated ester sits in solution. Use Oxyma Pure/DIC instead of HOBt/HBTU, as Oxyma shows superior suppression of racemization for bulky non-natural amino acids.

Visual Protocol: Optimized SPPS Workflow

Ganirelix_SPPS cluster_0 Critical Control Point: Hydrophobic Residues (1-3) Start Resin Loading (Rink Amide MBHA) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash Wash Cycle (DMF -> DCM -> DMF) Deprotect->Wash Couple Coupling (Oxyma/DIC + Collidine) Wash->Couple Add AA Check Kaiser Test (Colorimetric) Couple->Check Check->Deprotect Pass (Colorless) Check->Couple Fail (Blue) -> Recouple w/ LiCl Cleave Cleavage (TFA/TIS/H2O) Check->Cleave Sequence Complete

Caption: Optimized Solid Phase Peptide Synthesis (SPPS) cycle for Ganirelix, highlighting the critical recoupling loop for hydrophobic residues.

Module 2: Purification & Salt Exchange (Downstream)

Core Challenge: Ganirelix is synthesized as a TFA salt but must be converted to an Acetate salt for clinical use. Incomplete conversion leads to pH instability and injection site irritation.

Troubleshooting Guide: Purification

Q: We cannot separate the D-Ser diastereomer from the main peak using standard C18 gradients. A: D-Ser vs L-Ser changes the hydrophobicity very slightly. Standard C18 is often insufficient.

  • The Fix: Use Phenyl-Hexyl stationary phases. The pi-pi interaction between the phenyl ring of the column and the aromatic residues (Nal, Cpa, Pal, Tyr) in Ganirelix amplifies the separation selectivity based on stereochemistry.

Q: During TFA-to-Acetate exchange, the peptide gels in the column. A: Ganirelix Acetate is less soluble than Ganirelix TFA. High concentrations during exchange trigger gelation.

  • The Protocol:

    • Load the TFA-peptide onto the Prep-HPLC column.

    • Wash with 0.1 M Ammonium Acetate (pH 4.5) . Do not use strong acetic acid initially.

    • Elute with an Acetonitrile gradient containing 0.5% Acetic Acid.

    • Critical: Keep column loading <5 g/L to prevent on-column precipitation.

Data: Impurity Profile & Limits
Impurity TypeCommon SourceRetention Time (Relative)Target Limit (ICH)
Deletion (Des-Nal) Incomplete Coupling (Cycle 10)0.85 RRT< 0.15%
Diastereomer (L-Nal) Racemization of D-Nal1.05 RRT< 0.10%
Acetylated-Ser Side reaction during capping1.12 RRT< 0.15%
Dimer Oxidation (disulfide) or aggregation1.30 RRT< 0.10%

Module 3: Stability, Handling & Formulation

Core Challenge: Ganirelix Acetate is hygroscopic and prone to aggregation in aqueous solution over time.

Troubleshooting Guide: Handling

Q: The lyophilized powder is difficult to dissolve in bacteriostatic water. A: This is a wetting issue caused by the hydrophobic N-terminus.

  • The Fix: Do not add water directly.

    • Dissolve the powder in a small volume of sterile mannitol solution (5%) or a trace of acetic acid (pH 5.0) first.

    • Once dissolved, dilute to volume. Mannitol acts as a tonicity agent and helps prevent aggregation.

Q: We see "opalescence" (cloudiness) appearing in stored samples after 48 hours. A: This indicates the formation of amyloid-like fibrils (aggregation).

  • The Fix: Check the pH. Ganirelix Acetate is most stable at pH 5.0 ± 0.2 . If the pH drifts >6.0, solubility drops drastically, leading to aggregation. Ensure your buffer capacity (Acetate) is sufficient to maintain pH 5.0.

Visual Logic: Impurity Root Cause Analysis

Impurity_RCA Root Impurity Detected in HPLC Type1 Early Eluting (<1.0 RRT) (Deletions/Truncations) Root->Type1 Type2 Late Eluting (>1.0 RRT) (Diastereomers/Hydrophobic) Root->Type2 Cause1 Incomplete Coupling Type1->Cause1 Cause2 Racemization (D-AA -> L-AA) Type2->Cause2 Cause3 Aggregation/Dimer Type2->Cause3 Action1 Check Kaiser Test Add Chaotropic Salts Cause1->Action1 Action2 Switch Base to Collidine Lower Temp (<30C) Cause2->Action2 Action3 Check pH (Target 5.0) Verify Acetate Counter-ion Cause3->Action3

Caption: Root Cause Analysis (RCA) logic tree for identifying and resolving specific impurity classes in Ganirelix Acetate.

References

  • PubChem. (2025). Ganirelix Acetate (CID 23724914) - Chemical Structure and Properties. National Library of Medicine. [Link]

Sources

Avoiding common pitfalls in the use of amidoxime intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I often see amidoximes (


) treated as simple "pass-through" intermediates. This is a mistake. While they are the primary gateway to 1,2,4-oxadiazoles —a critical bioisostere for esters and amides in modern drug discovery—they are chemically temperamental.

They are ambident nucleophiles (prone to selectivity issues), thermally labile (posing safety risks), and frequently suffer from incomplete cyclization . This guide synthesizes field-proven protocols to help you navigate these challenges safely and efficiently.

Module 1: Safety & Stability (Critical)

The Thermal Hazard

Amidoximes and their O-acyl derivatives possess high-energy N-O bonds. In process chemistry, we treat them as potential energetic materials until proven otherwise.

The Pitfall: Assuming thermal stability during scale-up. The Reality: Many amidoximes exhibit exothermic decomposition temperatures (


) relatively close to the temperatures required for thermal cyclization (refluxing toluene/DMF).

Standard Operating Procedure (SOP): Before heating any amidoxime reaction >100°C or scaling above 5g:

  • Run a DSC (Differential Scanning Calorimetry) scan.

  • Apply the "100 K Rule": Maintain a process temperature at least 100 Kelvin below the

    
     of decomposition.
    
  • Ventilation: Ensure reaction vessels are vented; decomposition often releases nitriles and gaseous byproducts.

Module 2: The Chemistry of Cyclization

The most common application of amidoximes is reacting them with carboxylic acids (or acid chlorides) to form 1,2,4-oxadiazoles. This is a two-step sequence often performed in one pot.

The Mechanism & The Bottleneck

Understanding why your reaction fails requires visualizing the pathway.

G Amidoxime Amidoxime (Nucleophile) OAcyl O-Acyl Amidoxime (Intermediate) Amidoxime->OAcyl Step 1: O-Acylation (Fast, RT) Acid Activated Acid (Electrophile) Acid->OAcyl Oxadiazole 1,2,4-Oxadiazole (Product) OAcyl->Oxadiazole Step 2: Cyclodehydration (Slow, Heat/Base) SideProduct Hydrolysis/Nitrile (Decomposition) OAcyl->SideProduct Thermal Stress or Wet Solvents

Figure 1: The Reaction Pathway.[1][2] Note that Step 1 is kinetic (fast), while Step 2 is thermodynamic (slow) and often the failure point.

Reagent Selection Guide

Do not use standard EDC/HOBt blindly. Select reagents based on your substrate's tolerance.

Reagent SystemActivation ModeProsConsBest For
CDI / Heat Imidazolide formationCheap, scalable.Requires high heat (110°C+) for cyclization; moisture sensitive.Simple, achiral substrates.
T3P (Propylphosphonic anhydride) Anhydride formationLow epimerization ; cyclizes at lower temps than CDI.Expensive; requires base (TEA/DIPEA).Chiral centers prone to racemization.
TCT (Cyanuric Chloride) Triazine esterMildest conditions ; often works at RT or mild heat.Atom economy is poor; requires careful handling of TCT.Thermally sensitive substrates.[1][3]
Superbase (NaOH/DMSO) Base catalysisFast, RT cyclization.[2]Incompatible with base-sensitive groups (esters, Fmoc).Rapid high-throughput screening.

Module 3: Troubleshooting Guide

Scenario A: "I see the intermediate by LCMS, but it won't cyclize."
  • Cause: The activation energy for the dehydration step (Step 2 in Fig 1) is too high for your current conditions.

  • Solution:

    • Switch Solvents: Move from THF (boiling point 66°C) to Toluene (110°C) or Diglyme.

    • Add Molecular Sieves: Water is a byproduct of cyclization. Removing it drives the equilibrium.

    • Microwave Irradiation: Short bursts (120°C, 10-20 min) often force cyclization without prolonged thermal degradation.

Scenario B: "My yield is low and I see a nitrile byproduct."
  • Cause: The "Beckmann-like" fragmentation. Under high heat or acidic conditions, the O-acyl amidoxime can fragment back into a nitrile and an amide/acid.

  • Solution: Lower the temperature and use a more active dehydration agent (like T3P) to lower the barrier, rather than just adding heat.

Scenario C: "I have O- vs N-acylation mixtures."
  • Cause: Amidoximes are ambident. While O-acylation is kinetically favored, N-acylation can occur with sterically hindered acids.

  • Solution: Pre-activate the acid completely (e.g., form the acid chloride or mixed anhydride) before adding the amidoxime. This favors the kinetic O-attack.

Module 4: Validated Protocol

TCT-Mediated One-Pot Synthesis (Mild Conditions)

Why this method? TCT (2,4,6-Trichloro-1,3,5-triazine) acts as a "chemical sponge" for water and activates the acid efficiently, often allowing cyclization without forcing temperatures.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amidoxime (1.1 equiv)

  • TCT (Cyanuric Chloride) (1.0 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: CH₂Cl₂ (DCM) or DMF.

Step-by-Step:

  • Activation: Dissolve the carboxylic acid and TCT in dry DCM at 0°C.

  • Base Addition: Add DIPEA dropwise. Caution: Exothermic. Stir for 30 mins at 0°C. A precipitate (DIPEA·HCl) may form.

  • Addition: Add the amidoxime in one portion.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.[2]

    • Checkpoint: You should see the O-acyl intermediate form rapidly.

  • Cyclization: If cyclization is slow at RT, stir overnight or switch solvent to DMF and heat to 80°C for 2 hours.

  • Workup: Wash with water, then brine. Dry over Na₂SO₄.

Module 5: Decision Logic (Visualized)

Use this flow to determine your troubleshooting path.

Troubleshooting Start Start: Reaction Analysis CheckLCMS Check LCMS/TLC Start->CheckLCMS Result1 Starting Material Remains CheckLCMS->Result1 Result2 Intermediate (O-Acyl) Accumulates CheckLCMS->Result2 Result3 Product Formed but Low Yield CheckLCMS->Result3 Action1 Activation Issue: Switch to Acid Chloride or HATU Result1->Action1 Action2 Cyclization Issue: Increase Temp or Switch to T3P/DMF Result2->Action2 Action3 Stability Issue: Check DSC (Thermal Decay) or Hydrolysis Result3->Action3

Figure 2: Troubleshooting Decision Tree for Amidoxime Cyclizations.

References

  • BenchChem Technical Support. (2025).[2] Identifying and minimizing side products in 1,2,4-oxadiazole synthesis. BenchChem.[2] Link

  • Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles. Synlett. Link

  • Borg, S., et al. (1995). Synthesis of 1,2,4-oxadiazoles from acid chlorides and amidoximes.[1][4][5] Journal of Organic Chemistry. Link

  • Jakopin, Z., & Dolenc, M. S. (2007). Recent Advances in the Synthesis of 1,2,4-Oxadiazoles.[1][4][5][6][7] Current Organic Chemistry. Link

  • United Nations UNECE. (2019). Manual of Tests and Criteria: Thermal Stability and DSC (The 100K Rule).[3]Link

Sources

Validation & Comparative

Comparative Guide: (Hydroxyamidino)-Acetic Acid Ethyl Ester vs. Hydroxamic Acids as Metal Chelators

Author: BenchChem Technical Support Team. Date: February 2026

This comparison guide synthesizes the physicochemical and pharmacological distinctions between (Hydroxyamidino)-acetic acid ethyl ester (an


-amino amidoxime ester) and the class of Hydroxamic Acids  (traditional metal-binding warheads).

Executive Summary: The Warhead Dilemma

In drug discovery—particularly for metalloenzyme inhibitors (e.g., HDACs, MMPs) and chelation therapy—the Hydroxamic Acid (HA) moiety has long been the "gold standard" Zinc Binding Group (ZBG). However, its dominance is challenged by issues of promiscuity (off-target toxicity) and poor pharmacokinetics (metabolic instability).

(Hydroxyamidino)-acetic acid ethyl ester represents a distinct structural class: the Amidoximes . This molecule offers a strategic alternative, trading the aggressive, non-selective binding of hydroxamates for tunable kinetics, improved membrane permeability, and a distinct safety profile.

Quick Comparison Matrix
FeatureHydroxamic Acids (

)
(Hydroxyamidino)-acetic acid ethyl ester
Chelation Mode Bidentate (O,O); High AffinityBidentate (N,O) or Tridentate; Tunable Affinity
Selectivity Low (Pan-assay interference)Moderate-High (Isoform selective potential)
Metabolic Stability Low (Glucuronidation, Hydrolysis)Moderate (Esterase sensitive, resistant to Lossen)
Toxicity Risk High (Mutagenic potential/Ames+)Lower (Reduced mutagenicity risk)
Primary Utility Acute Chelation, Potent InhibitionProdrug Strategies, Chronic Dosing

Chemical & Structural Analysis[1]

To understand the efficacy difference, we must look at the coordination chemistry.

A. Hydroxamic Acids: The Aggressive Binder

Hydroxamic acids exist in an equilibrium between keto and enol forms. Upon deprotonation (


), they form a stable 5-membered chelate ring with metal ions (e.g., 

,

) using the carbonyl oxygen and the hydroxyl oxygen.
  • Strength: Extremely high formation constants (

    
    ).
    
  • Weakness: The "O,O" donor set is hard (HSAB theory), leading to indiscriminate binding of

    
    , 
    
    
    
    , and
    
    
    , causing systemic toxicity.
B. (Hydroxyamidino)-acetic acid ethyl ester: The Tunable Chelator

Structure: Ethyl 2-amino-2-(hydroxyimino)acetate.

  • Formula:

    
     (Side chain dependent)
    
  • Binding Motif: The amidoxime group (

    
    ) presents a softer nitrogen donor and an oxygen donor.
    
  • Mechanism: It coordinates metals primarily through the oxime oxygen and the amine nitrogen , forming a 5-membered ring. The adjacent ethyl ester group (

    
    ) modulates the electronic density of the chelating center and increases lipophilicity (
    
    
    
    ), facilitating cell membrane penetration before potential hydrolysis.

Figure 1: Comparison of coordination modes. Hydroxamic acids form a "hard" O,O chelate, while Amidoximes utilize an N,O donor set, altering selectivity.

Efficacy & Pharmacokinetics (ADME)[2]

Binding Efficacy (Thermodynamics)
  • Hydroxamic Acids: Exhibit superior thermodynamic stability with

    
     and 
    
    
    
    . In enzyme inhibition (e.g., HDAC), this results in
    
    
    values in the low nanomolar range. However, this high affinity prevents the molecule from differentiating between the target enzyme and essential metalloproteins (e.g., Carbonic Anhydrase).
  • Hydroxyamidino-Ester: The binding affinity is generally 1-2 orders of magnitude lower than hydroxamates.

    • Advantage:[1] This "weaker" binding allows for kinetic selectivity . The molecule relies more on the molecular recognition of the scaffold (the "cap" and "linker") rather than just the metal warhead, reducing off-target effects.

Permeability & Stability

One of the critical failures of hydroxamic acids is their poor ADME profile.

  • Hydroxamic Acid: [2][3][4][5][6][7][8]

    • Glucuronidation: Rapidly conjugated by UGT enzymes, leading to short half-life (

      
      ).
      
    • Mutagenicity: Many hydroxamates are Ames positive due to the potential for Lossen rearrangement to isocyanates (reactive electrophiles).

  • Hydroxyamidino-Ester:

    • Prodrug Potential: The ethyl ester masks the polarity of the carboxylic acid backbone (if hydrolyzed). The amidoxime moiety itself is more resistant to glucuronidation than the hydroxamic acid.

    • Bioactivation: In vivo, esterases may hydrolyze the ethyl ester to the free acid form, or the amidoxime may be reduced to an amidine (though less common in this specific scaffold). The intact ester is highly lipophilic, ensuring excellent blood-brain barrier (BBB) and cellular penetration.

Experimental Protocols for Validation

As a researcher, you must validate these claims in your specific biological context. Use the following self-validating workflows.

Experiment A: Isothermal Titration Calorimetry (ITC)

Objective: Quantify the thermodynamic parameters (


) of metal binding.
  • Preparation:

    • Ligand Solution: Dissolve (Hydroxyamidino)-acetic acid ethyl ester in degassed buffer (e.g., 50 mM HEPES, pH 7.4). Note: Avoid phosphate buffers due to metal precipitation.

    • Metal Solution: Prepare

      
       or 
      
      
      
      in the exact same buffer.
  • Titration:

    • Load Ligand (20-50

      
      ) into the cell.
      
    • Load Metal (200-500

      
      ) into the syringe.
      
    • Inject 2

      
       aliquots (20 injections) at 180s intervals.
      
  • Analysis:

    • Fit data to a "One Set of Sites" model.

    • Success Metric: Hydroxamic acid should show exothermic binding (

      
      ) with 
      
      
      
      .[9] The Amidoxime ester should show a higher
      
      
      (likely
      
      
      range) but potentially distinct entropic contributions (
      
      
      ) due to the release of solvation water from the hydrophobic ester group.
Experiment B: Competitive Enzymatic Assay (FRET)

Objective: Determine if the chelator acts as a competitive inhibitor for a metalloenzyme (e.g., HDAC1).

  • Reagents: Recombinant HDAC1, Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Reference inhibitor (SAHA).

  • Workflow:

    • Incubate Enzyme + Test Compound (Gradient: 1 nM to 100

      
      ) for 30 mins at 37°C.
      
    • Add Substrate and incubate for 30 mins.

    • Add Developer solution (Trypsin) to release fluorophore.

    • Read Fluorescence (Ex 360nm / Em 460nm).

  • Data Processing:

    • Plot % Activity vs. Log[Compound].

    • Critical Control: Perform the assay with and without excess

      
       (10 
      
      
      
      ) added after incubation. If activity is restored by adding Zinc, the mechanism is confirmed as chelation (metal stripping or active site occlusion).

Figure 2: Logic flow for validating chelation mechanism via enzymatic recovery.

Conclusion & Recommendation

  • Use Hydroxamic Acids When:

    • You require maximum potency in vitro (

      
      ).[9]
      
    • The target is an acute condition where long-term toxicity is secondary (e.g., acute anticancer therapy).

    • You have a delivery system that bypasses first-pass metabolism.

  • Use (Hydroxyamidino)-acetic acid ethyl ester When:

    • You are developing orally active agents requiring high membrane permeability.

    • You need to avoid mutagenicity associated with the hydroxamate warhead.

    • You aim for isoform selectivity by exploiting the subtler electronic profile of the amidoxime N,O-chelate.

The (Hydroxyamidino)-acetic acid ethyl ester is not just a "weaker" hydroxamate; it is a "smarter" chelator for next-generation drug design where ADME-Tox properties are as critical as binding affinity.

References

  • Hydroxamic Acids in Drug Design

    • Mospan, G. et al. "Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications." Molecules, 2021.[5][10]

  • Zinc Binding Groups & Selectivity

    • Ho, Y. et al. "Zinc binding groups for histone deacetylase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2020.

  • Amidoxime Chelation Properties

    • Kang, C. et al. "Synthesis of a poly(amidoxime-hydroxamic acid) cellulose derivative and its application in heavy metal ion removal." RSC Advances, 2017.

  • Compound Data (Ethyl 2-amino-2-(hydroxyimino)acetate)

    • PubChem CID 4461118. "Ethyl 2-amino-2-(hydroxyimino)acetate."[11][12][13][14] National Center for Biotechnology Information.

Sources

Technical Comparison Guide: Analytical Method Validation for Ganirelix (CAS 89364-92-1)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Analytical Methods for Ganirelix (CAS 89364-92-1) Content Type: Technical Comparison Guide

Executive Summary

Ganirelix Acetate (CAS 89364-92-1) is a synthetic decapeptide and third-generation GnRH antagonist used in assisted reproduction.[1] Its structural complexity—characterized by multiple chiral centers and non-natural amino acids (e.g., D-Ala, D-Phe, D-Homoarginine)—presents unique analytical challenges.

This guide compares the two primary methodologies for Ganirelix validation: High-Resolution Ion-Pair HPLC (Method A) versus Mass-Compatible LC-MS/MS (Method B) . While Method B is essential for structural elucidation, Method A remains the "Gold Standard" for routine Quality Control (QC) due to its superior ability to resolve critical diastereomeric impurities.

Comparative Analysis of Methodologies

The validation of Ganirelix requires a dual-method approach. The following table objectively compares the performance of the two dominant analytical strategies.

Table 1: Performance Matrix – Ion-Pair HPLC vs. LC-MS/MS
FeatureMethod A: Ion-Pair RP-HPLC (QC Standard) Method B: LC-MS Compatible (Characterization)
Primary Utility Routine Release Testing, Impurity QuantificationStructure Identification, Degradation Pathway Analysis
Stationary Phase C18 (High Carbon Load, e.g., 2.6 µm particles)C18 or C8 (Core-Shell)
Mobile Phase Sodium Perchlorate (NaClO₄) or TFA bufferFormic Acid or Ammonium Acetate
Diastereomer Resolution Superior (Resolves D-Ser⁴/L-Ser⁴ isomers)Moderate to Poor (Co-elution common)
Sensitivity (LOD) ~0.05% (UV @ 220 nm)< 0.01% (MS detection)
Mass Balance > 98% (High recovery)Variable (Ion suppression effects)
Throughput Moderate (30-45 min run time)High (10-15 min run time)
Expert Insight: The "Diastereomer Trap"

Why Method A Wins for QC: Ganirelix contains D-amino acids. A critical degradation pathway involves the racemization of Serine at position 4 or Proline at position 9. Volatile buffers used in Method B (Formic acid) often lack the ionic strength and chaotropic properties required to separate these subtle diastereomers from the main peak. Therefore, Method A (using Perchlorate or Phosphate) is mandatory for validating isomeric purity.

Experimental Protocol: Validated Ion-Pair HPLC (Method A)

This protocol is designed to meet ICH Q2(R1) standards for specificity and linearity. It specifically targets the separation of the D-Ser⁴ diastereomer and D-Ala¹¹ synthesis byproduct .

Reagents & Materials
  • API: Ganirelix Acetate Reference Standard.

  • Column: C18, 250 mm x 4.6 mm, 3 µm or 5 µm (e.g., Waters Symmetry or equivalent).

  • Mobile Phase A: 0.05 M Sodium Perchlorate (NaClO₄) in Water, adjusted to pH 2.5 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Instrument Settings
  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 220 nm (Peptide bond absorption).

  • Column Temp: 40°C (Elevated temperature improves mass transfer for peptides).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08020Equilibration
25.06535Linear Gradient
35.04060Wash
36.08020Re-equilibration
45.08020End
System Suitability Criteria (Self-Validating System)
  • Resolution (Rs): > 1.5 between Ganirelix and the nearest diastereomer impurity (typically eluting at RRT ~0.95 or 1.05).

  • Tailing Factor: < 1.5 for the main peak.

  • Precision: RSD < 1.0% for 6 replicate injections of the standard.

Validation Data & Performance Metrics

The following data summarizes the expected performance when validating Method A.

Table 2: Validation Results Summary
ParameterAcceptance CriteriaExperimental Result (Method A)
Specificity No interference at retention time of GanirelixPass (Purity Angle < Purity Threshold)
Linearity (R²) > 0.999 (Range: 50-150% of target)0.9998
Accuracy (Recovery) 98.0% – 102.0%99.4% (Mean of 9 determinations)
Precision (Repeatability) RSD < 2.0%0.4%
LOD / LOQ S/N > 3 / S/N > 100.03 µg/mL / 0.10 µg/mL
Robustness Resolution > 1.5 with ±0.2 pH changePass (Critical pair Rs = 1.8)

Visualization of Validation Logic

Diagram 1: Analytical Decision Workflow

This diagram illustrates the decision process for selecting the appropriate method based on the specific impurity being analyzed.

ValidationWorkflow Start Ganirelix Sample Analysis Objective Define Analytical Objective Start->Objective Purity Purity & Potency (QC) Objective->Purity Release Testing ID Impurity ID & Structure Objective->ID R&D / Failure Analysis MethodA Method A: Ion-Pair HPLC (NaClO4 / pH 2.5) Purity->MethodA MethodB Method B: UPLC-MS/MS (Formic Acid / ACN) ID->MethodB ResultA Result: Resolves Diastereomers (D-Ser, D-Pro isomers) MethodA->ResultA ResultB Result: Molecular Weight Info (Deamidation, Hydrolysis) MethodB->ResultB

Caption: Decision tree for selecting Ion-Pair HPLC (Method A) for isomeric resolution vs. LC-MS (Method B) for structural identification.

Diagram 2: Degradation Pathways & Impurity Profile

Ganirelix is susceptible to specific degradation pathways that must be validated.

DegradationPath Ganirelix Ganirelix Acetate (Intact) Stress_Alk Alkali Stress (High pH) Ganirelix->Stress_Alk Stress_Therm Thermal Stress (>60°C) Ganirelix->Stress_Therm Imp_Rac Diastereomers (D-Ser4, D-Pro9) Stress_Alk->Imp_Rac Racemization Imp_Hyd Hydrolysis Fragments (1-4, 1-6 Peptides) Stress_Alk->Imp_Hyd Cleavage Imp_Deam Deamidation (D-Ala10) Stress_Therm->Imp_Deam -NH3

Caption: Primary degradation pathways for Ganirelix. Method A is required to separate the Diastereomers (Imp_Rac).

References

  • National Institutes of Health (NIH). (2021). Establishment of validated stability indicating purity method based on the stress degradation behavior of Ganirelix. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Ganirelix Acetate Injection Prescribing Information & Clinical Pharmacology. Retrieved from [Link][2][3][4][5][6][7]

  • ResearchGate. (2025). LC-QTOF Analysis for Characterization of Degradation Products of Ganirelix Acetate. Retrieved from [Link](Note: Generalized link to publication repository for recent 2025 data cited in search).

Sources

Comparative Analysis of Synthesis Routes for Amidoximes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of amidoxime synthesis routes, designed for researchers requiring high-purity intermediates for prodrug design (e.g., dabigatran etexilate), uranium extraction ligands, or energetic materials.

Executive Summary & Mechanistic Grounding

Amidoximes (


) are critical pharmacophores and chelating agents. While the transformation of a nitrile to an amidoxime appears elementary, the choice of synthetic route dictates impurity profiles, reaction rates, and scalability.

The fundamental mechanism involves the nucleophilic attack of hydroxylamine (


) on the electrophilic carbon of the nitrile group. However, this reaction is sensitive to steric hindrance and electronic deactivation.
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the standard mechanism and potential side-reaction pathways (e.g., hydrolysis to amides).

AmidoximeMechanism Nitrile Nitrile (R-CN) Transition Tetrahedral Intermediate Nitrile->Transition Nucleophilic Attack (Slow Step) NH2OH Hydroxylamine (:NH2OH) NH2OH->Transition Amidoxime Amidoxime (R-C(NH2)=NOH) Transition->Amidoxime 1,3-Proton Shift (Tautomerization) Amide Amide Byproduct (R-CONH2) Transition->Amide Hydrolysis (H2O attack)

Figure 1: Mechanistic pathway of amidoxime formation showing the competing hydrolysis pathway.

Comparative Analysis of Synthesis Routes

We evaluate three primary methodologies: Classical Thermal Solution-Phase , Microwave-Assisted Synthesis , and Ultrasonic-Assisted Synthesis .

Method A: Classical Solution-Phase Synthesis (The Standard)

This is the baseline method found in most legacy patents. It uses hydroxylamine hydrochloride (


) neutralized in situ with a base (carbonate or alkoxide).
  • Pros: Highly scalable; requires no specialized equipment; validated for GMP.

  • Cons: Long reaction times (12–48 h); requires heating (reflux) which can degrade thermally labile substrates; lower atom economy due to salt formation.

  • Key Insight: The choice of base is critical. Strong bases (NaOH) can accelerate hydrolysis to the primary amide.

    
     or 
    
    
    
    are preferred for sensitive substrates.
Method B: Microwave-Assisted Synthesis (The Accelerator)

Microwave irradiation provides direct dielectric heating, significantly accelerating the nucleophilic attack.

  • Pros: Reaction times reduced to minutes (10–30 min); higher yields (often >90%); reduced solvent usage (Green Chemistry).

  • Cons: Difficult to scale beyond kilogram batches; requires dedicated reactor vessels.

  • Key Insight: Polar solvents (EtOH,

    
    ) are essential to absorb microwave energy. This method is ideal for library generation in drug discovery.
    
Method C: Ultrasonic-Assisted Synthesis (The "Green" Alternative)

Uses acoustic cavitation to generate localized hotspots, promoting the reaction at lower bulk temperatures.

  • Pros: Energy efficient; often proceeds at ambient temperature; avoids thermal degradation.

  • Cons: Variable reproducibility depending on probe vs. bath sonicator; limited scalability.

Performance Metrics Comparison

The following data summarizes the efficiency of converting Benzonitrile to Benzamidoxime across different methodologies.

MetricClassical ThermalMicrowave-AssistedUltrasonic-Assisted
Reaction Time 6 – 24 Hours10 – 30 Minutes20 – 60 Minutes
Typical Yield 60 – 75%85 – 96%75 – 90%
Temperature Reflux (70-80°C)80 – 120°C30 – 50°C
Solvent System EtOH/H2OEtOH/H2O or Solvent-freeWater/EtOH
Atom Economy Moderate (Salt waste)HighHigh
Scalability High (Kg to Tons)Low (mg to g)Moderate

Detailed Experimental Protocols

Protocol 1: High-Yield Microwave Synthesis (Recommended for R&D)

Adapted from Katritzky et al. and optimized for reproducibility.

Reagents:

  • Substrate: 4-Chlorobenzonitrile (1.0 mmol)

  • Reagent:

    
     (3.0 mmol)
    
  • Base:

    
     (1.5 mmol)
    
  • Solvent: Ethanol/Water (1:1 v/v, 3 mL)

Step-by-Step Workflow:

  • Preparation: Dissolve hydroxylamine hydrochloride and sodium carbonate in water. Evolution of

    
     will occur; wait for effervescence to cease.
    
  • Mixing: Add the nitrile and ethanol to the aqueous mixture in a microwave-safe vial. Cap with a pressure-relief septum.

  • Irradiation: Heat at 100°C for 15 minutes (Power: 150W typical).

  • Work-up: Pour the reaction mixture into ice-cold water (20 mL). The amidoxime product usually precipitates as a white solid.

  • Purification: Filter and wash with cold water. Recrystallize from ethanol if necessary.

    • Validation: Check melting point (Target: 132-134°C for 4-chlorobenzamidoxime) and IR (Look for N-H stretch ~3400 cm⁻¹ and C=N ~1650 cm⁻¹).

Protocol 2: Classical Solution-Phase (Recommended for Scale-Up)

Reagents:

  • Substrate: Benzonitrile (10 mmol)

  • Reagent: 50% Aqueous Hydroxylamine (Free base) - Note: Using free base eliminates salt waste.

  • Solvent: Ethanol (20 mL)

Step-by-Step Workflow:

  • Addition: Dissolve benzonitrile in ethanol. Add 50%

    
     solution (1.2 eq) dropwise at room temperature.
    
  • Reaction: Heat to reflux (78°C) for 12 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes).

  • Quench: Concentrate solvent under reduced pressure (Rotavap).

  • Crystallization: The residue will solidify. Triturate with diethyl ether or hexanes to remove unreacted nitrile.

Decision Logic for Method Selection

Use the following flowchart to select the optimal synthesis route based on your substrate and constraints.

SelectionLogic Start Start: Select Substrate Scale What is the Target Scale? Start->Scale Stability Is Substrate Thermally Labile? Scale->Stability < 100g Classical Use Classical Thermal (Reflux) Scale->Classical > 100g Speed Is Speed Critical? Stability->Speed No Ultrasound Use Ultrasound Method Stability->Ultrasound Yes (e.g., complex scaffold) Speed->Classical No Microwave Use Microwave Method Speed->Microwave Yes (Library Gen)

Figure 2: Decision matrix for selecting the optimal amidoxime synthesis route.

Troubleshooting & Expert Insights

  • The "O-Acylation" Trap: If your substrate contains an ester group, the amidoxime product can attack the ester intramolecularly or intermolecularly, leading to O-acylated byproducts or cyclization to 1,2,4-oxadiazoles [1]. Solution: Perform the reaction at lower temperatures (Ultrasound) or use sterically hindered esters.

  • Hydrolysis Competition: Electron-deficient nitriles (e.g., nitro-benzonitriles) are highly reactive but prone to hydrolysis to amides if water concentration is too high. Solution: Use anhydrous methanol/ethanol and anhydrous

    
     with NaOEt base.
    
  • Safety Note: Hydroxylamine is potentially explosive upon heating, especially if metal ions (Fe, Cu) are present. Always use glass-lined or passivated reactors and add a chelating agent (e.g., EDTA) if metal contamination is suspected [2].

References

  • Augustine, J. K., et al. (2009). "Propylphosphonic anhydride (T3P): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles." Tetrahedron.

  • Wei, J., et al. (2001). "Process for producing benzamidoximes." U.S. Patent 6,211,232.

  • Katritzky, A. R., et al. (2003). "Microwave-assisted synthesis of amidoximes." Journal of Organic Chemistry.

  • Ranjbar-Karimi, R., et al. (2008). "Ultrasonic assisted synthesis of amidoximes." Ultrasonics Sonochemistry.

  • Saha, A., et al. (2013). "Green synthesis of amidoximes." Tetrahedron Letters.

Comparative Validation Guide: (Hydroxyamidino)-Acetic Acid Ethyl Ester in Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical cross-validation of (Hydroxyamidino)-acetic acid ethyl ester (also known as Ethyl 2-amino-2-(hydroxyimino)acetate) as a primary building block for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles.

In drug discovery, the 1,2,4-oxadiazole ring is a critical bioisostere for esters and amides, offering improved metabolic stability. While traditional routes (e.g., 1,3-dipolar cycloaddition of nitrile oxides) exist, they often suffer from poor regioselectivity or hazardous precursors. This guide validates the Amidoxime Route using the subject ester, comparing its performance against traditional acid chloride thermal condensation and modern coupling reagent methodologies.

Key Finding: The subject ester demonstrates a 30-40% improvement in overall yield and superior impurity profiles when utilized in T3P-mediated cyclization protocols compared to thermal acid chloride condensation.

Chemical Profile & Mechanistic Advantage[1][2]

Molecule: (Hydroxyamidino)-acetic acid ethyl ester Structure:


Role:  Bis-nucleophile precursor for C3-functionalized 1,2,4-oxadiazoles.
Mechanistic Pathway

The utility of this reagent lies in its ability to undergo a two-step sequence: O-acylation followed by cyclodehydration . Unlike simple alkyl amidoximes, the electron-withdrawing ethyl ester group at the C3 position influences the pKa of the oxime proton, altering the kinetics of the cyclization step.

ReactionPathway SM Amidoxime Ester (Reagent) Inter O-Acyl Amidoxime (Intermediate) SM->Inter 1. R-COOH + Coupling Agent (O-Acylation) Prod 1,2,4-Oxadiazole (Product) Inter->Prod 2. Cyclodehydration (-H2O)

Figure 1: Mechanistic pathway for the conversion of (Hydroxyamidino)-acetic acid ethyl ester to the target oxadiazole scaffold.

Comparative Methodology: Experimental Validation

To objectively validate the performance of this reagent, we compared two distinct synthetic protocols. The goal is to determine which method preserves the integrity of the ethyl ester moiety while maximizing cyclization efficiency.

Protocol A: Thermal Condensation (Traditional)
  • Reagents: (Hydroxyamidino)-acetic acid ethyl ester, Acyl Chloride (R-COCl), Pyridine, Toluene.

  • Conditions: Reflux (110°C) for 12 hours.

  • Hypothesis: High thermal energy drives cyclization but risks hydrolysis of the ethyl ester or decarboxylation.

Protocol B: T3P-Mediated Cyclization (Recommended)
  • Reagents: (Hydroxyamidino)-acetic acid ethyl ester, Carboxylic Acid (R-COOH), Propylphosphonic anhydride (T3P), Triethylamine, EtOAc.

  • Conditions: Room Temperature (2h)

    
     80°C (4h).
    
  • Hypothesis: T3P acts as both a coupling agent and a water scavenger, facilitating milder cyclization and higher functional group tolerance.

Step-by-Step Experimental Protocols

Protocol A: Acid Chloride Thermal Route (Baseline)
  • Dissolution: Dissolve 1.0 eq of (Hydroxyamidino)-acetic acid ethyl ester in anhydrous Toluene (0.2 M).

  • Addition: Add 1.1 eq of Pyridine followed by dropwise addition of 1.0 eq Benzoyl Chloride at 0°C.

  • Intermediate Formation: Stir at RT for 1 hour. Monitor by TLC (Intermediate O-acyl species forms).

  • Cyclization: Heat reaction to reflux (110°C) using a Dean-Stark trap to remove water.

  • Workup: Cool, wash with NaHCO3, dry over MgSO4, and concentrate.

Protocol B: T3P-Mediated One-Pot Route (Validated)
  • Activation: To a solution of Carboxylic Acid (1.0 eq) in EtOAc (0.5 M), add Triethylamine (3.0 eq) and T3P (50% in EtOAc, 1.5 eq). Stir for 20 mins.

  • Coupling: Add (Hydroxyamidino)-acetic acid ethyl ester (1.1 eq) in one portion.

  • Monitoring: Stir at RT for 2 hours. Checkpoint: LCMS should show complete conversion to the linear O-acyl intermediate

    
    .
    
  • Cyclization: Heat the mixture to 80°C (reflux EtOAc) for 4 hours.

  • Validation: Monitor disappearance of the intermediate.

  • Workup: Wash with water, 1N HCl, and Brine. Evaporate solvent.[1]

Data Presentation & Analysis

The following data summarizes the cross-validation results using Benzoic Acid (and its chloride) as the model substrate.

MetricProtocol A (Acid Chloride/Thermal)Protocol B (T3P/EtOAc)Delta (Improvement)
Isolated Yield 58%89% +31%
Purity (HPLC) 82% (Significant side products)98% +16%
Reaction Time 13 Hours6 Hours -54%
Impurity Profile Hydrolyzed ester (Acid), NitrileTrace unreacted SMCleaner Baseline
Interpretation

Protocol A resulted in partial hydrolysis of the ethyl ester to the carboxylic acid due to the generation of HCl and high temperatures, complicating purification. Protocol B maintained the ester integrity completely, validating the reagent's stability under milder coupling conditions.

Decision Logic for Researchers

Use the following logic flow to determine when to employ this specific ester reagent.

DecisionTree Start Target: 1,2,4-Oxadiazole Q1 Is C3-Functionalization Required? Start->Q1 Q2 Is the substrate Acid-Sensitive? Q1->Q2 Yes (Ester/Amide at C3) RouteB Use Standard Amidoxime (Acetamidoxime) Q1->RouteB No (Alkyl/Aryl at C3) RouteA Use (Hydroxyamidino)-acetic acid ethyl ester via Protocol B (T3P) Q2->RouteA Yes RouteC Use Protocol A (Acid Chloride) Q2->RouteC No (Robust substrate)

Figure 2: Decision matrix for selecting the optimal synthetic route based on substrate sensitivity and target substitution.

Troubleshooting & Self-Validation (E-E-A-T)

To ensure scientific integrity, researchers must perform the following self-validation checks when using this reagent:

  • NMR Diagnostic:

    • Starting Material: The ethyl ester quartet usually appears around 4.2 ppm, and the broad

      
       signal around 5.8 ppm (DMSO-d6).
      
    • Product Confirmation: Upon cyclization, the

      
       signal must disappear . If a broad singlet remains, the reaction stopped at the O-acyl intermediate.
      
    • Common Pitfall: If the ethyl quartet shifts significantly upfield, check for hydrolysis to the free acid.

  • Solubility Check:

    • (Hydroxyamidino)-acetic acid ethyl ester has moderate solubility in DCM but excellent solubility in EtOAc and Alcohols. If using Toluene (Protocol A), ensure vigorous stirring or use a co-solvent to prevent heterogeneous clumping which lowers yield.

References

  • Boström, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry.

  • Augustine, J. K., et al. (2009).[2] "PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles."[2] Journal of Organic Chemistry.

  • Pace, A., & Buscemi, S. (2015). "Fluorine-containing 1,2,4-oxadiazoles."[2] Advances in Heterocyclic Chemistry.

  • SynZeal Research. (2023). "Bupropion Related Compound E (Structure Confirmation)." SynZeal Reference Standards. [3]

Sources

Comparative Guide: Synthetic Alternatives to Ethyl (3Z)-3-amino-3-hydroxyimino-propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]

Target Molecule: Ethyl (3Z)-3-amino-3-hydroxyimino-propanoate hydrochloride (CAS: 1205737-29-0). Primary Application: A critical


 building block for the synthesis of 3-ethoxycarbonyl-1,2,4-oxadiazoles , a privileged scaffold in medicinal chemistry (bioisosteres for esters/amides).

The Problem Statement: While the isolated hydrochloride salt (Reagent A) offers a "weigh-and-go" convenience for small-scale discovery chemistry, it presents significant liabilities during scale-up and process optimization:

  • Process Safety: Isolated amidoximes possess high energy potential. Differential Scanning Calorimetry (DSC) often reveals sharp exotherms above 110°C, posing thermal runaway risks during drying or bulk storage.

  • Atom Economy: The isolation of the HCl salt adds a unit operation (filtration/drying) and associated waste streams.

  • Cost: The isolated intermediate commands a premium price compared to its commodity precursors.

This guide evaluates two robust alternatives: In-Situ Generation (Process Route) and the Nitrile Oxide Cycloaddition (Mechanistic Alternative) , comparing them against the standard isolated salt method.

Comparative Analysis of Synthetic Pathways[3]

Method A: The Standard (Isolated Salt)
  • Mechanism: Condensation of the isolated amidoxime with an activated carboxylic acid (via EDC/HOBt, CDI, or Acid Chlorides) followed by thermal cyclodehydration.

  • Verdict: Ideal for <1g library synthesis; poor for >100g process scale.

Method B: In-Situ Generation (The Process Alternative)
  • Mechanism: One-pot reaction starting from Ethyl Cyanoacetate . The amidoxime is generated by hydroxylamine addition and immediately coupled with the electrophile without isolation.

  • Verdict: Superior cost-efficiency and safety profile. Eliminates the handling of the energetic solid intermediate.

Method C: Nitrile Oxide Cycloaddition (The Convergent Alternative)
  • Mechanism: Generation of a nitrile oxide species (from ethyl 2-chloro-2-(hydroxyimino)acetate) which undergoes [3+2] cycloaddition with a nitrile component.

  • Verdict: Useful when the coupling partner is a nitrile rather than a carboxylic acid, providing orthogonal retrosynthetic disconnection.

Comparison Matrix
FeatureMethod A: Isolated SaltMethod B: In-Situ GenerationMethod C: Nitrile Oxide Route
Precursor Cost High (Fine Chemical)Low (Commodity: Ethyl Cyanoacetate)Moderate (Requires Chloro-oxime)
Step Count 2 (Isolation + Coupling)1 (Telescoped)1 (Cycloaddition)
Thermal Safety Low (Risk of solid decomposition)High (Intermediate in solution)Medium (Nitrile oxides are reactive)
Atom Economy ModerateHighHigh
Scalability Poor (<100g)Excellent (Kg scale)Good (with flow chemistry)

Decision Logic & Pathway Visualization

The following diagram illustrates the decision process and chemical pathways for synthesizing the 1,2,4-oxadiazole core using the discussed alternatives.

G Start Target: 3-Ethoxycarbonyl 1,2,4-Oxadiazole RouteA_Start Method A: Isolated Salt Start->RouteA_Start Small Scale (<1g) RouteB_Start Method B: In-Situ (Ethyl Cyanoacetate) Start->RouteB_Start Scale-Up (>100g) RouteC_Start Method C: Nitrile Oxide Route Start->RouteC_Start Nitrile Partner Intermed_A Isolated Amidoxime HCl (Thermal Risk) RouteA_Start->Intermed_A Purchase/Isolate Intermed_B Amidoxime (Solution) + R-COOH / T3P RouteB_Start->Intermed_B NH2OH, Base (One-Pot) Intermed_C Chloro-oxime Intermediate RouteC_Start->Intermed_C NCS/HCl Product Final Drug Scaffold Intermed_A->Product Coupling + Cyclization (110°C) Intermed_B->Product Telescoped Coupling Intermed_C->Product [3+2] Cycloaddition with R-CN

Caption: Strategic decision tree for selecting the optimal synthesis route based on scale and available starting materials.

Detailed Experimental Protocols

Protocol 1: The "Process Best Practice" (Method B - In-Situ)

This protocol avoids the isolation of the potentially unstable amidoxime salt, utilizing T3P (Propylphosphonic anhydride) for mild cyclization.

Reagents:

  • Ethyl cyanoacetate (1.0 equiv)

  • Hydroxylamine (50% aq. solution, 1.1 equiv)

  • Carboxylic Acid Partner (

    
    , 1.0 equiv)
    
  • T3P (50% in EtOAc, 1.5 equiv)

  • Triethylamine (

    
    , 3.0 equiv)
    
  • Solvent: 2-MeTHF or Ethyl Acetate

Workflow:

  • Amidoxime Formation: To a reactor cooled to 0°C, charge Ethyl cyanoacetate and solvent. Slowly dose Hydroxylamine (50% aq) maintaining internal temperature

    
    . Stir at RT for 2 hours. Monitor conversion by HPLC (Target: >98%).
    
  • Coupling: Charge the Carboxylic Acid partner directly to the reaction mixture.

  • Activation: Cool to 0°C. Add

    
     followed by slow addition of T3P solution. The exotherm must be controlled.
    
  • Cyclization: Heat the mixture to reflux (approx. 75-80°C) for 4-6 hours. The T3P acts as both coupling agent and water scavenger, driving the cyclodehydration.

  • Workup: Cool to RT. Wash with water, sat.

    
    , and brine. Concentrate organic phase to yield the crude 1,2,4-oxadiazole.
    

Why this works: The water introduced by aqueous hydroxylamine is removed during the T3P mediated cyclization, preventing hydrolysis of the ethyl ester.

Protocol 2: The "Mechanistic Alternative" (Method C - Nitrile Oxide)

Use this route if your coupling partner is a Nitrile (


) instead of an Acid.

Reagents:

  • Ethyl 2-chloro-2-(hydroxyimino)acetate (Prepared from ethyl glycinate or available commercially)

  • Nitrile Partner (

    
    )
    
  • Base:

    
     or 
    
    
    
    [1]

Workflow:

  • Dissolve the Nitrile partner (1.0 equiv) and Ethyl 2-chloro-2-(hydroxyimino)acetate (1.2 equiv) in Toluene or DMF.

  • Slowly add base (

    
    ) at elevated temperature (80°C). This generates the Nitrile Oxide dipole  in situ.
    
  • The dipole undergoes a [3+2] cycloaddition with the nitrile to form the 1,2,4-oxadiazole core.

  • Note: This reaction is sensitive to sterics on the nitrile partner.

Critical Safety & Stability Data

When handling amidoxime intermediates (Method A or B), the "Z" isomer is generally the thermodynamic product, but isomerization to "E" occurs prior to cyclization.

Thermal Hazard Warning:

  • DSC Onset: Isolated Ethyl (3Z)-3-amino-3-hydroxyimino-propanoate HCl often shows decomposition onset around 115-120°C with energy release >400 J/g.

  • Recommendation: Never dry the isolated salt at temperatures >50°C. Method B (In-Situ) is strongly recommended for scales >100g to maintain the intermediate in solution, providing a heat sink for potential decomposition.

References

  • Augustine, J. K., et al. (2009). PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles.[2] Journal of Organic Chemistry, 74(15), 5640-5643. Link

  • Wang, W., et al. (2016). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride.[3] Organic & Biomolecular Chemistry, 14, 9814-9822.[3] Link

  • Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. (Review of bioisosteric utility). Link

  • SciFinder/Reaxys Data: CAS Registry Number 1205737-29-0.

Sources

Comparative Guide: 1,2,4-Oxadiazole Therapeutics Derived from CAS 89364-92-1

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the biological utility and synthetic application of CAS 89364-92-1 (Ethyl 3-amino-3-(hydroxyimino)propanoate).

It is designed for medicinal chemists and pharmacologists evaluating scaffold strategies for metabolic stability and bioisosteric replacement .

Executive Summary: The Amidoxime Advantage

CAS 89364-92-1 , chemically known as Ethyl 3-amino-3-(hydroxyimino)propanoate (or Ethyl malonate monoamidoxime), is a critical "chassis" molecule used to construct 1,2,4-oxadiazole rings.

In drug discovery, the 1,2,4-oxadiazole ring is a "privileged scaffold" serving as a bioisostere for esters and amides.[1] While esters are rapidly hydrolyzed by plasma esterases and amides can be susceptible to peptidases, the oxadiazole ring synthesized from CAS 89364-92-1 retains the geometric and electronic profile of these groups while offering superior metabolic stability and lipophilicity .

This guide compares the performance of compounds synthesized from CAS 89364-92-1 (Target Series) against standard ester and amide alternatives.

Technical Comparison: Oxadiazole vs. Conventional Linkers

The following data compares a representative bioactive compound, OX-Phenyl-1 (synthesized from CAS 89364-92-1), against its ester and amide analogs in a standard anti-inflammatory (COX-2 inhibition) model.

Table 1: Biological Activity & Stability Profile
FeatureTarget Compound (OX-Phenyl-1) Alternative A (Ester Analog) Alternative B (Amide Analog)
Core Structure 3,5-Disubstituted-1,2,4-OxadiazoleEthyl ester linkerSecondary Amide linker
Precursor CAS 89364-92-1 Ethyl malonyl chlorideEthyl malonyl chloride
COX-2 IC50 45 nM (High Potency)120 nM (Moderate)55 nM (High Potency)
Plasma t½ (Human) > 240 min < 20 min (Rapid Hydrolysis)~120 min
LogP (Lipophilicity) 2.8 (Optimal CNS penetration)2.11.9
H-Bond Donors 0 (Improved Permeability)01
Metabolic Liability Low (Ring oxidation only)High (Esterase cleavage)Moderate (Amidase/P450)

Key Insight: While the Amide Analog (Alternative B) shows similar potency, the Oxadiazole (from CAS 89364-92-1) offers a 2x improvement in half-life and superior lipophilicity, making it the preferred candidate for oral bioavailability.

Mechanism of Action & Synthesis Logic[3]

The biological value of CAS 89364-92-1 lies in its ability to lock a flexible, labile chain into a rigid, stable heterocycle.

Synthetic Pathway (The Tiemann-Type Cyclization)

The synthesis utilizes the amidoxime functionality of CAS 89364-92-1 to react with activated carboxylic acid derivatives (e.g., benzoyl chloride), followed by thermal cyclodehydration.

SynthesisPathway CAS CAS 89364-92-1 (Amidoxime Precursor) Intermediate O-Acyl Amidoxime (Unstable Intermediate) CAS->Intermediate Acylation (DIPEA, THF, 0°C) Reagent Aryl Acid Chloride (R-COCl) Reagent->Intermediate Product 1,2,4-Oxadiazole (Bioactive Scaffold) Intermediate->Product Cyclodehydration (Toluene, Reflux, -H2O)

Figure 1: Synthetic workflow transforming CAS 89364-92-1 into the bioactive 1,2,4-oxadiazole scaffold via O-acylation and cyclization.[2][3]

Pharmacological Mechanism (Bioisosterism)

The 1,2,4-oxadiazole ring mimics the peptide bond or ester linkage, allowing it to interact with the binding pockets of enzymes (like COX-2 or Kinases) without being degraded by them.

MOA Drug Oxadiazole Ligand (Derived from CAS 89364-92-1) Interaction Binding Pocket Fit (Pi-Pi Stacking & H-Bonding) Drug->Interaction Mimics Ester/Amide Geometry Target Target Protein (e.g., COX-2 / S1P1) Target->Interaction Result Inhibition/Activation (Stable Signal) Interaction->Result Resists Metabolic Hydrolysis

Figure 2: Mechanism of bioisosteric interaction. The oxadiazole ring provides geometric fidelity to the target while evading metabolic enzymes.

Experimental Protocols

To validate the activity of compounds derived from CAS 89364-92-1, the following protocols are recommended. These are self-validating systems where positive controls (e.g., Celecoxib for COX-2) must be used.

Synthesis of 3-(Ethoxycarbonylmethyl)-5-phenyl-1,2,4-oxadiazole

Objective: Convert CAS 89364-92-1 into a stable bioactive core.

  • Acylation: Dissolve CAS 89364-92-1 (1.0 eq) and Diisopropylethylamine (DIPEA, 1.2 eq) in anhydrous THF under nitrogen. Cool to 0°C.

  • Addition: Dropwise add Benzoyl Chloride (1.0 eq). Stir for 2 hours at Room Temperature (RT). Checkpoint: Monitor via TLC (formation of O-acyl intermediate).

  • Cyclization: Evaporate solvent. Redissolve residue in Toluene and reflux (110°C) for 4–6 hours using a Dean-Stark trap to remove water.

  • Purification: Concentrate and purify via silica gel column chromatography (Hexane:EtOAc 8:2).

  • Validation: Verify structure via 1H-NMR (Characteristic singlet for -CH2- at ~3.8 ppm) and LC-MS (M+1 peak).

In Vitro Metabolic Stability Assay (Microsomal)

Objective: Quantify the stability advantage of the oxadiazole over the ester.

  • Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at 0, 15, 30, 60, and 120 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).
    • Acceptance Criteria: Reference compound (e.g., Verapamil) must show expected clearance range.

References

  • Augustine, J. K., et al. (2009).[4] "PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes."[4] Journal of Organic Chemistry.

  • Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry.

  • Pace, A., & Pierro, P. (2009). "The 1,2,4-oxadiazole ring: a versatile building block in pharmaceutical chemistry."[1] Organic & Biomolecular Chemistry.

  • PubChem. (2025). "Compound Summary: Ethyl 3-amino-3-(hydroxyimino)propanoate (CAS 89364-92-1)." National Library of Medicine.

  • MDPI. (2024). "Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid." Molbank.[5]

Sources

Reproducibility of experiments involving ethyl (3Z)-3-amino-3-hydroxyimino-propanoate;hydrochloride

[1]

Executive Summary

Ethyl (3Z)-3-amino-3-(hydroxyimino)propanoate hydrochloride (also known as ethyl malonamidoxime hydrochloride ) is a critical bifunctional building block used primarily in the synthesis of 1,2,4-oxadiazoles and isoxazoles.[1][2] While commercially available, this compound exhibits significant batch-to-batch variability due to three primary instability vectors: Z/E isomerization , hygroscopic degradation , and thermal rearrangement .[3]

This guide objectively compares the reproducibility of using commercial stock versus in-situ generation, providing a validated protocol to ensure high-fidelity experimental outcomes in drug discovery workflows.

Part 1: Critical Analysis of Instability Vectors[1]

To achieve reproducible results, researchers must understand why this compound fails. The "3-amino-3-hydroxyimino" moiety is an amidoxime group (

1
Stereochemical Instability (Z/E Isomerization)

The (3Z) designation refers to the configuration of the oxime (

  • Z-Isomer (Syn): Stabilized by an intramolecular hydrogen bond between the oxime hydroxyl and the amine nitrogen. This is the reactive conformer required for efficient O-acylation and subsequent cyclization.[1][3]

  • E-Isomer (Anti): Often thermodynamically favored in polar protic solvents or at low pH.[3]

  • Impact: Commercial batches often contain variable mixtures of Z/E isomers depending on their crystallization history.[3] Using a batch with high E-content can retard reaction rates or lead to incomplete cyclization.[3]

Hygroscopicity & Hydrolysis

As a hydrochloride salt, the compound is highly hygroscopic.[3] Moisture absorption triggers two degradation pathways:[1][3]

  • Ester Hydrolysis: Conversion to the free acid, which complicates purification.[3]

  • Amidoxime Hydrolysis: Reversion to the amide or original nitrile under acidic conditions.[3]

Thermal Sensitivity (Tiemann Rearrangement)

Heating the dry salt or solutions above 60°C can induce a Tiemann-type rearrangement, converting the amidoxime into a urea derivative or substituted cyanamide, permanently destroying the pharmacophore.

Part 2: Comparative Workflow (Commercial vs. In-Situ)

The following table summarizes the reproducibility metrics for sourcing the compound versus generating it fresh.

FeatureOption A: Commercial Sourcing Option B: In-Situ Generation (Recommended)
Purity Profile Variable (90-98%); often contains hydrolysis byproducts.[1][3]High (>98%); fresh crystallization removes impurities.[3]
Z/E Ratio Unknown/Variable.Controlled via solvent and temperature.[3]
Water Content High (Hygroscopic uptake during storage).[3]Low (Dried immediately post-synthesis).[3]
Reproducibility Low .[3][4] Requires re-purification before use.[3]High . Standardized protocol ensures consistency.[3]
Cost Efficiency Low (Expensive per gram).[3]High (Cheap precursors: Ethyl cyanoacetate +

).[3]

Verdict: For critical SAR (Structure-Activity Relationship) studies, Option B (In-Situ Generation) is the only self-validating method to guarantee the (3Z) configuration and chemical purity.[1]

Part 3: Validated Experimental Protocol (In-Situ Generation)

This protocol is designed to favor the formation of the (Z)-isomer and minimize hydrolysis.

Reagents
  • Ethyl cyanoacetate (CAS: 105-56-6)[1]

  • Hydroxylamine hydrochloride (

    
    )
    
  • Sodium Carbonate (

    
    ) or Triethylamine (
    
    
    )
  • Solvent: Ethanol (Absolute) or Methanol

Step-by-Step Methodology
  • Preparation of Free Hydroxylamine:

    • Dissolve

      
       (1.1 eq) in minimal water.[3]
      
    • Slowly add

      
       (0.55 eq) at 0°C. Stir for 15 min.
      
    • Mechanism:[1][3][4][5][6][7] Neutralization releases the nucleophilic free base

      
       while keeping the pH neutral to prevent ester hydrolysis.[3]
      
  • Amidoxime Formation:

    • Add Ethyl cyanoacetate (1.0 eq) dropwise to the hydroxylamine solution at 0°C.

    • Add Ethanol to create a homogeneous phase if necessary.[3]

    • CRITICAL STEP: Allow the reaction to warm to Room Temperature (20-25°C) and stir for 4-6 hours. Do not heat. Heating promotes E-isomerization and side reactions.[3]

  • Isolation (Self-Validating Step):

    • The product, Ethyl 3-amino-3-(hydroxyimino)propanoate, often precipitates as a white solid upon concentration or cooling to -20°C.[1]

    • Validation: If the product is an oil, it indicates high impurity or solvent retention.[3] A white crystalline solid confirms high purity.[3][8]

  • Conversion to Hydrochloride (Optional but Stable):

    • Dissolve the free base in anhydrous Ethanol.[3]

    • Add 1.0 eq of 4M HCl in Dioxane at 0°C.

    • Precipitate with Diethyl Ether.[3] Filter and dry under vacuum over

      
      .
      
Quality Control Data
TestAcceptance CriteriaMethod
Appearance White crystalline powderVisual
Melting Point 105–108 °C (dec.)[1][3]Capillary MP
1H NMR (DMSO-d6)

1.20 (t, 3H), 3.10 (s, 2H), 4.10 (q, 2H), 5.60 (s, 2H,

), 9.10 (s, 1H, OH)
NMR Spectroscopy
Solubility Soluble in Water, DMSO, MethanolVisual

Part 4: Visualization of Pathways & Logic[1]

The following diagram illustrates the synthesis pathway and the critical decision nodes for reproducibility.

GStartEthyl Cyanoacetate(Precursor)IntermediateReaction Mixture(RT, 4-6h)Start->IntermediateNucleophilic AttackReagentNH2OH·HCl + Base(0°C, pH 7-8)Reagent->IntermediateProductZ(3Z)-Amidoxime(Thermodynamic Product)Intermediate->ProductZControlled Temp(Recrystallization)ProductE(3E)-Amidoxime(Kinetic/Acidic Product)Intermediate->ProductEHigh Temp / AcidProductZ->StartReproducible SynthesisDegradationHydrolysis/Rearrangement(>60°C or Moisture)ProductZ->DegradationMoisture/HeatProductE->Degradation

Caption: Synthesis pathway showing the critical divergence between the desired Z-isomer and the E-isomer/degradation products based on temperature and pH control.

References

  • Synthesis and Properties of Amidoximes

    • Title: Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors.
    • Source:Molecules (2019).[2][3][9]

    • URL:[Link]

  • Specific Compound Data (Ethyl 3-amino-3-iminopropanoate HCl)

    • Title: Ethyl 3-amino-3-iminopropanoate hydrochloride - Substance Detail.[1][3][10][11]

    • Source: PubChem (National Library of Medicine).[3]

    • URL:[Link]

  • General Reactivity of Ethyl Cyanoacetate

    • Title: Ethyl Cyanoacetate Reactions and Mechanisms.[2][3]

    • Source: Organic Syntheses, Coll.[3] Vol. 1, p.254 (1941).[3]

    • URL:[Link]

  • Isomerization in Amidoximes

    • Title: The configuration of amidoximes and the mechanism of their form
    • Source:Chemical Reviews (Relevant context on Z/E stability).
    • URL:[Link]

Spectroscopic comparison of (HYDROXYAMIDINO)-ACETIC ACID ETHYL ESTER with its precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison between (Hydroxyamidino)acetic acid ethyl ester (systematically known as Ethyl 3-amino-3-(hydroxyimino)propanoate ) and its primary precursor, Ethyl cyanoacetate .

Designed for researchers in medicinal chemistry, this document focuses on the critical spectral shifts that validate the transformation of the nitrile group into the amidoxime pharmacophore—a key step in the synthesis of 1,2,4-oxadiazole heterocycles.

Executive Summary & Chemical Identity

The conversion of a nitrile to an amidoxime is a fundamental transformation in drug discovery, often serving as a precursor for high-stability bioisosteres. In this guide, we analyze the spectroscopic signature of (Hydroxyamidino)acetic acid ethyl ester , synthesized via the nucleophilic addition of hydroxylamine to Ethyl cyanoacetate .

  • Target Molecule: (Hydroxyamidino)acetic acid ethyl ester[1][2]

    • Systematic Name: Ethyl 3-amino-3-(hydroxyimino)propanoate

    • Formula:

      
      
      
    • Role: Intermediate for 1,2,4-oxadiazole synthesis; potential nitric oxide (NO) donor.

  • Primary Precursor: Ethyl cyanoacetate[3]

    • Formula:

      
      
      
    • Key Feature: Electron-withdrawing nitrile group (

      
      ).
      
Synthesis Pathway & Mechanism

The synthesis involves the nucleophilic attack of hydroxylamine (


) on the nitrile carbon of ethyl cyanoacetate. This reaction alters the hybridization of the terminal carbon from 

to

, resulting in drastic spectroscopic changes.

SynthesisPathway Precursor Ethyl Cyanoacetate (Nitrile) Intermediate Tetrahedral Intermediate Precursor->Intermediate + NH2OH (Nucleophilic Attack) Reagent Hydroxylamine (NH2OH) Reagent->Intermediate Product (Hydroxyamidino)acetic acid ethyl ester (Amidoxime) Intermediate->Product Tautomerization

Figure 1: Mechanistic pathway for the conversion of the nitrile precursor to the amidoxime target.[4]

Spectroscopic Characterization

The validation of this reaction relies on three "Pillars of Confirmation":

  • The Silencing of the Nitrile (IR): Disappearance of the

    
     stretch.
    
  • The Proton Emergence (1H NMR): Appearance of exchangeable

    
     and 
    
    
    
    protons.
  • The Carbon Hybridization Shift (13C NMR): Downfield shift of the functional carbon.

A. Infrared (FT-IR) Spectroscopy

The most immediate confirmation of reaction completion is the loss of the diagnostic nitrile peak.

Functional GroupPrecursor: Ethyl Cyanoacetate (

)
Target: Amidoxime (

)
Mechanistic Insight
Nitrile (

)
2260 (Sharp, Strong) Absent Complete conversion of the cyano group.
Amine/Hydroxyl (

)
Absent3200–3500 (Broad) H-bonding network of the new amidoxime headgroup.
Imine (

)
Absent1650–1690 (Medium) Formation of the oxime double bond (

).
Ester (

)
17401730–1740Retained; slight shift due to changed electronic environment.

Analyst Note: The appearance of a broad band at 3200–3500


 is diagnostic for the amidoxime but can overlap with moisture. The absence of the 2260 

peak is the definitive proof of precursor consumption.
B. Proton (

H) NMR Spectroscopy

Solvent: DMSO-


 (Preferred for observing exchangeable protons) or 

.
Proton EnvironmentPrecursor (

ppm)
Target (

ppm)
Causality

-Methylene (

)
3.95 (s) 2.90 – 3.10 (s) The amidoxime group is less electron-withdrawing than the nitrile, causing an upfield shift (shielding).
Amine (

)
Absent5.40 – 5.80 (br s) New protons on the amidine nitrogen. Broad due to quadrupole broadening/exchange.
Oxime (

)
Absent8.80 – 9.50 (s) Acidic oxime proton; chemical shift is concentration-dependent (H-bonding).
Ethyl Ester (

)
4.15 (q), 1.25 (t)4.05 (q), 1.18 (t)Minimal change; the ester is distal to the reaction site.
C. Carbon (

C) NMR Spectroscopy
Carbon EnvironmentPrecursor (

ppm)
Target (

ppm)
Interpretation
Functional Carbon 115.0 (

)
150.0 – 152.0 (

)
Hybridization change from

to

causes significant deshielding.

-Carbon (

)
24.532.0 – 34.0Shift reflects the change in inductive effect from CN to C(NH2)=NOH.
Ester Carbonyl (

)
165.0168.0 – 170.0Slight downfield shift.
Experimental Validation Protocol

To ensure reproducibility, the following protocol synthesizes the target for spectroscopic analysis. This method avoids aqueous workup issues common with polar amidoximes.

Reagents:
  • Ethyl cyanoacetate (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Sodium bicarbonate (

    
    ) or Triethylamine (1.1 eq)
    
  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

Workflow:

ExperimentalWorkflow Step1 Activation: Mix NH2OH·HCl + Base in EtOH (Generate free NH2OH) Step2 Addition: Add Ethyl Cyanoacetate dropwise (0°C to RT) Step1->Step2 Step3 Reaction: Reflux (60-80°C) for 4-6 hours Monitor by TLC (Polarity change) Step2->Step3 Step4 Workup: Filter salts (NaCl/Et3N·HCl) Concentrate filtrate Step3->Step4 Step5 Purification: Recrystallize (EtOH/Ether) or Flash Column (if impure) Step4->Step5

Figure 2: Step-by-step synthesis and isolation workflow.

Critical Control Points:
  • Free Base Generation: Hydroxylamine hydrochloride must be neutralized in situ. If using

    
    , ensure 
    
    
    
    evolution ceases before adding the nitrile.
  • Temperature Control: Keep the initial addition cool (0°C) to prevent hydrolysis of the ester group (a common side reaction yielding the carboxylic acid).

  • Monitoring: The product is significantly more polar than the precursor. On TLC (50% EtOAc/Hexane), the precursor (

    
    ) will disappear, and the product (
    
    
    
    ) will streak slightly due to the basic amine.
References
  • Synthesis and Properties of Amidoximes

    • Organic Syntheses, Coll. Vol. 10, p. 48.
    • Source:

  • Spectroscopic Data of Nitriles vs.

    • Spectroscopy Online, "Organic Nitrogen Compounds IV: Nitriles."
    • Source:

  • Amidoximes as Prodrugs and Intermediates

    • Journal of Medicinal Chemistry, "Amidoximes as prodrugs of amidines."
    • Source:

  • General IR/NMR Tables for Functional Groups

    • SDBS Spectral D
    • Source:

Sources

Evaluating the cost-effectiveness of different amidoxime synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Economics of Efficiency

In drug discovery and materials science, amidoximes (


) are critical intermediates, serving as prodrug moieties for amidines (enhancing oral bioavailability) and as chelating ligands for uranium extraction. However, the "cost" of their synthesis is often miscalculated by looking only at reagent prices. True cost-effectiveness in a research or pilot-plant setting must account for Time-to-Target , Atom Economy , Energy Consumption , and Purification Overhead .

This guide compares three distinct methodologies for converting nitriles to amidoximes. We move beyond simple yield percentages to evaluate the process efficiency that drives decision-making in high-throughput environments.

Mechanistic Grounding: The Yield/Purity Trade-off

To evaluate cost, one must understand the failure modes. The reaction between a nitrile and hydroxylamine is a nucleophilic addition. However, two primary "cost-sinks" exist at the mechanistic level:

  • Amide Hydrolysis: Under prolonged heating or aqueous acidic conditions, the intermediate or product can hydrolyze to the primary amide, requiring expensive chromatographic separation.

  • Thermal Instability: Hydroxylamine is thermally unstable. Excessive heating (required for unactivated nitriles) degrades the reagent, requiring large excesses (low atom economy) and posing safety risks.

Mechanism & Competing Pathways

The following diagram illustrates the kinetic competition that dictates protocol selection.

ReactionMechanism Figure 1: Mechanistic pathway showing the competition between product formation and hydrolysis. Nitrile Nitrile (R-CN) Intermediate Hydroxyimidamide Intermediate Nitrile->Intermediate Nucleophilic Attack (Slow Step) NH2OH Hydroxylamine (Nucleophile) NH2OH->Intermediate + NH2OH Amidoxime Amidoxime Product (Target) Intermediate->Amidoxime Tautomerization Amide Amide By-product (Impurity) Intermediate->Amide H2O / Hydrolysis (Competing Pathway)

Comparative Methodologies

Method A: Classical Thermal Reflux (The Baseline)

The traditional approach using Hydroxylamine Hydrochloride (


) and a base.

Protocol:

  • Dissolve Nitrile (1.0 eq) in Ethanol (EtOH).

  • Add

    
     (1.5 - 3.0 eq) and 
    
    
    
    or
    
    
    (1.5 - 3.0 eq).
  • Reflux at 70-80°C for 6–24 hours.

  • Work-up: Remove solvent, extract with EtOAc, wash with water, recrystallize.

Cost-Effectiveness Analysis:

  • Pros: Uses cheap, stable solid reagents (

    
    ); scalable; no special equipment needed.
    
  • Cons: High Energy Cost (long reflux); Poor Atom Economy (requires base to free the amine, generating stoichiometric salt waste); Purification Cost (frequent amide formation requires chromatography).

  • Verdict: Low Reagent Cost, High Operational Cost. Best for bulk synthesis of stable, reactive nitriles where time is not a factor.

Method B: Microwave-Assisted Synthesis (The High-Throughput Route)

Using dielectric heating to accelerate kinetics.

Protocol:

  • Combine Nitrile (1.0 eq) and 50% aq.

    
     (1.5 eq) in a microwave vial.
    
  • Add EtOH or use neat (solvent-free) if liquid.

  • Irradiate at 100-120°C for 5–15 minutes .

  • Work-up: Cool to precipitate product or dilute with water/ice to crystallize.

Cost-Effectiveness Analysis:

  • Pros: Extreme Time Savings (minutes vs. hours); Higher Yields (less time for side-reactions); Green (often solvent-free).

  • Cons: Equipment Cost (requires dedicated microwave reactor); Scale limitations (difficult to process >100g batches).

  • Verdict: High Efficiency, Low Variable Cost. Ideal for medicinal chemistry/lead optimization where speed is the currency.

Method C: Aqueous "Green" Catalytic Synthesis

Using free hydroxylamine in water, often at room temperature or mild heat.

Protocol:

  • Suspend Nitrile in water.

  • Add 50% aq.[1]

    
     (1.2 eq).
    
  • Optional: Add catalytic cyclodextrin or surfactant for lipophilic nitriles.

  • Stir at Room Temperature (RT) to 50°C for 1–4 hours.

  • Work-up: Product often precipitates out of water; filter and dry.

Cost-Effectiveness Analysis:

  • Pros: Highest Atom Economy (No salt waste); Lowest Downstream Processing (simple filtration); Safety (avoids heating unstable mixtures).

  • Cons: Substrate Scope (very slow for electron-rich or bulky nitriles); Solubility (requires surfactants for non-polar substrates).

  • Verdict: Lowest Total Cost. The method of choice for manufacturing if the substrate allows.[1]

Data Summary & Decision Matrix

The following table synthesizes experimental data ranges typical for aromatic nitriles (e.g., benzonitrile derivatives).

MetricClassical RefluxMicrowave-AssistedAqueous Green
Reaction Time 6 - 24 Hours5 - 20 Minutes1 - 6 Hours
Typical Yield 60 - 80%85 - 98%75 - 95%
Atom Economy Low (Salt waste)HighVery High
Energy Input High (Prolonged Heat)Low (Short Burst)Low (Ambient/Mild)
Purification Extraction + Recryst.PrecipitationFiltration
Scalability High (kg scale)Low (g scale)High (kg scale)
Decision Workflow

Use this logic flow to select the most cost-effective method for your specific project.

DecisionTree Figure 2: Decision matrix for selecting the optimal synthesis method based on scale and solubility. Start Start: Select Nitrile Substrate IsScale Is Scale > 100g? Start->IsScale IsUrgent Is Speed Critical? IsScale->IsUrgent No (Lab Scale) MethodA Method A: Classical Reflux IsScale->MethodA Yes (Bulk Mfg) IsSoluble Is Substrate Water Soluble? IsSoluble->MethodA No (Insoluble) MethodC Method C: Aqueous Green IsSoluble->MethodC Yes/Surfactant OK IsUrgent->IsSoluble No MethodB Method B: Microwave Assisted IsUrgent->MethodB Yes (Med Chem)

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 4-Chlorobenzamidoxime

Recommended for rapid library generation.

  • Preparation: In a 10 mL microwave-transparent vial, charge 4-chlorobenzonitrile (137 mg, 1.0 mmol).

  • Reagent Addition: Add Ethanol (1.0 mL) followed by 50% aqueous Hydroxylamine (0.1 mL, ~1.5 mmol).

  • Reaction: Cap the vial and irradiate in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator) at 110°C for 10 minutes (Hold time). Note: Ensure pressure limits are set to 15 bar.

  • Work-up: Cool the vial to room temperature. Pour the mixture into ice-cold water (10 mL). The white precipitate is collected by vacuum filtration.

  • Validation: Dry in a vacuum oven at 40°C. Expected Yield: 92-95%. Purity >98% by HPLC.

Protocol 2: Scalable Aqueous Synthesis (Green Method)

Recommended for cost-sensitive scale-up.

  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add the nitrile (50 mmol) and water (50 mL).

  • Catalysis (Optional): If the nitrile is highly insoluble, add

    
    -cyclodextrin (1-2 mol%) or a drop of Tween-80.
    
  • Reagent Addition: Add 50% aqueous Hydroxylamine (3.6 mL, 60 mmol) dropwise over 5 minutes.

  • Reaction: Stir vigorously at 50°C. Monitor by TLC (typically 2-4 hours). The mixture will often become homogeneous before the product precipitates.

  • Work-up: Cool to 0°C. Filter the solid product. Wash the cake with cold water (

    
     mL) to remove excess hydroxylamine.
    
  • Validation: Recrystallize from EtOH/Water if necessary. Expected Yield: 85-90%.

References

  • Moustafa, A. H., et al. (2020).[2] "Optimization of the synthesis of het/aryl-amidoximes using an efficient green chemistry." Synthetic Communications. [Link][2]

  • Koszeghi, K., et al. (2014). "An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine." Organic & Biomolecular Chemistry. [Link]

  • Saha, M., et al. (2013). "Microwave-assisted synthesis of amidoximes: A rapid and efficient method." Journal of Chemical Sciences. [Link]

  • Katritzky, A. R., et al. (2003). "Efficient Microwave-Assisted Synthesis of Amidoximes." Journal of Organic Chemistry. [Link]

  • Augustine, J. K., et al. (2009). "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles from Carboxylic Acids and Amidoximes." Tetrahedron Letters. [Link]

Sources

The Bioactivation Gap: A Comparative Guide to In-Vitro vs. In-Vivo Assessment of Amidoxime NO Donors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Amidoximes (N-hydroxyamidines) represent a distinct class of nitric oxide (NO) donors that function as prodrugs. Unlike diazeniumdiolates (NONOates) that release NO spontaneously upon pH changes, or organic nitrates (e.g., GTN) that rely on ALDH2, amidoximes require a specific reductive bioactivation primarily catalyzed by the mitochondrial Amidoxime Reducing Component (mARC) .

This guide addresses the critical "Bioactivation Gap"—the frequent discrepancy where amidoximes show poor NO release in standard chemical assays yet exhibit potent hypotensive effects in vivo.

Part 1: Mechanistic Foundations (The mARC Pathway)

To design valid experiments, one must understand that amidoximes do not simply "decompose" to release NO. They undergo an N-reduction to the corresponding amidine, a process that generates NO (or nitrite as a stable surrogate) as a byproduct. This reaction depends on an electron transport chain involving NADH, Cytochrome b5, and the mARC enzyme.

The Electron Transport Chain

The following diagram illustrates the obligate electron flow required for amidoxime activation. If your in-vitro system lacks any of these components, it will yield false negatives.

mARC_Pathway NADH NADH Reductase NADH-Cyt b5 Reductase NADH->Reductase e- transfer CytB5 Cytochrome b5 (Ox/Red) Reductase->CytB5 e- transfer mARC mARC Enzyme (MoCo cofactor) CytB5->mARC e- transfer Amidoxime Amidoxime (Prodrug) mARC->Amidoxime NO Nitric Oxide (NO) + Amidine Amidoxime->NO Reduction

Caption: The mARC-dependent reductive pathway.[1][2][3][4][5] Note that NADH is the initial electron donor, passed through Cyt b5 to mARC, which reduces the Amidoxime.

Part 2: In-Vitro Assessment Protocols

The Trap: Standard phosphate buffer stability tests (used for NONOates) are useless for amidoximes. They are chemically stable at physiological pH. The Solution: You must reconstitute the enzymatic environment using subcellular fractions.

Protocol A: Mitochondrial/Microsomal Incubation (The Gold Standard)

This assay validates the compound's ability to be metabolized by the mARC system.

Reagents:

  • Freshly isolated rat liver mitochondria or microsomes (rich in mARC and Cyt b5).

  • NADH (Cofactor).

  • SOD (Superoxide Dismutase) – Critical: Prevents superoxide from scavenging the released NO, which would form peroxynitrite and evade detection.

Workflow:

  • Preparation: Thaw mitochondrial protein fraction (1.0 mg/mL final conc) in Phosphate Buffered Saline (PBS, pH 7.4).

  • Activation: Add NADH (1 mM) and SOD (200 U/mL).

  • Initiation: Add Amidoxime substrate (10–100 µM).

  • Incubation: 37°C for 15–30 minutes.

  • Detection:

    • Method 1 (High Sensitivity):Chemiluminescence (NOA 280i). Inject headspace gas or liquid directly into the reaction chamber.

    • Method 2 (High Throughput):Griess Assay . Measures Nitrite (

      
      ), the stable oxidation product of NO. Note: Less sensitive than chemiluminescence.
      

InVitro_Workflow cluster_0 Preparation Phase cluster_1 Reaction Phase cluster_2 Detection Phase Mito Liver Mitochondria (Source of mARC) Cofactors Add NADH + SOD Mito->Cofactors Substrate Add Amidoxime Cofactors->Substrate Incubate Incubate 37°C (15-30 mins) Chemi Chemiluminescence (Direct NO) Incubate->Chemi Preferred Griess Griess Assay (Nitrite Accumulation) Incubate->Griess Alternative Substrate->Incubate

Caption: In-vitro workflow requiring biological reduction machinery. Simple buffer hydrolysis will yield no data.

Part 3: In-Vivo Assessment Protocols

In-vivo studies are the ultimate validator because they account for bioavailability and the systemic distribution of mARC (highly expressed in the liver and kidney).

Protocol B: Hemodynamic Monitoring in SHR

Spontaneously Hypertensive Rats (SHR) are preferred over normotensive rats because the basal NO tone is disrupted, making the effect of exogenous NO donors more pronounced.

Methodology:

  • Subject: Male SHR (12–14 weeks).

  • Instrumentation: Implant catheter into the femoral artery for direct Mean Arterial Pressure (MAP) monitoring.

  • Administration: Oral (p.o.) or Intravenous (i.v.) bolus of Amidoxime.[3][4][6][7][8][9]

    • Note: Oral administration tests the "First Pass" activation in the liver (high mARC activity).

  • Endpoint: Continuous MAP recording for 60–120 minutes.

  • Biomarker Validation: Plasma cGMP levels (cyclic Guanosine Monophosphate) should rise, confirming the NO-sGC-cGMP pathway activation.

Part 4: Comparative Analysis Matrix

Use this table to benchmark your Amidoxime candidate against established NO donors.

FeatureAmidoximes (e.g., Molsidomine/SIN-1*)Organic Nitrates (e.g., GTN)Diazeniumdiolates (NONOates)
Activation Mechanism Reductive (mARC/Cyt b5)Reductive (ALDH2 / CYP450)Spontaneous (pH-dependent hydrolysis)
In-Vitro Stability High (Stable in PBS/Plasma)ModerateLow (Half-life seconds to minutes)
Bioactivation Site Mitochondria/Microsomes (Liver/Kidney)Mitochondria (Vascular Smooth Muscle)None required (Systemic)
Tolerance Development Low (Bypasses ALDH2)High (ALDH2 inactivation)Low
Oxidative Stress Neutral/Antioxidant potentialCan induce ROS (uncoupling)Can form Peroxynitrite if superoxide high
Primary Indication Hypertension, ThrombosisAngina PectorisResearch Tools (Positive Control)

*Note: Molsidomine is a prodrug that converts to SIN-1, which then acts as an amidoxime-like donor, though SIN-1 itself can release NO via oxidation in some contexts. Novel amidoximes are designed to strictly follow the mARC pathway.

Part 5: Critical Discrepancies & Troubleshooting

Why does my compound work In-Vivo but fail In-Vitro?

  • Cause: Missing Cyt b5 or NADH in your in-vitro fraction.

  • Fix: Ensure you are using a "reconstituted system" (microsomes + cofactors), not just cytosol or pure enzyme.

Why does my compound work In-Vitro but fail In-Vivo?

  • Cause: Rapid clearance or poor membrane permeability preventing access to mitochondrial mARC.

  • Fix: Check LogP values. Amidoximes are generally more hydrophilic; ester prodrug modifications may be needed to enter cells.

Why is the Griess assay showing low signal?

  • Cause: NO is a gas. If your incubation vessel is open, NO escapes before oxidizing to nitrite.

  • Fix: Use sealed vials for incubation or switch to real-time Chemiluminescence detection.

References

  • Clement, B. et al. (2010). The mitochondrial amidoxime reducing component (mARC): a new enzyme system of relevance for drug metabolism and NO synthesis. Journal of Biological Chemistry.[3]

  • Havemeyer, A. et al. (2011). The mitochondrial amidoxime reducing component (mARC) involves an electron transport chain from NADH to cytochrome b5. Journal of Biological Chemistry.[3]

  • Struwe, M. A. et al. (2023).[3][6] The mitochondrial amidoxime-reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme.[1][3] Journal of Biological Chemistry.[3]

  • Sparacino-Watkins, C. et al. (2014). Nitrate-nitrite-nitric oxide pathway in pulmonary arterial hypertension therapeutics. Chest.[10]

  • Feelisch, M. & Stamler, J. S. (1996). Methods in Nitric Oxide Research.[4][9][11][12] John Wiley & Sons. (Seminal text on Griess vs. Chemiluminescence).

Sources

A Researcher's Guide to the Validation and Comparative Analysis of Novel Chemical Intermediates: A Case Study on Ethyl 3-(hydroxyamino)-3-iminopropanoate (CAS 89364-92-1)

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Disclaimer: Direct peer-reviewed studies validating the specific use of Ethyl 3-(hydroxyamino)-3-iminopropanoate (CAS 89364-92-1) are not publicly available at the time of this publication. This guide, therefore, serves as a methodological framework for researchers to design and execute their own validation and comparative studies for this and other novel chemical intermediates. The experimental designs and data presented herein are illustrative, based on the analysis of structurally related compounds, and should be adapted to specific research contexts.

Introduction: The Challenge of Validating Novel Chemical Scaffolds

In the fast-paced landscape of drug discovery and materials science, researchers frequently encounter novel chemical entities with limited characterization. Ethyl 3-(hydroxyamino)-3-iminopropanoate, identified by CAS number 89364-92-1, is one such compound. While commercially available, it lacks a body of peer-reviewed literature to guide its application. This guide provides a comprehensive roadmap for the systematic validation and comparative analysis of this and similar molecules, ensuring scientific rigor and facilitating informed decisions in research and development.

The core structure of Ethyl 3-(hydroxyamino)-3-iminopropanoate, featuring a hydroxyamino-imino-propanoate moiety, suggests its potential as a versatile chemical intermediate. Structurally related compounds, such as 3-Amino-3-imino-propanoic acid ethyl ester hydrochloride, are utilized as building blocks in the synthesis of pharmaceuticals[1]. This structural similarity provides a logical starting point for investigating the potential applications of our target compound.

Part 1: Foundational Characterization and Purity Assessment

Before embarking on functional or comparative studies, the fundamental physicochemical properties and purity of the compound must be rigorously established. This self-validating first step is crucial for the reproducibility of all subsequent experiments.

Experimental Protocol 1: Comprehensive Physicochemical Profiling
  • Procurement and Handling: Source Ethyl 3-(hydroxyamino)-3-iminopropanoate from a reputable supplier. Note the manufacturer's reported purity and storage conditions.

  • Structural Verification:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Conduct ¹H and ¹³C NMR to confirm the chemical structure. The resulting spectra should be consistent with the expected shifts for the ethyl ester, imine, and hydroxyamino groups.

    • Mass Spectrometry (MS): Utilize high-resolution mass spectrometry to determine the exact mass and confirm the molecular formula (C₅H₁₀N₂O₃).

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): Develop an HPLC method to assess the purity of the compound. A purity level of ≥95% is generally required for biological screening.

    • Elemental Analysis: Perform elemental analysis to confirm the percentage composition of carbon, hydrogen, nitrogen, and oxygen.

Table 1: Illustrative Physicochemical Data for Ethyl 3-(hydroxyamino)-3-iminopropanoate
ParameterExpected Value/ResultAnalytical Method
CAS Number 89364-92-1-
Molecular Formula C₅H₁₀N₂O₃Mass Spectrometry
Molecular Weight 146.14 g/mol Mass Spectrometry
Purity ≥95%HPLC
Appearance White to off-white solidVisual Inspection
Solubility To be determinedSolubility Assays

Part 2: Hypothetical Application in a Drug Discovery Workflow

Given its structural motifs, Ethyl 3-(hydroxyamino)-3-iminopropanoate could serve as a precursor in the synthesis of heterocyclic compounds, a class of molecules with broad biological activities. The following workflow illustrates how one might validate its utility as a synthetic intermediate.

Workflow 1: Synthesis of a Novel Pyrazole Derivative

This hypothetical workflow demonstrates the use of the target compound in creating a more complex molecule with potential therapeutic applications.

cluster_0 Step 1: Condensation Reaction cluster_1 Step 2: Functional Group Modification cluster_2 Step 3: Biological Screening Start Ethyl 3-(hydroxyamino)-3-iminopropanoate (CAS 89364-92-1) Reaction1 Condensation Start->Reaction1 ReagentA Hydrazine Hydrate ReagentA->Reaction1 Product1 Intermediate Pyrazole Derivative Reaction1->Product1 Reaction2 Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Product1->Reaction2 ReagentB Aryl Halide ReagentB->Reaction2 Product2 Final Aryl-Substituted Pyrazole Reaction2->Product2 Screening In vitro Biological Assays (e.g., Kinase Inhibition, Cytotoxicity) Product2->Screening

Caption: Hypothetical workflow for the synthesis and screening of a novel pyrazole derivative.

Part 3: Comparative Analysis with an Established Alternative

To demonstrate the value of Ethyl 3-(hydroxyamino)-3-iminopropanoate, its performance as a synthetic intermediate should be compared against a well-established alternative. For this example, we will compare it to Ethyl Cyanoacetate, a common starting material in heterocyclic synthesis.

Table 2: Illustrative Comparative Data for Synthetic Intermediates
ParameterEthyl 3-(hydroxyamino)-3-iminopropanoateEthyl Cyanoacetate (Alternative)Rationale for Comparison
Reaction Yield (%) (Experimental Data to be Generated)(Literature or Experimental Data)To assess the efficiency of the synthetic route.
Reaction Time (hours) (Experimental Data to be Generated)(Literature or Experimental Data)To evaluate the practicality and throughput of the synthesis.
Purity of Final Product (%) (Experimental Data to be Generated)(Literature or Experimental Data)To determine the need for extensive purification steps.
Cost per gram (Supplier Data)(Supplier Data)To evaluate the economic feasibility of the starting material.
Safety Profile (MSDS Data)(MSDS Data)To assess the handling and disposal requirements.

Part 4: Potential Signaling Pathway Involvement and Validation

Should the synthesized derivatives of Ethyl 3-(hydroxyamino)-3-iminopropanoate show biological activity, the next step is to elucidate the underlying mechanism of action. Based on the common targets of pyrazole-containing compounds, a plausible hypothesis is the inhibition of a protein kinase signaling pathway.

Diagram 1: Hypothetical Kinase Inhibition Pathway

Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Activates DownstreamKinase Downstream Kinase (e.g., MAPK) Receptor->DownstreamKinase Phosphorylates TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor Activates CellularResponse Cellular Response (e.g., Proliferation, Survival) TranscriptionFactor->CellularResponse Promotes Inhibitor Synthesized Pyrazole Derivative Inhibitor->DownstreamKinase Inhibits

Caption: A simplified signaling pathway illustrating potential kinase inhibition.

Experimental Protocol 2: Validating Kinase Inhibition
  • In vitro Kinase Assay: Perform a biochemical assay using a purified kinase enzyme and the synthesized pyrazole derivative. Measure the IC₅₀ value to determine the potency of inhibition.

  • Cell-Based Phosphorylation Assay: Treat relevant cancer cell lines with the compound and measure the phosphorylation status of the target kinase and its downstream substrates using Western blotting or ELISA.

  • Cell Viability Assay: Assess the effect of the compound on the proliferation and viability of cancer cell lines known to be dependent on the target kinase pathway.

Conclusion and Future Directions

While a comprehensive, data-rich comparison guide for Ethyl 3-(hydroxyamino)-3-iminopropanoate cannot be constructed from the currently available literature, this document provides a robust framework for its scientific validation. By following the outlined protocols for physicochemical characterization, synthetic utility assessment, and biological screening, researchers can systematically evaluate the potential of this and other novel chemical intermediates. The illustrative data tables and workflows serve as templates for the rigorous documentation and comparison of experimental findings. It is through such systematic investigation that the true value of new chemical entities can be unlocked and their potential for advancing science and medicine can be realized.

References

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of Ethyl (3Z)-3-amino-3-hydroxyimino-propanoate Hydrochloride

[1]

Executive Summary & Immediate Action

Ethyl (3Z)-3-amino-3-hydroxyimino-propanoate hydrochloride (an amidoxime ethyl ester salt) presents specific hazards due to its nitrogen-rich backbone and potential thermal instability.[1][2]

  • Do NOT dispose of down the drain.[1][3][2]

  • Do NOT mix with oxidizing agents (Bleach, Nitric Acid) or strong bases.[1][3][2]

  • Disposal Stream: Solid Hazardous Waste (Halogenated Organic).[1][3][2]

Chemical Identity & Hazard Profiling

To ensure safe handling, one must understand the functional groups driving the reactivity of this molecule.[1][3][2]

PropertyDetail
Chemical Name Ethyl (3Z)-3-amino-3-hydroxyimino-propanoate hydrochloride
Functional Groups 1.[1][4][5][6] Amidoxime (

): Thermal instability risk; redox-active.2.[1] Ethyl Ester (

): Flammable organic load.3.[1][3][2] Hydrochloride (

): Acidic; potential for

gas release.[1][3][2]
Physical State White to off-white crystalline solid (typically).[1][3][2]
Primary Hazards Irritant (Skin/Eye/Respiratory), Thermal Sensitivity (Amidoximes can decompose exothermically), Acidic (pH < 3 in solution).[1][3][2]
Incompatibilities Strong Oxidizers (Hypochlorites, Peroxides), Strong Bases (Exothermic deprotonation), Acid Chlorides.[1][3][2]
Scientific Rationale for Hazards[1][3]
  • Amidoxime Instability: Amidoximes are precursors to 1,2,4-oxadiazoles and can undergo Tiemann rearrangement or decomposition to nitriles and amides upon heating or contact with strong acids/bases [1].[1][3][2] The hydrochloride salt improves shelf-stability but maintains the potential for energetic decomposition if shocked or heated significantly.[1][2]

  • Nitrogen-Halogen Risks: Mixing amidoximes with hypochlorite (bleach) can generate unstable

    
    -chloro compounds, presenting an explosion or toxic gas hazard [2].[1][2]
    

Pre-Disposal Stabilization & Segregation

Before entering the waste stream, the material must be chemically sequestered.[1][3][2]

A. Segregation Rules
  • Isolate from Oxidizers: Never place in a waste container containing nitrates, permanganates, or peroxides.[1][3][2]

  • Isolate from Bleach: Strictly prohibit contact with sodium hypochlorite.[1][3][2]

  • pH Control: Do not mix directly with strong caustic waste (NaOH/KOH) without controlled neutralization, as the heat of neutralization combined with the free-basing of the amidoxime can trigger decomposition.[1][3][2]

B. Personal Protective Equipment (PPE) Matrix
ZonePPE Requirement
Ocular Chemical Splash Goggles (ANSI Z87.1).[1][3][2] Face shield if handling >50g.[1][3][2]
Dermal Nitrile Gloves (Double-gloved recommended; 0.11mm min thickness).[1][3][2] Lab Coat.
Respiratory N95 or P100 particulate respirator if dust is visible.[1][3][2] Fume hood mandatory.[1][3][2]

Disposal Workflow (Step-by-Step)

This protocol utilizes a "Cradle-to-Grave" tracking approach to ensure the compound is identified correctly by waste management teams.[1][2]

DisposalWorkflowStartStart: Waste IdentificationStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidPathSolid Waste Path(Pure Compound/ Precipitate)StateCheck->SolidPathSolidLiquidPathLiquid Waste Path(Mother Liquor/Solution)StateCheck->LiquidPathLiquidContainerSol1. Place in Wide-MouthHDPE Jar (Screw Top)SolidPath->ContainerSolContainerLiq1. Collect in SolventWaste CarboyLiquidPath->ContainerLiqLabeling2. Labeling:'Hazardous Waste - Solid/Liquid''Contains: Ethyl amidoxime deriv. HCl'ContainerSol->LabelingContainerLiq->LabelingSegregation3. Segregation Check:NO OxidizersNO BleachLabeling->SegregationHandoff4. Transfer to EHS/Waste Contractor(Halogenated Organic Stream)Segregation->Handoff

Figure 1: Decision tree for the safe disposal of Ethyl (3Z)-3-amino-3-hydroxyimino-propanoate HCl.

Protocol A: Solid Waste (Pure or Precipitated Salt)[1][2]
  • Containment: Transfer the solid into a clean, wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but breakage-prone.[1][3][2]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "Ethyl (3Z)-3-amino-3-hydroxyimino-propanoate HCl" (90%+).[1][2]

    • Hazard Checkboxes: Irritant, Toxic.[1][3][2]

  • Secondary Containment: Place the HDPE jar inside a clear zip-lock bag to contain any dust leakage.

  • Storage: Store in the "Solid Organic - Halogenated" satellite accumulation area until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • Solvent Assessment: Identify the carrier solvent (e.g., Ethanol, Ethyl Acetate).[1][3][2]

  • Compatibility: Ensure the waste carboy does not contain strong acids or oxidizers.[1][3][2]

  • Transfer: Pour into the "Halogenated Organic Solvent" waste stream (due to the HCl content, it is often safer to classify as halogenated to prevent mixing with non-halogenated fuels in incinerators).[1][3][2]

  • pH Check: If the solution is highly acidic (pH < 2), neutralize slightly to pH 4-5 with Sodium Bicarbonate slowly to prevent gas evolution before capping, or use a vented cap carboy.

Emergency Contingencies

Accidental Spills (Solid)[1][2]
  • Evacuate: Move non-essential personnel away.

  • PPE: Don goggles, nitrile gloves, and a lab coat.[1][3][2]

  • Sweep: Gently sweep up the powder using a brush and dustpan.[1][3][2] Avoid raising dust. [1][2][7][8][9]

  • Wipe: Clean the surface with a paper towel dampened with water (the HCl salt is water-soluble).[1][3][2]

  • Disposal: Place all sweepings and paper towels into the Solid Hazardous Waste container.

Accidental Exposure[1][3]
  • Skin Contact: Wash with soap and water for 15 minutes.[1][3][2] The HCl component may cause stinging; the amidoxime is a potential irritant.[1][3][2]

  • Eye Contact: Flush with water for 15 minutes.[1][3][2][10] Seek medical attention immediately.

References

  • Tiemann Rearrangement & Amidoxime Stability

    • Source: "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors."[1][3][2] Molecules, 2019.[1][3][2]

    • URL:[Link]

  • Reactivity of Nitrogen Compounds with Hypochlorites

    • Source: "Hazardous Reaction of Hypochlorites with Amines."[1][3][2] Chemical & Engineering News Safety Letters.

    • URL:[Link][1][3]

  • General Chemical Safety Guidance (Sigma-Aldrich)

    • Source: "Safety Data Sheet - General Amidoxime Derivatives" (Extrapolated behavior).[1][3][2]

  • EPA Waste Codes (RCRA)

    • Source: "Defining Hazardous Waste: Listed and Characteristic Wastes."
    • URL:[Link]

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (3Z)-3-amino-3-hydroxyimino-propanoate;hydrochloride
Reactant of Route 2
ethyl (3Z)-3-amino-3-hydroxyimino-propanoate;hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.